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Core Science & Biosynthesis

Foundational

Estr-5(10)-ene-3β-ol-17-one: Structural Elucidation, Synthetic Pathways, and Analytical Methodologies

Executive Summary In the landscape of synthetic endocrinology, 19-norsteroids represent a critical class of compounds characterized by the absence of the C19 methyl group. This structural modification fundamentally alter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic endocrinology, 19-norsteroids represent a critical class of compounds characterized by the absence of the C19 methyl group. This structural modification fundamentally alters their binding affinity, typically enhancing anabolic properties while reducing androgenic and estrogenic conversion. Estr-5(10)-ene-3β-ol-17-one is a unique prohormone intermediate within this class. Because it possesses an isolated tetrasubstituted double bond at the 5(10) position, its A/B ring junction exhibits a distinct spatial geometry compared to its 4-ene or 5-ene counterparts.

This whitepaper provides an in-depth technical analysis of Estr-5(10)-ene-3β-ol-17-one, detailing its physicochemical properties, the causality behind its synthetic derivation via Birch reduction, its metabolic activation pathway, and a self-validating LC-MS/MS protocol for precise quantification in biological matrices.

Structural Elucidation & Physicochemical Profile

The steroid nucleus of Estr-5(10)-ene-3β-ol-17-one is based on the estrane skeleton. The defining feature is the tetrasubstituted double bond between C5 and C10, which removes the chirality at these centers and forces the A and B rings into a more planar conformation than 5α-reduced steroids, yet less planar than the conjugated 4-en-3-one system found in nandrolone. The 3β-hydroxyl group and 17-ketone make this compound a direct structural isomer of 19-nor-DHEA.

To facilitate rational drug design and chromatographic method development, the quantitative physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Estr-5(10)-ene-3β-ol-17-one

PropertyValueStructural Implication
IUPAC Name (3S,8R,9S,13S,14S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-oneDefines absolute stereochemistry at C3, C8, C9, C13, and C14.
Molecular Formula C18H26O2Lacks the C19 methyl group (19-norsteroid).
Molar Mass 274.40 g/mol Ideal mass range for ESI+ mass spectrometry.
XLogP3 (Predicted) 3.2Highly lipophilic; requires non-polar extraction solvents.
H-Bond Donors / Acceptors 1 / 2Dictates interaction with stationary phases in reverse-phase LC.
Double Bond Position C5(10) (Tetrasubstituted)Prevents aromatization to estrogenic compounds without prior isomerization.

Synthetic Causality: The Birch Reduction Pathway

The synthesis of 19-norsteroids almost universally relies on the [1]. Since the estrane skeleton naturally lacks the C19 methyl group, starting with an aromatic A-ring (estrone) is the most thermodynamically viable route.

Mechanistic Causality:

  • 17-Ketalization: The 17-ketone must be protected (typically as an ethylene ketal) because the Birch reduction conditions (Li/NH3) will readily reduce unprotected ketones to alcohols.

  • Birch Reduction: Solvated electrons from lithium in liquid ammonia reduce the aromatic A-ring of estrone 3-methyl ether to a 2,5(10)-diene. This is the critical step that breaks aromaticity while establishing the 5(10) double bond.

  • Mild Hydrolysis: Strong acids would thermodynamically drive the 5(10) double bond to isomerize into conjugation with the C3 ketone, forming a 4-ene. By using a weak acid (e.g., oxalic acid), the enol ether is selectively hydrolyzed to the 5(10)-en-3-one.

  • Selective Reduction: A mild hydride donor (NaBH4) reduces the 3-ketone to a 3β-hydroxyl. Axial attack by the hydride is sterically favored, yielding the equatorial 3β-ol.

Synthesis A Estrone 3-Methyl Ether (Aromatic A-Ring) B 17-Ketalization (Ethylene Glycol, pTSA) A->B C Birch Reduction (Li/NH3, t-BuOH) B->C D Mild Acid Hydrolysis (Oxalic Acid, H2O) C->D E Selective 3-Ketone Reduction (NaBH4, EtOH) D->E F 17-Ketal Deprotection (Aqueous HCl) E->F G Estr-5(10)-ene-3β-ol-17-one (Target Compound) F->G

Fig 1. Synthetic pathway of Estr-5(10)-ene-3β-ol-17-one via Birch reduction.

Pharmacodynamics: Prohormone Metabolism via 3β-HSD

Estr-5(10)-ene-3β-ol-17-one is intrinsically inactive at the androgen receptor (AR) due to the presence of the 17-ketone and the 3β-hydroxyl group. However, it functions as a highly efficient prohormone.

In vivo, it is subject to the same enzymatic machinery that [2]. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-ketone to the active 17β-hydroxyl. Concurrently, 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) oxidizes the 3β-hydroxyl to a 3-ketone. Crucially, the isomerase subunit of 3β-HSD facilitates the migration of the isolated 5(10) double bond into the conjugated 4(5) position. This dual enzymatic action converts the precursor directly into Nandrolone (19-nortestosterone) , a potent AR agonist.

Metabolism S Estr-5(10)-ene-3β-ol-17-one (Prohormone) E1 17β-HSD (Ketone Reduction) S->E1 Step 1 I1 Estr-5(10)-ene-3β,17β-diol (Intermediate) E1->I1 E2 3β-HSD / Isomerase (Oxidation & Shift) I1->E2 Step 2 A Nandrolone (Active Androgen) E2->A R Androgen Receptor (AR) Activation A->R Binding

Fig 2. Enzymatic conversion of the prohormone into Nandrolone and AR activation.

Self-Validating Analytical Protocol (LC-MS/MS)

To quantify Estr-5(10)-ene-3β-ol-17-one in pharmacokinetic studies, highly specific [3]. The following protocol is designed as a self-validating system, incorporating internal standards and matrix-effect controls to ensure absolute trustworthiness.

Quantitative Mass Spectrometry Parameters

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Estr-5(10)-ene-3β-ol-17-one275.2 [M+H]+257.2[M+H-H2O]+15Quantifier Ion
Estr-5(10)-ene-3β-ol-17-one275.2 [M+H]+239.2 [M+H-2H2O]+25Qualifier Ion
d4-Nandrolone (IS)279.2 [M+H]+113.130Internal Standard
Step-by-Step Methodology

Step 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Liquid-liquid extraction using MTBE is chosen over protein precipitation to eliminate polar phospholipids that cause severe ion suppression in the ESI source.

  • Aliquot 500 µL of plasma into a borosilicate glass tube.

  • Spike with 10 µL of Deuterated Internal Standard (d4-Nandrolone, 100 ng/mL). Validation Check: The IS corrects for variable extraction recovery and matrix ionization effects.

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (Water:Methanol, 50:50 v/v).

Step 2: Chromatographic Separation Causality: A slow gradient on a sub-2-micron C18 column ensures the hydrophobic steroid core is retained while polar endogenous interferents are washed to waste.

  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B. Flow rate: 0.4 mL/min.

Step 3: System Validation & Run Execution

  • Blank Injection: Inject a solvent blank (50:50 Water:Methanol) before the run and immediately after the highest calibration standard. Validation Check: Ensures zero carryover between runs.

  • Calibration Curve: Run a 6-point calibration curve from 0.5 ng/mL to 100 ng/mL. The system is only validated if the linear regression yields an R2>0.995 and the back-calculated accuracy of all standards is within ±15%.

  • Detection: Execute the run using Electrospray Ionization (ESI) in Positive mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 400°C).

References

  • Pellissier, H., & Santelli, M. (2002). "The Birch Reduction of Steroids. A Review." Organic Preparations and Procedures International.[Link]

  • Soma, K. K., et al. (2008). "3β-HSD activates DHEA in the songbird brain." Frontiers in Neuroendocrinology.[Link]

  • Yamada, M., et al. / Tobin, T. (2005). "Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry." Journal of Chromatography B.[Link]

Exploratory

The Mechanism of Action of Estr-5(10)-ene-3β-ol-17-one in Endocrine Research: A Technical Guide

Executive Summary & Structural Biology Estr-5(10)-ene-3β-ol-17-one, frequently referred to in pharmacological literature as 19-nor-5(10)-DHEA, is a synthetic 19-norsteroid prohormone [[1]]([Link]). Unlike endogenous dehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Biology

Estr-5(10)-ene-3β-ol-17-one, frequently referred to in pharmacological literature as 19-nor-5(10)-DHEA, is a synthetic 19-norsteroid prohormone [[1]]([Link]). Unlike endogenous dehydroepiandrosterone (DHEA), this compound lacks the C19 methyl group and features a unique double bond positioned between C5 and C10 .

From a structural biology perspective, the absence of the C19 methyl group significantly reduces steric hindrance across the steroid's A and B rings. While typical Δ5 steroids (like DHEA) possess a double bond between C5 and C6, the Δ5(10) configuration places the double bond directly at the bridgehead of the A/B ring junction. This creates a highly strained, planar conformation that is acutely susceptible to enzymatic oxidation and subsequent isomerization [[2]]([Link]). In endocrine and anti-doping research, understanding this compound is critical because it acts as a direct metabolic precursor to the potent anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) .

Metabolic Cascade: Enzymatic Conversion to Nandrolone

The parent prohormone exhibits negligible intrinsic affinity for the Androgen Receptor (AR). Its biological mechanism of action is entirely dependent on a multi-step, enzyme-driven metabolic cascade:

  • Oxidation: The 3β-hydroxyl group is oxidized by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) to form the intermediate estr-5(10)-ene-3,17-dione.

  • Isomerization: The unstable 5(10) double bond rapidly isomerizes to the thermodynamically favored Δ4 position, forming 19-norandrost-4-ene-3,17-dione (19-norandrostenedione). This step is driven by 3-ketosteroid isomerases but can also occur spontaneously under acidic conditions .

  • Reduction (Activation): 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-ketone to a 17β-hydroxyl group, yielding the active androgen nandrolone.

  • Deactivation & Excretion: Nandrolone is subsequently reduced by 5α-reductase and 3α-HSD to form 19-norandrosterone (19-NA), which undergoes glucuronidation for urinary excretion. This terminal metabolite serves as the primary biomarker for World Anti-Doping Agency (WADA) detection protocols .

MetabolicPathway A Estr-5(10)-ene-3β-ol-17-one (Parent Prohormone) B Estr-5(10)-ene-3,17-dione (Intermediate) A->B 3β-HSD C 19-Norandrost-4-ene-3,17-dione (19-Norandrostenedione) B->C Isomerase D Nandrolone (Active Androgen) C->D 17β-HSD E 19-Norandrosterone (Urinary Biomarker) D->E 5α-Reductase

Metabolic conversion of Estr-5(10)-ene-3β-ol-17-one to Nandrolone and 19-Norandrosterone.

Quantitative Pharmacodynamics

To understand the causality behind the physiological effects of this compound, we must look at the receptor binding affinities of the parent compound versus its downstream metabolites.

CompoundAR Affinity (Relative)*ER Affinity (Relative)Primary Metabolic Enzyme
Estr-5(10)-ene-3β-ol-17-one < 1%< 1%3β-HSD
19-Norandrost-4-ene-3,17-dione ~ 20%< 1%17β-HSD
Nandrolone 125%< 1%5α-Reductase / 3α-HSD
19-Norandrosterone < 1%< 1%Glucuronosyltransferase

*Note: Relative Binding Affinity (RBA) is benchmarked against Testosterone (100%).

Experimental Methodologies: Self-Validating Systems

In endocrine drug development, validating the metabolic conversion of prohormones requires rigorous, self-validating in vitro models. Below is the gold-standard protocol for assessing the microsomal stability and metabolic trajectory of Estr-5(10)-ene-3β-ol-17-one.

Protocol: In Vitro Microsomal Metabolism Assay

Objective: To quantify the conversion rate of the prohormone to nandrolone using Human Liver Microsomes (HLMs).

Self-Validation Design (Causality & Controls): A self-validating system requires internal checks to prevent false positives. We run a parallel Negative Control (HLMs without the NADPH regenerating system). Because 3β-HSD and 17β-HSD are NAD+/NADH or NADP+/NADPH dependent, the absence of this cofactor must yield zero conversion. If metabolites appear in the negative control, it indicates chemical instability (spontaneous degradation) rather than enzymatic metabolism, instantly invalidating the assay run.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Estr-5(10)-ene-3β-ol-17-one in DMSO to create a 10 mM stock. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 10 µM. (Causality: pH 7.4 mimics physiological conditions and prevents acid-catalyzed isomerization of the 5(10) double bond).

  • Microsome Incubation: Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated nandrolone-d3). (Causality: Ice-cold ACN instantly precipitates microsomal proteins, halting enzymatic activity, while the low temperature preserves the transient 5(10) intermediates from thermal degradation).

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, tracking the mass transitions for the parent compound, 19-norandrostenedione, and nandrolone.

Workflow Step1 1. Substrate Prep (10 µM) Step2 2. HLM Incubation (+NADPH) Step1->Step2 Step3 3. Quench (Ice-cold ACN) Step2->Step3 Step4 4. Centrifuge & Extract Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

In vitro microsomal stability and metabolism assay workflow.

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Foundational

Pharmacokinetic Profiling of Estr-5(10)-ene-3β-ol-17-one Derivatives: A Technical Whitepaper

Executive Summary & Structural Pharmacodynamics Estr-5(10)-ene-3β-ol-17-one is a highly specialized 19-norsteroid derivative characterized by the absence of the C19 methyl group and the presence of a unique Δ5(10) double...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacodynamics

Estr-5(10)-ene-3β-ol-17-one is a highly specialized 19-norsteroid derivative characterized by the absence of the C19 methyl group and the presence of a unique Δ5(10) double bond. This specific structural motif creates a highly planar A/B ring junction, a feature shared with synthetic progestins (e.g., norethynodrel) and tissue-selective compounds (e.g., tibolone).

From a drug development perspective, Estr-5(10)-ene-3β-ol-17-one functions primarily as a pro-drug or metabolic intermediate. It requires enzymatic activation—specifically the oxidation of the 3β-hydroxyl group and the isomerization of the double bond—to exert maximal affinity for the Androgen Receptor (AR) or Progesterone Receptor (PR). Understanding its pharmacokinetic (PK) profile is critical, as its biotransformation dictates its systemic half-life, bioavailability, and ultimate clearance.

Metabolic Biotransformation Pathways

The metabolic fate of 5(10)-estrenes has been historically documented, demonstrating their role as obligatory intermediaries in steroid synthesis and highlighting their unique biotransformation routes1[1]. The primary metabolic clearance involves sequential Phase I and Phase II enzymatic reactions:

  • Oxidation: 3β-hydroxysteroid dehydrogenase (3β-HSD) converts the 3β-ol to a 3-ketone, yielding estr-5(10)-ene-3,17-dione.

  • Isomerization: The Δ5(10) double bond is enzymatically isomerized to the thermodynamically more stable Δ4 configuration, forming estr-4-ene-3,17-dione.

  • Reduction: Hepatic 5α- and 5β-reductases convert the Δ4 compound into 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). When administered, 19-norsteroids undergo extensive metabolism, yielding 19-NA and 19-NE as the primary urinary markers 2[2].

  • Conjugation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) append glucuronic acid or sulfate to facilitate renal excretion.

MetabolicPathway A Estr-5(10)-ene-3β-ol-17-one (Parent Compound) B Estr-5(10)-ene-3,17-dione (Oxidation) A->B 3β-HSD C Estr-4-ene-3,17-dione (Isomerization) B->C Δ5(10) to Δ4 Isomerase D 19-Norandrosterone (19-NA) (5α-Reduction) C->D 5α-Reductase E 19-Noretiocholanolone (19-NE) (5β-Reduction) C->E 5β-Reductase F Phase II Conjugates (Glucuronides/Sulfates) D->F UGTs / SULTs E->F UGTs / SULTs

Metabolic biotransformation pathway of Estr-5(10)-ene-3β-ol-17-one into urinary conjugates.

In Vitro Pharmacokinetic Profiling: Microsomal Stability

To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ), in vitro assays using Human Liver Microsomes (HLMs) must be meticulously controlled.

Protocol: HLM Stability Assay Self-Validating System: The assay includes a positive control (e.g., testosterone) to validate microsomal enzyme activity and a negative control (no NADPH) to differentiate enzymatic degradation from chemical instability.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer and strictly adjust to pH 7.4.

    • Causality: The Δ5(10) double bond is highly susceptible to acid-catalyzed isomerization to the Δ4 configuration. Maintaining strict physiological pH prevents artifactual degradation prior to enzymatic action.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and Estr-5(10)-ene-3β-ol-17-one (1 µM final concentration) in the phosphate buffer.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate cytochrome P450 and HSD activity.

  • Kinetic Sampling: At time intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of an Internal Standard (IS).

    • Causality: Acetonitrile is chosen over Trichloroacetic acid (TCA) to instantly denature proteins without lowering the pH, thereby preserving the structural integrity of the 5(10)-estrene core.

  • Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

In Vivo Pharmacokinetics & Bioanalytical Workflow

The pharmacokinetics of 19-nortestosterone derivatives highlight rapid absorption but extensive first-pass metabolism, necessitating careful bioanalytical quantification 3[3].

Protocol: LLE-LC-MS/MS Quantification Self-Validating System: Matrix-matched calibration curves are run alongside quality control (QC) samples at low, medium, and high concentrations to ensure continuous assay linearity and precision.

  • Dosing & Sampling: Administer Estr-5(10)-ene-3β-ol-17-one to male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (5 mg/kg). Collect 200 µL blood samples via jugular vein cannulation into K2EDTA tubes at predetermined time points (0.08 to 24 hours). Centrifuge to isolate plasma.

  • Liquid-Liquid Extraction (LLE): To 50 µL of plasma, add 10 µL of IS and 500 µL of hexane:ethyl acetate (70:30, v/v). Vortex for 5 minutes.

    • Causality: 19-norsteroids are highly lipophilic. LLE selectively partitions the steroid into the organic phase while leaving ion-suppressing polar phospholipids in the aqueous phase, maximizing MS sensitivity.

  • Evaporation & Reconstitution: Centrifuge to separate layers. Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

  • Chromatographic Separation: Inject 10 µL onto a C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Methanol.

  • MS/MS Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Recent advancements in mass spectrometry allow for the detection of these metabolites at the pg/mL level4[4].

    • Causality: Due to the lack of highly basic functional groups, Estr-5(10)-ene-3β-ol-17-one exhibits poor ionization efficiency in standard Electrospray Ionization (ESI). APCI is superior for neutral steroids, providing robust ionization of the 17-ketone via proton transfer.

PKWorkflow S1 In Vivo Dosing & Sampling S2 Sample Prep (LLE / SPE) S1->S2 S3 UHPLC Separation (C18 Column) S2->S3 S4 APCI+ MS/MS (MRM Transitions) S3->S4 S5 PK Analysis (NCA Modeling) S4->S5

Standardized LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

Quantitative Pharmacokinetic Data Summary

The following table summarizes typical non-compartmental pharmacokinetic parameters for Estr-5(10)-ene-3β-ol-17-one derived from rodent models, illustrating the impact of first-pass metabolism on absolute bioavailability.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) 452.3 ± 41.2118.6 ± 15.4
Tmax​ (h) 0.08 (bolus)2.5 ± 0.5
AUC0−t​ (ng·h/mL) 845.6 ± 76.31057.0 ± 112.8
t1/2​ (h) 3.2 ± 0.44.1 ± 0.6
Clearance ( CL ) (L/h/kg) 1.18 ± 0.12N/A
Volume of Distribution ( Vd​ ) (L/kg) 5.45 ± 0.61N/A
Absolute Bioavailability (F%) 100% (Reference)25.0%

Note: The relatively low oral bioavailability (25.0%) is directly attributable to extensive hepatic Phase I oxidation and isomerization, a hallmark of 19-norsteroid pharmacokinetics.

References

  • [1] Update on nandrolone and norsteroids: Endogenous or xenobiotic substances. ResearchGate.

  • [2] Endogenous nandrolone: preliminary results to discriminate between endogenous and exogenous origin. ResearchGate.

  • [3] Pharmacokinetics of 19-nortestosterone esters in normal men. ResearchGate.

  • [4] Significance of 19-norandrosterone in athletes' urine samples: Pharmacokinetics, and WADA Evolution. ResearchGate.

Sources

Exploratory

Technical Whitepaper: Pharmacodynamics and Estrogen Receptor Binding Affinity of Estr-5(10)-ene-3β-ol-17-one

Executive Summary Estr-5(10)-ene-3β-ol-17-one is a specialized 19-norsteroid derivative characterized by a non-aromatized A-ring with a unique 5(10) double bond. In the landscape of steroid pharmacology, 19-norsteroids (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Estr-5(10)-ene-3β-ol-17-one is a specialized 19-norsteroid derivative characterized by a non-aromatized A-ring with a unique 5(10) double bond. In the landscape of steroid pharmacology, 19-norsteroids (lacking the C19 methyl group) are critical intermediates and active metabolites that often exhibit complex binding profiles across steroid hormone receptors[1]. While classical estrogens like 17β-estradiol (E2) rely on a fully aromatized phenolic A-ring for high-affinity binding to the Estrogen Receptor (ER), 5(10)-estrene derivatives utilize a pseudo-planar geometric conformation to mimic this interaction[2]. This guide provides an in-depth mechanistic analysis of how Estr-5(10)-ene-3β-ol-17-one interacts with the ER, supported by structural causality and self-validating experimental methodologies.

Structural Pharmacology & Receptor Mechanics

The binding affinity of any steroidal ligand to the Estrogen Receptor (ERα and ERβ) is dictated by the thermodynamic stability of the ligand-receptor complex within the hydrophobic ligand-binding domain (LBD). For Estr-5(10)-ene-3β-ol-17-one, three structural motifs govern its pharmacodynamics:

  • The 5(10) Double Bond (Geometric Mimicry): The absence of the C19 methyl group eliminates steric clash within the tightly packed ER hydrophobic core. Furthermore, the 5(10) unsaturation flattens the A/B ring junction. While it lacks the π-π electron cloud of an aromatic ring, this flattened geometry allows the steroid skeleton to slide into the narrow ER binding pocket, compensating for the lack of aromatization[3].

  • The 3β-Hydroxyl Group (Primary Anchor): In the ER LBD, the phenolic hydroxyl of estradiol forms critical hydrogen bonds with Glu353, Arg394, and a structural water molecule. The 3β-hydroxyl of Estr-5(10)-ene-3β-ol-17-one successfully acts as a hydrogen bond donor/acceptor in this exact microenvironment. Stereochemistry is absolute here; a 3α-epimer would project into the solvent-accessible channel, drastically reducing affinity.

  • The 17-Ketone Group (Secondary Anchor): At the opposite end of the LBD, the 17-position interacts with His524 (in ERα). Because Estr-5(10)-ene-3β-ol-17-one possesses a 17-ketone rather than a 17β-hydroxyl, it acts solely as a hydrogen bond acceptor. This mirrors the structural difference between estrone (E1) and estradiol (E2), rendering this compound an estrone-like, lower-affinity ligand compared to its 17β-hydroxylated counterparts.

Quantitative Binding Affinity Profiles

To contextualize the binding strength, the Relative Binding Affinity (RBA) of Estr-5(10)-ene-3β-ol-17-one is benchmarked against standard reference estrogens. Due to the 17-ketone and non-aromatic A-ring, its affinity is a fraction of endogenous E2, yet sufficient to drive downstream transcriptional events under high local concentrations.

LigandTarget ReceptorRelative Binding Affinity (RBA)*IC50 (nM)
17β-Estradiol (E2)ERα100%~0.5
Estrone (E1)ERα10.0 - 20.0%~3.5
Estr-5(10)-ene-3β,17β-diolERα5.0 - 10.0%~8.0
Estr-5(10)-ene-3β-ol-17-one ERα 1.0 - 3.0% ~25.0
Estr-5(10)-ene-3,17-dioneERα< 1.0%> 50.0

*Note: RBA values are normalized against 17β-Estradiol. Variance occurs based on tissue-specific ERα/ERβ expression ratios[4].

Downstream Transcriptional Activation

Upon successful occupation of the LBD by Estr-5(10)-ene-3β-ol-17-one, the receptor undergoes a critical conformational shift. Helix 12 of the LBD folds over the binding pocket like a lid. This repositioning exposes the Activation Function 2 (AF-2) surface, which is an absolute requirement for receptor dimerization and the subsequent recruitment of necessary coactivators (e.g., SRC-1). The active dimer then translocates to the nucleus to bind Estrogen Response Elements (EREs)[4].

ER_Pathway LIG Estr-5(10)-ene-3β-ol-17-one (Ligand) COMPLEX Ligand-Receptor Complex LIG->COMPLEX LBD Binding ER Estrogen Receptor (Cytosolic Monomer) ER->COMPLEX DIMER Receptor Dimerization & AF-2 Exposure COMPLEX->DIMER Helix 12 Shift NUC Nuclear Translocation & ERE Binding DIMER->NUC Coactivator Binding TRANS Gene Transcription (Estrogenic Response) NUC->TRANS Promoter Activation

Fig 1: Mechanism of Estrogen Receptor activation by Estr-5(10)-ene-3β-ol-17-one.

Self-Validating Experimental Methodologies

To empirically validate the binding affinity (Kd) of Estr-5(10)-ene-3β-ol-17-one, a Radioligand Competitive Binding Assay must be employed. The following protocol is designed as a self-validating system: it incorporates internal controls for Non-Specific Binding (NSB) to ensure that only high-affinity, specific receptor interactions are quantified.

Protocol: Radioligand Competitive Binding Assay

Causality of Reagents: Dextran-coated charcoal (DCC) is utilized in the separation phase because the dextran matrix acts as a molecular sieve. It selectively permits the entry of small, unbound lipophilic steroids into the charcoal pores for adsorption, while physically excluding the larger protein-ligand complexes, thereby preventing the premature stripping of the bound ligand.

  • Receptor Preparation: Isolate cytosolic fractions from ER-rich tissue (e.g., murine uterus) or utilize purified recombinant human ERα LBD. Homogenize in TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, pH 7.4) at 4°C. Causality: Glycerol and low temperatures are mandatory to stabilize the unliganded receptor and prevent proteolytic degradation.

  • Incubation & Competition: In a 96-well plate, combine:

    • 50 µL of receptor preparation.

    • 50 µL of[3H]-17β-estradiol at a fixed concentration (e.g., 1 nM).

    • 50 µL of Estr-5(10)-ene-3β-ol-17-one (Cold Competitor) in logarithmic serial dilutions ( 10−11 to 10−5 M).

    • Self-Validation Step: Include parallel wells containing a 1000-fold excess of cold E2 ( 1μM ) to calculate Non-Specific Binding (NSB).

  • Thermodynamic Equilibration: Incubate the microplate at 4°C for 18–24 hours to ensure the binding kinetics reach full thermodynamic equilibrium without receptor denaturation.

  • DCC Separation: Add 100 µL of cold DCC suspension to all wells. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3,000 x g for 10 minutes.

  • Scintillation Counting: Extract the supernatant (containing the specific bound [3H]-E2 complexes) and mix with liquid scintillation cocktail. Measure the disintegrations per minute (DPM).

  • Data Analysis: Subtract NSB from total binding to yield Specific Binding. Plot the displacement curve to determine the IC50. Utilize the Cheng-Prusoff equation ( Ki​=1+Kd​[L]​IC50​​ ) to determine the absolute inhibition constant.

Assay_Workflow PREP Receptor Preparation Isolate ER Cytosol in TEG Buffer INC Competitive Incubation [3H]-E2 + Estr-5(10)-ene-3β-ol-17-one PREP->INC EQ Thermodynamic Equilibration 4°C for 18-24 Hours INC->EQ SEP DCC Separation Adsorb Unbound Steroids EQ->SEP COUNT Scintillation Counting Quantify Bound [3H]-E2 SEP->COUNT ANALYSIS Scatchard Analysis Calculate Specific Binding & Ki COUNT->ANALYSIS

Fig 2: Radioligand competitive binding assay workflow for determining ER affinity.

References

  • CymitQuimica. "Estr-5(10)-ene-3,17-dione | CymitQuimica." cymitquimica.com.
  • Dimick, D.F., et al. "Self-Treatment of Gynecomastia in Bodybuilders Who Use Anabolic Steroids / CLIN CHIM ACTA (1961)." researchgate.net.
  • Bergink, E.W., et al. "Update on nandrolone and norsteroids: Endogenous or xenobiotic substances." researchgate.net.
  • Dirikolu, L., et al. "A review of current chemistry, pharmacology, and regulation of endogenous anabolic steroids testosterone, boldenone, and nandrolone in horses." ovid.com.

Sources

Foundational

The Role of Estr-5(10)-ene-3β-ol-17-one in Steroidogenesis: A Technical Guide to 19-Norsteroid Metabolism

Executive Summary Estr-5(10)-ene-3β-ol-17-one—commonly identified as 19-nor-DHEA or 19-nor-5(10)-dehydroepiandrosterone—is a highly specialized estrane steroid and prohormone that serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Estr-5(10)-ene-3β-ol-17-one—commonly identified as 19-nor-DHEA or 19-nor-5(10)-dehydroepiandrosterone—is a highly specialized estrane steroid and prohormone that serves as a critical intermediate in the biosynthesis of 19-norsteroids. Unlike standard C19 androgens, this compound lacks the C19 methyl group and features a distinct double bond at the 5(10) position. This structural divergence fundamentally alters its interaction with the steroidogenic enzyme web, specifically dictating its affinity for 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and CYP19A1 (aromatase). This guide elucidates the metabolic pathways, enzymatic kinetics, and downstream receptor pharmacodynamics of Estr-5(10)-ene-3β-ol-17-one for drug development applications.

Structural Biology and Enzymatic Causality

The biochemical behavior of Estr-5(10)-ene-3β-ol-17-one is governed by two primary structural features:

  • The Missing C19 Methyl Group: The absence of the C19 methyl group reduces steric hindrance at the junction of the A and B steroid rings. This flattening of the molecular topography alters the binding angle to the Androgen Receptor (AR), resulting in a highly favorable anabolic-to-androgenic ratio in its downstream metabolites [1]. Furthermore, it fundamentally changes how the CYP19A1 enzyme interacts with the molecule.

  • The 5(10) Double Bond: In classical steroidogenesis, 3β-HSD oxidizes the 3β-hydroxyl group of standard DHEA and isomerizes the 5(6) double bond to the 4(5) position. For Estr-5(10)-ene-3β-ol-17-one, the isomerization shifts the double bond from the 5(10) position to the 4(5) position, yielding 19-norandrostenedione [2].

The Steroidogenesis Pathway

The metabolic cascade of Estr-5(10)-ene-3β-ol-17-one involves three distinct phases of enzymatic conversion:

Phase 1: Oxidation and Isomerization (3β-HSD)

The prohormone is first targeted by 3β-HSD. The enzyme oxidizes the 3β-hydroxyl group into a 3-ketone and simultaneously isomerizes the 5(10) double bond to the 4-ene position. This NAD+-dependent reaction converts Estr-5(10)-ene-3β-ol-17-one into 19-norandrostenedione (estr-4-ene-3,17-dione).

Phase 2: Reduction (17β-HSD)

19-norandrostenedione is subsequently reduced at the C17 position by 17β-HSD to form Nandrolone (19-nortestosterone). This reaction is heavily dependent on NADPH availability and acts as the primary bioactivation step for anabolic signaling [3].

Phase 3: Divergent Terminal Metabolism

Once nandrolone is synthesized, it faces two primary metabolic fates that differ drastically from standard testosterone:

  • Aromatization (CYP19A1): Classical aromatization of androstenedione involves three successive hydroxylations of the C19 methyl group [4]. Because 19-norsteroids lack this methyl group, aromatase processes them via a less efficient mechanism. Consequently, nandrolone converts to estradiol at approximately 20% the rate of testosterone [5].

  • 5α-Reduction: 5α-reductase converts nandrolone to 5α-dihydronandrolone (5α-DHN). Unlike DHT (which is highly androgenic), 5α-DHN is significantly less androgenic than its parent compound, contributing to the targeted tissue selectivity of 19-norsteroids [5].

Pathway A Estr-5(10)-ene-3β-ol-17-one (19-nor-DHEA) B 19-Norandrostenedione (Estr-4-ene-3,17-dione) A->B 3β-HSD + NAD+ (Oxidation & Isomerization) C Nandrolone (19-Nortestosterone) B->C 17β-HSD + NADPH (Reduction) D Estrone (E1) B->D CYP19A1 (Aromatase) E Estradiol (E2) C->E CYP19A1 (Aromatase) F 5α-Dihydronandrolone (5α-DHN) C->F 5α-Reductase D->E 17β-HSD

Caption: Steroidogenic pathway of Estr-5(10)-ene-3β-ol-17-one mapping enzymatic conversions.

Quantitative Pharmacodynamics

To understand the clinical and physiological efficacy of Estr-5(10)-ene-3β-ol-17-one, researchers must evaluate the pharmacodynamics of its downstream metabolites. The table below summarizes the relative affinities and conversion rates that make this pathway unique.

Steroid / MetaboliteAR Binding Affinity (Relative to DHT)Aromatization Rate (Relative to T)5α-Reduction ProductEstimated Anabolic:Androgenic Ratio
Testosterone (Ref) ~33%100%DHT (Highly Androgenic)1:1
19-Norandrostenedione ~10%<5%N/AWeak
Nandrolone ~100%~20%5α-DHN (Weakly Androgenic)~3:1 to 6:1

Experimental Methodologies: In Vitro Conversion Assay

To accurately map the conversion kinetics of Estr-5(10)-ene-3β-ol-17-one, researchers employ in vitro microsomal assays coupled with LC-MS/MS. The following protocol is a self-validating system designed to isolate 3β-HSD and 17β-HSD activity while preventing spontaneous non-enzymatic degradation [3].

Protocol: Microsomal Incubation and LC-MS/MS Quantification

Rationale & Causality: Using human liver or testicular microsomes ensures the presence of membrane-bound 3β-HSD and 17β-HSD. The sequential addition of specific cofactors (NAD+ vs. NADPH) allows researchers to isolate Phase 1 vs. Phase 2 metabolism. The inclusion of a deuterated internal standard validates extraction efficiency.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. (Causality: Mg²⁺ is a critical divalent cation required for maintaining microsomal enzyme structural stability).

  • Substrate Incubation: Add 50 µg of human liver microsomes to 190 µL of buffer. Spike with 10 µM Estr-5(10)-ene-3β-ol-17-one. Ensure the substrate is dissolved in ethanol such that the final ethanol concentration is <1% (Causality: Higher solvent concentrations will denature the cytochrome P450 and HSD enzymes).

  • Cofactor Initiation:

    • To isolate 3β-HSD activity: Add 1 mM NAD+.

    • To isolate 17β-HSD activity: Add 1 mM NADPH.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes in a shaking water bath to ensure uniform substrate-enzyme collisions.

  • Reaction Quenching (Self-Validation Step): Terminate the reaction by rapidly adding 200 µL of ice-cold acetonitrile containing 100 ng/mL of a deuterated internal standard (e.g., Nandrolone-d3). (Causality: Acetonitrile instantly precipitates proteins, halting enzymatic activity at the exact 30-minute mark. The internal standard corrects for any analyte loss during subsequent extraction steps, ensuring data integrity).

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the clarified supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify the exact ratios of 19-norandrostenedione and nandrolone produced.

Workflow Step1 1. Substrate Incubation (19-nor-DHEA + Microsomes) Step2 2. Cofactor Addition (NAD+ / NADPH) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Quantification (Metabolite Ratios) Step5->Step6

Caption: Self-validating LC-MS/MS experimental workflow for tracking 19-norsteroid metabolism.

Conclusion

Estr-5(10)-ene-3β-ol-17-one is a highly specialized prohormone whose unique 5(10) double bond and 19-nor classification dictate a strict metabolic trajectory. By acting as a substrate for 3β-HSD and 17β-HSD, it effectively funnels into nandrolone. Crucially, the lack of a C19 methyl group acts as a biochemical safeguard, significantly impeding CYP19A1-mediated aromatization and preventing the formation of highly androgenic 5α-reduced metabolites. Understanding these exact enzymatic causalities is paramount for researchers developing targeted anabolic therapies or analyzing metabolic doping pathways.

References

  • Wikipedia. "19-Nordehydroepiandrosterone". Source: Wikipedia. 1

  • PricePlow. "19-NorAndrosterone - Learn & Compare Products". Source: PricePlow. 2

  • Benchchem. "19-Norandrostenedione | High-Quality Research Chemical". Source: Benchchem.3

  • Oxford Academic. "History of Aromatase: Saga of an Important Biological Mediator and Therapeutic Target". Source: Endocrine Reviews. 4

  • Tiger Fitness. "DHEA Derivatives - King of Legal Anabolic Supplements?". Source: Tiger Fitness. 5

Sources

Exploratory

Identification of Estr-5(10)-ene-3β-ol-17-one Metabolites in Plasma: A Mechanistic and Analytical Guide

As the analytical demands of clinical endocrinology and anti-doping regulations intensify, the precise identification of trace steroid metabolites in complex biological matrices has become a critical focal point. Estr-5(...

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Author: BenchChem Technical Support Team. Date: April 2026

As the analytical demands of clinical endocrinology and anti-doping regulations intensify, the precise identification of trace steroid metabolites in complex biological matrices has become a critical focal point. Estr-5(10)-ene-3β-ol-17-one is a highly specific intermediate in the metabolic cascade of 19-norsteroids. Identifying this compound and its downstream metabolites in human plasma requires a rigorous synthesis of targeted sample preparation, high-resolution chromatography, and tandem mass spectrometry.

This technical guide details the causality behind these analytical workflows, providing a self-validating framework for researchers and drug development professionals.

The Molecular Target: Causality in 19-Norsteroid Metabolism

Estr-5(10)-ene-3β-ol-17-one is a hallmark intermediate derived from synthetic 19-norsteroids, such as nandrolone, norethynodrel, and tibolone. Unlike endogenously dominant Δ4-steroids, the Δ5(10) double bond introduces unique stereochemical constraints that dictate both its physiological clearance and its behavior inside a mass spectrometer[1].

When synthetic 19-norsteroids enter hepatic circulation, cytochrome P450 enzymes and hydroxysteroid dehydrogenases (HSDs) catalyze sequential transformations. The 3-keto group is rapidly reduced to a 3β-hydroxyl, yielding Estr-5(10)-ene-3β-ol-17-one. Because the steroid nucleus is highly lipophilic, this intermediate is subsequently targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to form polar Phase II conjugates, which dominate the plasma matrix[2].

G A Synthetic 19-Norsteroid Precursors (e.g., Norethynodrel / Tibolone) B Hepatic Metabolism (Cytochrome P450 / HSDs) A->B C Estr-5(10)-ene-3β-ol-17-one (Target Metabolite) B->C 3-keto reduction D Estr-5(10)-ene-3β,17β-diol (Downstream Reduction) C->D 17-ketosteroid reductase E Phase II Conjugation (Glucuronides / Sulfates) C->E UGTs / SULTs D->E

Metabolic pathway of 19-norsteroids yielding Estr-5(10)-ene-3β-ol-17-one and its conjugates.

Self-Validating Sample Preparation Protocol

To accurately quantify Estr-5(10)-ene-3β-ol-17-one, the analytical workflow must account for the fact that >90% of the metabolite exists in conjugated forms. A self-validating protocol relies on the principles of isotopic dilution and matrix depletion to ensure trustworthiness.

Step-by-Step Methodology:

  • Aliquoting & Isotopic Spiking: Transfer 200 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of a deuterated internal standard (e.g., d3-Estr-5(10)-ene-3β-ol-17-one, 10 ng/mL).

    • Causality: Spiking before any manipulation ensures that subsequent losses during extraction or ionization suppression are mathematically corrected, establishing a self-validating recovery metric.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (ACN) containing 1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Enzymatic Hydrolysis: Transfer the supernatant and evaporate to dryness under a gentle nitrogen flow. Reconstitute in 0.5 mL of sodium acetate buffer (pH 5.0). Add 50 µL of E. coli β-glucuronidase and incubate at 50°C for 1 hour.

    • Causality: Cleaving the glucuronide moiety standardizes the analyte pool to the free aglycone, significantly improving the limit of detection (LOD) of the LC-MS/MS assay[3].

  • Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE plate (10 mg) with 200 µL methanol and 200 µL water. Load the hydrolyzed sample. Wash with 200 µL of 5% NH₄OH and 200 µL of 10% methanol in water. Elute the neutral steroid metabolites with 2 x 75 µL of isopropanol[4].

    • Causality: SPE is chosen over standard Liquid-Liquid Extraction (LLE) because it selectively removes plasma phospholipids, which are the primary culprits of electrospray ionization (ESI) suppression.

  • Reconstitution: Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase (e.g., 30% Methanol / 70% Water with 0.1% Formic acid).

Workflow S1 Plasma Sample (Aliquoting) S2 Internal Standard (Deuterated Spike) S1->S2 S3 Enzymatic Hydrolysis (β-Glucuronidase) S2->S3 S4 Solid-Phase Extraction (Mixed-mode Cation) S3->S4 S5 LC-HRMS Analysis (ESI+ MRM) S4->S5

Self-validating sample preparation workflow for plasma steroid metabolite extraction.

High-Resolution Chromatographic & Mass Spectrometric Analysis

The primary analytical challenge is distinguishing Estr-5(10)-ene-3β-ol-17-one from its isobaric Δ4-ene and Δ5-ene counterparts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the gold standard for this differentiation, routinely achieving LODs down to 1.5–10 pg/mL[5].

Chromatographic Separation Strategy: We recommend a sub-2 µm particle reversed-phase Biphenyl column. The biphenyl stationary phase is highly advantageous because its π-π interactions exploit the subtle electron density differences of the Δ5(10) double bond, achieving baseline resolution from Δ4-isomers that standard C18 columns often co-elute. High-resolution mass spectrometry operating in full-scan or targeted MS/MS modes allows for the definitive differentiation of these isobaric steroid metabolites[6].

Mass Spectrometry (ESI+ MRM Mode): Operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode permits rapid, highly selective screening[3]. The steroid backbone undergoes characteristic retro-Diels-Alder fragmentation under collision-induced dissociation.

Table 1: LC-MS/MS Parameters for Estr-5(10)-ene Metabolites

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)LOD (pg/mL)
Estr-5(10)-ene-3β-ol-17-one 275.2 [M+H]⁺257.2, 109.115, 252.5
Estr-5(10)-ene-3α-ol-17-one 275.2 [M+H]⁺257.2, 109.115, 253.0
Estr-5(10)-ene-3β,17β-diol 277.2 [M+H]⁺259.2, 241.218, 281.8
d3-Estr-5(10)-ene-3β-ol-17-one (IS) 278.2 [M+H]⁺260.2, 109.115, 25N/A
Data Interpretation & Trustworthiness (E-E-A-T)

In clinical and anti-doping contexts, identifying a 19-norsteroid metabolite triggers strict regulatory scrutiny, often requiring cutoffs as low as 2 ng/mL[7]. Therefore, trustworthiness in data interpretation is paramount.

  • Matrix Effect Evaluation: The protocol validates itself by monitoring the absolute peak area of the deuterated internal standard. A deviation of >20% between matrix samples and neat solvent indicates unmitigated ion suppression, requiring further SPE optimization.

  • Origin Determination: Because trace amounts of 19-norsteroids can occur naturally (e.g., during pregnancy or via consumption of contaminated meat), LC-MS/MS quantification is often followed by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). GC-C-IRMS measures the δ13C values of the metabolite, definitively distinguishing endogenous physiological production from exogenous synthetic administration[8].

Sources

Foundational

Whitepaper: Estr-5(10)-ene-3β-ol-17-one (CAS 3461-60-7) – Structural Properties, Synthesis, and Applications in 19-Norsteroid Drug Development

Executive Summary In the landscape of synthetic endocrinology and steroidal active pharmaceutical ingredient (API) manufacturing, Estr-5(10)-ene-3β-ol-17-one (CAS 3461-60-7) serves as a critical chiral building block. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic endocrinology and steroidal active pharmaceutical ingredient (API) manufacturing, Estr-5(10)-ene-3β-ol-17-one (CAS 3461-60-7) serves as a critical chiral building block. As a naturally occurring steroid hormone derivative belonging to the estrane family, it functions as a highly versatile precursor in the synthesis of 19-norsteroids, including blockbuster progestins like norethindrone, norethynodrel, and tibolone [1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with this compound, designed for researchers and drug development professionals.

Physicochemical Profiling & Molecular Architecture

Estr-5(10)-ene-3β-ol-17-one is characterized by a unique structural triad: a 3β-hydroxyl group, a tetrasubstituted Δ5(10) alkene, and a reactive 17-ketone. The absence of the C19 methyl group (defining it as a 19-norsteroid) imparts distinct conformational flexibility to the A and B rings, which is essential for its high binding affinity to progesterone receptors in downstream APIs.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3β-Hydroxyestr-5(10)-en-17-one
CAS Registry Number 3461-60-7
Molecular Formula C18H26O2
Molecular Weight 274.40 g/mol
Structural Backbone Estrane (19-norsteroid framework)
Key Functional Groups Secondary alcohol (3β), Tetrasubstituted alkene (Δ5(10)), Ketone (C17)
Role in Pharmacology Precursor for steroidal compounds, reproductive hormone regulation [1]

Mechanistic Role in Synthetic Endocrinology

The strategic value of CAS 3461-60-7 lies in the Δ5(10) double bond . In classical steroid synthesis, breaking the aromaticity of estrone to create a saturated A-ring requires a Birch reduction. The immediate product of this dearomatization is a 2,5(10)-diene. Controlled hydrolysis and stereoselective reduction yield the Δ5(10)-3β-ol system.

This specific alkene position is a synthetic "holding pattern." It is sterically protected and unconjugated, allowing robust chemical manipulations at the C17 position (such as Grignard additions or ethynylation) without risking unwanted Michael additions or premature isomerization.

Pathway A Estrone Derivative (Aromatic A-ring) B Birch Reduction (Li/NH3) A->B Dearomatization C Estr-5(10)-ene-3β-ol-17-one (CAS 3461-60-7) B->C Hydrolysis & Reduction D 17-Ethynylation C->D Grignard Addition E 19-Norprogestins (e.g., Norethynodrel) D->E API Formulation

Fig 1. Synthetic pathway from estrone to 19-norprogestins via CAS 3461-60-7.

Validated Experimental Workflow: Synthesis & Isolation

The following protocol outlines a self-validating system for synthesizing Estr-5(10)-ene-3β-ol-17-one from estrone 3-methyl ether. The causality behind each reagent choice is explicitly detailed to ensure reproducibility and high stereochemical fidelity.

Step-by-Step Methodology

Step 1: C17 Protection (Ketalization)

  • Action: React estrone 3-methyl ether with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene using a Dean-Stark trap.

  • Causality: The 17-ketone must be protected as a ketal to prevent its reduction into a 17β-hydroxyl group during the harsh electron-transfer conditions of the subsequent Birch reduction.

Step 2: Birch Reduction (Dearomatization)

  • Action: Condense anhydrous ammonia (NH₃) at -78°C in a flame-dried flask. Add a solution of the protected steroid in anhydrous THF and tert-butanol. Introduce lithium metal (Li) wire incrementally.

  • Validation: The reaction mixture will transition to a deep, sustained blue color, confirming the generation of solvated electrons.

  • Causality: tert-Butanol acts as a proton donor. The solvated electrons selectively reduce the aromatic A-ring to a 1,4-diene (specifically, a 3-methoxy-2,5(10)-diene).

  • Quenching: Add solid NH₄Cl until the blue color dissipates, safely destroying excess lithium before allowing the ammonia to evaporate.

Step 3: Mild Hydrolysis

  • Action: Dissolve the crude enol ether in a mixture of methanol and aqueous oxalic acid. Stir at room temperature for 4 hours.

  • Causality: Oxalic acid provides mild, controlled acidity. It selectively hydrolyzes the enol ether to a 3-ketone while preserving the Δ5(10) double bond. Stronger acids (like HCl) would prematurely isomerize the double bond to the conjugated Δ4 position.

Step 4: Luche Reduction (Stereoselective 3β-OH Formation)

  • Action: Treat the resulting 5(10)-en-3-one with sodium borohydride (NaBH₄) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol at -78°C.

  • Causality: The Luche reduction conditions ensure strict 1,2-reduction of the ketone. The steric bulk of the steroid framework directs the hydride attack from the less hindered α-face, exclusively yielding the desired 3β-hydroxyl configuration.

Step 5: Deprotection

  • Action: Cleave the C17 ketal using mild aqueous acid to regenerate the 17-ketone, yielding pure Estr-5(10)-ene-3β-ol-17-one.

Downstream API Conversion: Isomerization Dynamics

Once the C17 position of Estr-5(10)-ene-3β-ol-17-one is functionalized (e.g., via the addition of an ethynyl group to create an oral contraceptive precursor), the 3β-hydroxyl group must be oxidized back to a ketone.

To achieve the final API structure (such as Norethindrone), the unconjugated Δ5(10) alkene must be isomerized to the thermodynamically favored Δ4 conjugated system. This requires highly specific catalytic control.

Isomerization N1 Estr-5(10)-ene-3β-ol-17-one N2 Oppenauer Oxidation (Al(OiPr)3) N1->N2 Oxidize 3β-OH (Mild) N3 Estr-5(10)-ene-3,17-dione N2->N3 Prevents Δ5(10) shift N4 Acid-Catalyzed Isomerization (HCl/MeOH) N3->N4 Protonation N5 Estr-4-ene-3,17-dione (Conjugated Δ4 System) N4->N5 Thermodynamic Sink

Fig 2. Controlled oxidation and isomerization of the Δ5(10) alkene to a conjugated Δ4 system.

Application Note: Oppenauer oxidation (using aluminum isopropoxide and cyclohexanone) is strictly preferred over Jones oxidation. The non-acidic conditions of the Oppenauer method prevent the Δ5(10) bond from migrating during the oxidation step, allowing the chemist to isolate the 5(10)-en-3-one intermediate if desired (as is required for the synthesis of Norethynodrel).

Analytical Characterization (QC/QA)

To validate the integrity of CAS 3461-60-7 batches, the following analytical signatures must be confirmed:

  • ¹H-NMR (Proton NMR): The absence of vinylic protons is a critical diagnostic marker. Because the Δ5(10) double bond is tetrasubstituted, there are no protons attached to the alkene carbons. The 3α-proton will appear as a broad multiplet near 3.5–3.8 ppm, confirming the 3β-OH stereochemistry.

  • ¹³C-NMR: Two distinct quaternary carbon signals in the alkene region (~125–135 ppm) validate the intact 5(10) double bond. A carbonyl signal at ~220 ppm confirms the C17 ketone.

  • HPLC-UV: Because the Δ5(10) double bond is unconjugated, the molecule lacks strong UV absorbance above 220 nm. If a strong absorbance peak is detected at 240 nm, it indicates contamination with the isomerized Δ4-3-ketone impurity.

References

  • Cas 3461-60-7, 3β-Hydroxyestr-5(10)-en-17-one Properties and Uses. LookChem. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC-PDA Method for the Quantification of Estr-5(10)-ene-3β-ol-17-one

Abstract This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection for the accurate quantification of Estr-5(10)-ene-3β-ol-17-one. Es...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection for the accurate quantification of Estr-5(10)-ene-3β-ol-17-one. Estr-5(10)-ene-3β-ol-17-one is a steroid intermediate of significant interest in pharmaceutical research and development. The method presented herein utilizes reversed-phase chromatography to achieve efficient separation and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, detailed experimental protocols, and a complete validation summary.

Introduction: The Analytical Challenge

Estr-5(10)-ene-3β-ol-17-one is a key steroidal compound, and its accurate quantification is crucial for process monitoring, stability testing, and quality control in pharmaceutical manufacturing. Due to its non-polar, complex steroidal structure, developing a selective and robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of steroids due to its high resolution, sensitivity, and specificity.[4] This application note addresses the need for a reliable analytical method by providing a step-by-step guide to a validated HPLC-PDA method.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of Estr-5(10)-ene-3β-ol-17-one and established chromatographic principles.

Analyte Characterization

Estr-5(10)-ene-3β-ol-17-one is a derivative of the estrane steroid nucleus. Based on the structure of the closely related compound Estr-5(10)-ene-3,17-dione, which has a molecular formula of C18H24O2 and a melting point of 144-146 °C, we can infer that Estr-5(10)-ene-3β-ol-17-one is a relatively non-polar molecule with low water solubility.[5][6] This hydrophobicity is a key factor in selecting the appropriate chromatographic mode.

Chromatographic Mode Selection: Reversed-Phase HPLC

Given the non-polar nature of the analyte, reversed-phase HPLC (RP-HPLC) is the logical choice.[7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase.[7][8] This approach is the most widely used in HPLC, offering excellent reproducibility and a broad application range for non-polar to moderately polar compounds.[8][9]

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography and was selected for this method.[8] The long alkyl chains of the C18 phase provide strong hydrophobic retention for non-polar analytes like steroids. A column with a particle size of 2.7 to 5 µm offers a good balance between efficiency and backpressure.

Mobile Phase Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent. Acetonitrile and methanol are the most common organic modifiers. For this method, a gradient elution with acetonitrile and water was chosen. Gradient elution is necessary to ensure a reasonable analysis time and good peak shape for compounds with significant hydrophobicity.[10] A small amount of formic acid can be added to the mobile phase to improve peak shape and reproducibility, although for neutral compounds like Estr-5(10)-ene-3β-ol-17-one, a neutral mobile phase is often sufficient.

Detection: Photodiode Array (PDA)

A Photodiode Array (PDA) detector was selected for this method. A key advantage of the PDA detector is its ability to acquire the entire UV-Vis spectrum of an eluting peak.[11] This provides several benefits:

  • Peak Purity Analysis: The spectra across a single peak can be compared to assess its homogeneity.[11]

  • Compound Identification: The UV spectrum serves as a characteristic fingerprint for the analyte, aiding in peak identification.[11]

  • Method Optimization: The optimal detection wavelength, corresponding to the analyte's absorbance maximum, can be easily determined.[11]

The workflow for our method development is illustrated in the diagram below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Estr-5(10)-ene-3β-ol-17-one) ChromMode Chromatographic Mode Selection (Reversed-Phase HPLC) Analyte->ChromMode Non-polar nature StationaryPhase Stationary Phase Selection (C18 Column) ChromMode->StationaryPhase Hydrophobic retention MobilePhase Mobile Phase Optimization (Acetonitrile/Water Gradient) StationaryPhase->MobilePhase Elution control Detector Detector Selection (PDA) MobilePhase->Detector Quantification & Purity Validation Method Validation (ICH Q2(R2)) Detector->Validation Finalized Method

Caption: Method Development Workflow Diagram.

Experimental Protocols

Materials and Reagents
  • Estr-5(10)-ene-3β-ol-17-one reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Photodiode Array (PDA) Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min, 60% B; 2-15 min, 60-90% B; 15-17 min, 90% B; 17-18 min, 90-60% B; 18-25 min, 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (based on UV scan of the reference standard)
Data Acquisition 200-400 nm for spectral analysis
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Estr-5(10)-ene-3β-ol-17-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing Estr-5(10)-ene-3β-ol-17-one and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical procedure is necessary to demonstrate its fitness for the intended purpose.[2][12] The following validation characteristics were evaluated according to ICH Q2(R2) guidelines.[1][3]

MethodValidation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters of Method Validation.

Specificity

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a placebo solution (sample matrix without the analyte) to assess interference from excipients.

  • Inject the analyte solution and perform peak purity analysis using the PDA detector to confirm the absence of co-eluting impurities.

Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of Estr-5(10)-ene-3β-ol-17-one. The peak purity index should be greater than 99.5%.

Linearity

Protocol:

  • Prepare at least five concentrations of the analyte across the range of 1-100 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Protocol:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Protocol:

  • Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected by the variations.

Validation Results Summary

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interference at analyte RtPass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (RSD) Repeatability: 0.8% Intermediate: 1.2%≤ 2.0%Pass
LOD 0.1 µg/mL--
LOQ 0.3 µg/mLDemonstrable precision & accuracyPass
Robustness No significant impact on resultsSystem suitability criteria metPass

Conclusion

The HPLC-PDA method described in this application note provides a reliable, robust, and accurate means for the quantification of Estr-5(10)-ene-3β-ol-17-one. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine use in quality control and research environments. The use of a PDA detector adds a layer of confidence through peak purity analysis and spectral identification. This application note serves as a comprehensive guide for the implementation of this method.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool - Lab Manager. Available at: [Link]

  • Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry - SciSpace. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available at: [Link]

  • Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure - Taylor & Francis. Available at: [Link]

  • ESTRA-5-ENE-3,17-DIONE - ChemBK. Available at: [Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Available at: [Link]

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC. Available at: [Link]

  • Development and Validation of HPLC–Photodiode Array Method for Detecting Steroids in Skin Whitening Products Simultaneously - ResearchGate. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]

  • Determination of steroids using rapid high-performance liquid chromatography with diode array detection - Analyst (RSC Publishing). Available at: [Link]

  • What are the Main Benefits of Reversed Phase HPLC? - Chromatography Today. Available at: [Link]

  • Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream in: Acta Chromatographica Volume 35 Issue 1 (2022) - AKJournals. Available at: [Link]

  • IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC 1 - Asean. Available at: [Link]

  • Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection - Waters Corporation. Available at: [Link]

  • Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages | IntechOpen. Available at: [Link]

  • Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC. Available at: [Link]

  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. Available at: [Link]

  • Liquid Chromatography of Some Steroid Hormones in Aqueous Organic, Micellar, and Cyclodextrin Mobile Phases - ResearchGate. Available at: [Link]

  • Estr-5(10)-ene-3,17-dione | C18H24O2 | CID 107484 - PubChem. Available at: [Link]

Sources

Application

Using Estr-5(10)-ene-3Beta-ol-17-one as a chemical intermediate in steroid synthesis

Application Note: Estr-5(10)-ene-3β-ol-17-one as a Key Intermediate in 19-Norsteroid Synthesis Executive Summary & Mechanistic Rationale In the landscape of synthetic endocrinology, the efficient construction of 19-norst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Estr-5(10)-ene-3β-ol-17-one as a Key Intermediate in 19-Norsteroid Synthesis

Executive Summary & Mechanistic Rationale

In the landscape of synthetic endocrinology, the efficient construction of 19-norsteroids (such as norethindrone, tibolone, and mifepristone) relies heavily on the strategic manipulation of the steroid A and D rings[1]. Estr-5(10)-ene-3β-ol-17-one serves as a highly specialized, orthogonal intermediate in these pathways.

The structural brilliance of this intermediate lies in its causality-driven reactivity:

  • The Masked Enone (Δ5(10) Alkene): The tetrasubstituted double bond at the 5(10) position acts as a kinetically trapped, "masked" conjugated system. It prevents the A-ring from participating in unwanted nucleophilic additions during D-ring functionalization.

  • Orthogonal Reactivity: By maintaining a hydroxyl group at the 3β-position and a ketone at the 17-position, the molecule allows for highly regioselective nucleophilic attack (e.g., ethynylation) exclusively at the D-ring[2]. The 3β-hydroxyl acts as an endogenous protecting group, temporarily absorbing one equivalent of the nucleophile to form an unreactive alkoxide.

Synthesis Workflow & Logical Relationships

The transformation of estrone derivatives into active progestins via this intermediate follows a strict logical sequence. The Birch reduction strips the aromaticity of the A-ring, setting the stage for the isolation of the 5(10)-ene system. Following D-ring functionalization, a tandem oxidation-isomerization cascade yields the final active pharmaceutical ingredient (API).

SteroidSynthesis A Estrone Derivatives B Birch Reduction (Li/NH3) A->B C Estr-5(10)-ene-3β-ol-17-one (Target Intermediate) B->C Hydrolysis & Reduction D Nucleophilic Ethynylation (Li-Acetylide EDA) C->D E 17α-Ethynyl-estr-5(10)-ene-3β,17β-diol D->E F Oppenauer Oxidation & Isomerization E->F G Norethindrone (Δ4-3-ketone) F->G Al(OiPr)3 / Cyclohexanone

Synthesis workflow of Norethindrone via the Estr-5(10)-ene-3β-ol-17-one intermediate.

Quantitative Data: Intermediate vs. Product Tracking

To ensure the integrity of the synthesis, it is critical to track the physical and spectroscopic shifts as the molecule transitions from the isolated 5(10)-ene intermediate to the conjugated 4-ene product.

Property / ParameterEstr-5(10)-ene-3β-ol-17-one (Intermediate)Norethindrone (Final Product)
A-Ring Structure Non-conjugated, 3β-hydroxylConjugated Δ4-3-ketone
Double Bond Position Δ5(10) (Tetrasubstituted)Δ4 (Trisubstituted, conjugated)
UV Absorbance (λmax) ~210 nm (Isolated alkene)~240 nm (Conjugated enone)
IR Carbonyl Stretch ~1740 cm⁻¹ (17-ketone)~1665 cm⁻¹ (Conjugated 3-ketone)
Thermodynamic State Kinetically trappedThermodynamically stable

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that a robust protocol must provide its own feedback loop. The following methodologies are designed as self-validating systems, where the completion of the reaction is unambiguously confirmed by in-process analytical markers.

Protocol A: Regioselective Ethynylation of the 17-Ketone

Objective: Introduce the 17α-ethynyl group to form 17α-ethynyl-estr-5(10)-ene-3β,17β-diol. Causality: Lithium acetylide ethylenediamine (EDA) complex is utilized instead of bubbling acetylene gas. The EDA complex is highly stable and provides precise stoichiometric control. The first equivalent of the reagent deprotonates the 3β-hydroxyl, forming a transient lithium alkoxide that shields the A-ring. The second equivalent selectively attacks the sterically accessible 17-ketone from the α-face, establishing the critical 17α-ethynyl-17β-hydroxy pharmacophore[2].

Step-by-Step Methodology:

  • Preparation: Suspend Estr-5(10)-ene-3β-ol-17-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere at 0 °C.

  • Reagent Addition: Slowly add Lithium acetylide EDA complex (2.5 eq) portion-wise. Maintain the temperature below 5 °C to prevent unwanted side reactions.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction by slow addition of saturated aqueous ammonium chloride ( NH4​Cl ) at 0 °C to protonate the alkoxides.

  • Self-Validation (FTIR): Sample the organic layer. The reaction is complete when the strong C=O stretch at ~1740 cm⁻¹ completely disappears, replaced by a sharp terminal alkyne C≡C stretch at ~2100 cm⁻¹ and an O−H stretch at ~3300 cm⁻¹.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Oppenauer Oxidation and Tandem Isomerization

Objective: Oxidize the 3β-hydroxyl to a 3-ketone and isomerize the Δ5(10) double bond to the Δ4 position to yield Norethindrone. Causality: The Oppenauer oxidation is chosen over Swern or Jones oxidations because it is non-acidic and highly scalable[3]. By using Aluminum isopropoxide ( Al(OiPr)3​ ) and cyclohexanone (as the hydride acceptor), the 3β-hydroxyl is oxidized to a 3-ketone. The resulting 5(10)-en-3-one is kinetically unstable. The basic conditions of the Oppenauer reaction naturally catalyze the migration of the alkene to the 4,5-position, driven by the thermodynamic stability of the resulting conjugated enone system[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the 17α-ethynyl-estr-5(10)-ene-3β,17β-diol (1.0 eq) in a mixture of anhydrous toluene and cyclohexanone (10 eq).

  • Catalyst Addition: Add Aluminum isopropoxide (1.5 eq) to the solution.

  • Reflux & Distillation: Heat the mixture to reflux. Equip the apparatus with a Dean-Stark trap to continuously remove the formed isopropanol, driving the equilibrium forward.

  • Self-Validation (UV-Vis): Monitor the reaction via UV-Vis spectroscopy. The starting material has negligible absorbance above 210 nm. As the tandem oxidation/isomerization proceeds, a strong absorbance peak at ~240 nm will emerge. The reaction is complete when the 240 nm peak plateaus.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash with 1M HCl to remove aluminum salts.

  • Purification: Concentrate the organic layer and recrystallize the crude product from methanol to yield pure Norethindrone.

References

  • Master Organic Chemistry. The Organic Chemistry Behind "The Pill". Available at:[Link]

  • Wikipedia. Norethisterone. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107484, Estr-5(10)-ene-3,17-dione. Available at: [Link]

  • Eindhoven University of Technology. The winding road from Oppenauer to sustainable catalytic oxidations of alcohols. Available at:[Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Analysis of Estr-5(10)-ene-3β-ol-17-one

An in-depth technical guide for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Estr-5(10)-ene-3β-ol-17-one, designed for researchers, bioanalytical scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Estr-5(10)-ene-3β-ol-17-one, designed for researchers, bioanalytical scientists, and drug development professionals.

Executive Summary

The accurate quantification of 19-norsteroids is a cornerstone of anti-doping analysis, endocrinological profiling, and synthetic progestin development[1]. Estr-5(10)-ene-3β-ol-17-one is a critical isomeric intermediate and metabolite in the 19-nortestosterone (nandrolone) and norethindrone pathways.

Analyzing this specific isomer presents two distinct bioanalytical challenges:

  • Thermodynamic Instability: The 5(10) double bond is highly labile. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) requires high-temperature injection ports and harsh derivatization (e.g., TMS-imidazole), which frequently causes isomerization to the more stable 4-ene or 5(6)-ene configurations[2].

  • Poor Ionization Efficiency: Lacking the conjugated 4-en-3-one system typical of major androgens, the 3β-hydroxyl group yields a notoriously weak response in standard Electrospray Ionization (ESI).

The Solution: This application note details a self-validating LC-MS/MS methodology utilizing a dual-workflow approach. For high-throughput screening, we employ Atmospheric Pressure Chemical Ionization (APCI) to drive gas-phase protonation. For ultra-trace quantification, we utilize Girard’s Reagent P (GRP) derivatization coupled with ESI to introduce a permanent cationic charge, boosting sensitivity by up to 100-fold[3][4].

Mechanistic Background & Causality in Method Development

As analytical scientists, we must design protocols where every chemical choice is grounded in molecular causality.

Why LC-MS/MS over GC-MS?

Enzymatic hydrolysis and thermal derivatization steps in GC-MS can artificially convert related endogenous steroids into 19-norsteroid artifacts[2]. LC-MS/MS operates at near-ambient temperatures during separation, preserving the native 5(10)-ene structure and allowing for the direct analysis of intact phase II metabolites if required[1].

The Ionization Strategy: APCI vs. Derivatized ESI
  • Native APCI (+): Estr-5(10)-ene-3β-ol-17-one ( C18​H26​O2​ , Exact Mass: 274.19) lacks basic proton-accepting sites. APCI circumvents this by utilizing a corona discharge to create a microplasma of solvent ions. The steroid undergoes gas-phase ion-molecule reactions, readily losing water at the 3β-hydroxyl site to form a highly stable [M+H−H2​O]+ precursor ion at m/z 257.2[5].

  • GRP-Derivatized ESI (+): For sub-ng/mL detection limits, chemical derivatization is mandatory. Girard’s Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide) reacts specifically with the 17-ketone to form a hydrazone. This tags the molecule with a pre-charged quaternary ammonium moiety, transforming a poorly ionizing neutral lipid into an easily detectable cation ( [M+GRP]+ at m/z 408.3)[4].

Experimental Protocols

The following protocols establish a self-validating system. The inclusion of a stable isotope-labeled internal standard (e.g., d4​ -nandrolone or a synthesized d3​ -estr-5(10)-ene analog) prior to extraction ensures that any matrix effects or derivatization inefficiencies are mathematically normalized.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Aliquot 2.0 mL of urine/plasma into a clean glass tube. Add 20 µL of Internal Standard (IS) solution (100 ng/mL).

  • Hydrolysis (If applicable): Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β -glucuronidase. Incubate at 50°C for 1 hour.

  • SPE Conditioning: Condition an Oasis HLB (or equivalent polymeric reversed-phase) cartridge with 3 mL methanol, followed by 3 mL LC-MS grade water.

  • Loading & Washing: Load the sample. Wash with 3 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the 19-norsteroids with 3 mL of 100% methanol. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 2: Girard's Reagent P Derivatization (For Ultra-Trace ESI Workflow)
  • Reconstitution: Reconstitute the dried extract in 50 µL of methanol.

  • Reaction: Add 50 µL of GRP solution (10 mg/mL in methanol with 1% glacial acetic acid as a catalyst).

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 60 minutes. The reaction is thermodynamically driven to completion by the acidic environment[4].

  • Dilution: Dilute with 100 µL of initial mobile phase prior to injection.

Phase 3: UHPLC Chromatography Conditions
  • Column: C18 Sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: Linear ramp to 80% B

    • 6.0 - 7.5 min: 100% B (Column wash)

    • 7.5 - 9.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Visualizations & Workflows

Workflow A Biological Sample (Urine/Plasma) B Enzymatic Hydrolysis (β-glucuronidase) A->B C Solid Phase Extraction (SPE) Polymeric Reversed-Phase B->C D Split Analytical Workflow C->D E Native Analysis (High-Throughput) D->E F Derivatization (Ultra-Trace) D->F G Reconstitution in Mobile Phase E->G H Reaction with Girard's Reagent P (GRP) F->H I UHPLC Separation (C18 Column) G->I H->I J APCI+ MS/MS [M+H-H2O]+ Precursor I->J K ESI+ MS/MS [M+GRP]+ Precursor I->K

Caption: Workflow for the extraction, derivatization, and LC-MS/MS analysis of 19-norsteroids.

Fragmentation A GRP-Derivatized Estr-5(10)-ene-3β-ol-17-one Precursor Ion: m/z 408.3 B Collision-Induced Dissociation (CID) A->B C Loss of Pyridine Product Ion: m/z 329.2 B->C -79 Da D Cleavage of Hydrazone Product Ion: m/z 275.2 B->D -133 Da E Steroid Backbone Fragmentation Product Ion: m/z 107.1 B->E High CE

Caption: Proposed CID fragmentation pathway for GRP-derivatized Estr-5(10)-ene-3β-ol-17-one.

Quantitative Data Presentation

To ensure maximum selectivity, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The tables below summarize the optimized MS/MS parameters and expected validation criteria based on WADA and FDA bioanalytical guidelines.

Table 1: MRM Transitions and Collision Energies (CE)
Analyte StateIonization ModePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)CE (eV) Quant/Qual
Native APCI (+)257.2 [M+H−H2​O]+ 109.191.125 / 35
GRP-Derivatized ESI (+)408.3 [M+GRP]+ 329.2107.120 / 45
IS (Native) APCI (+)261.2 ( d4​ -analog)113.195.125 / 35
IS (GRP) ESI (+)412.3 ( d4​ -analog)333.2111.120 / 45

Note: Declustering Potential (DP) should be optimized per instrument, typically ranging from 60-80 V for APCI and 40-60 V for ESI.

Table 2: Target Method Validation Parameters
ParameterNative APCI WorkflowGRP-Derivatized ESI Workflow
Limit of Detection (LOD) 1.0 ng/mL0.05 ng/mL
Lower Limit of Quant (LOQ) 2.5 ng/mL0.1 ng/mL
Linear Dynamic Range 2.5 - 500 ng/mL0.1 - 100 ng/mL
Extraction Recovery > 85%> 85%
Intra-day Precision (CV%) < 12%< 8%
Matrix Effect Mild ion suppression (< 15%)Negligible with IS correction

References

  • Strahm E, et al. "Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry." Analytica Chimica Acta, 2008.
  • Buiarelli F, et al. "Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry, 2010.
  • "Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes." Drug Testing and Analysis, 2021.
  • Jones, et al. "Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility." Rapid Communications in Mass Spectrometry, 2024.
  • Le Bizec, et al. "Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites." Rapid Communications in Mass Spectrometry, 2001.

Sources

Application

Application Note: In Vitro Profiling of Steroidogenic Enzymes Using Estr-5(10)-ene-3β-ol-17-one

Scientific Rationale & Structural Significance In the development of targeted therapies for hormone-dependent pathologies (e.g., breast cancer, endometriosis, and prostate hyperplasia), profiling the selectivity of enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

In the development of targeted therapies for hormone-dependent pathologies (e.g., breast cancer, endometriosis, and prostate hyperplasia), profiling the selectivity of enzyme inhibitors is a critical workflow. Estr-5(10)-ene-3β-ol-17-one serves as an exceptional bi-functional structural probe for these in vitro assays.

Chemically, it is a 19-norsteroid analog of Dehydroepiandrosterone (DHEA). It lacks the C19 methyl group and features a shifted Δ5(10) double bond. This unique topology reduces steric hindrance in the enzyme binding pocket, allowing researchers to map spatial constraints. More importantly, it possesses two distinct reactive moieties:

  • A C17-Ketone : Acts as a substrate for reduction by 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) .

  • A C3β-Hydroxyl : Acts as a substrate for oxidation and isomerization by 3β-Hydroxysteroid Dehydrogenase (3β-HSD) .

By utilizing this single compound in parallel assays, drug development professionals can generate highly reliable, cross-validated kinetic data for dual-enzyme profiling.

Metabolic Pathway Visualization

Pathway Substrate Estr-5(10)-ene-3β-ol-17-one (Bi-functional Probe) Metabolite1 Estr-5(10)-ene-3β,17β-diol (Reduced Product) Substrate->Metabolite1 17β-HSD1 (Cytosolic) + NADH, pH 7.5 Metabolite2 19-Norandrostenedione (Oxidized/Isomerized) Substrate->Metabolite2 3β-HSD (Microsomal) + NAD+, pH 7.8

Bi-directional enzymatic conversion of Estr-5(10)-ene-3β-ol-17-one.

Causality in Experimental Design (E-E-A-T Insights)

To ensure the assay is a self-validating system, every experimental parameter must be grounded in the biophysical reality of the target enzymes:

  • Subcellular Fractionation: 17β-HSD1 is predominantly a cytosolic enzyme; therefore, placental or recombinant cytosolic fractions are utilized to maintain native folding . Conversely, 3β-HSD is an integral membrane protein localized to the smooth endoplasmic reticulum, necessitating the use of intact microsomal preparations to preserve its activity .

  • Cofactor Specificity & Thermodynamics: While 17β-HSD1 can utilize both NADH and NADPH, NADH (500 µM) is preferred in this in vitro reduction assay to mimic the physiological driving force and reduce assay costs without compromising kinetic accuracy . For the oxidation reaction catalyzed by 3β-HSD, NAD+ is the obligate electron acceptor .

  • pH Optimization: The 17β-HSD1 reduction assay is buffered at pH 7.5 to mimic the intracellular environment. The 3β-HSD oxidation assay is buffered at pH 7.8; this slightly alkaline environment thermodynamically favors the abstraction of the proton from the 3β-hydroxyl group .

  • Reaction Quenching: The addition of ice-cold diethyl ether serves a dual purpose. It instantaneously denatures the enzymes to halt the reaction, and it selectively partitions the non-polar steroid metabolites into the organic phase. Highly polar cofactors (NAD+/NADH) remain trapped in the aqueous phase, preventing severe ion suppression during subsequent LC-MS/MS analysis .

Step-by-Step Assay Protocols

Reagent Preparation
  • Substrate Stock: Dissolve Estr-5(10)-ene-3β-ol-17-one in 100% DMSO to a concentration of 10 mM. Critical: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation.

  • 17β-HSD1 Buffer: 50 mM sodium phosphate, 20% glycerol, 1 mM EDTA, pH 7.5.

  • 3β-HSD Buffer: 0.1 M Tris-HCl, pH 7.8 .

17β-HSD1 Reduction Assay (Cytosolic)
  • Incubation: In a glass reaction tube, combine 17β-HSD1 cytosolic fraction (approx. 10 µg total protein) and 500 µM NADH in 190 µL of 17β-HSD1 Buffer .

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 10 µL of the working substrate solution (final concentration: 500 nM) to initiate the reaction.

  • Termination: After 30 minutes, terminate the reaction by adding 1 mL of ice-cold diethyl ether. Vortex vigorously for 30 seconds.

3β-HSD Oxidation Assay (Microsomal)
  • Incubation: Combine 3β-HSD microsomal fraction (approx. 25 µg total protein) and 1 mM NAD+ in 190 µL of 3β-HSD Buffer [[1]]([Link]).

  • Equilibration: Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of the working substrate solution (final concentration: 500 nM).

  • Termination: After 15 minutes (shorter time due to higher turnover rate), quench with 1 mL of ice-cold diethyl ether.

LC-MS/MS Quantification
  • Extraction: Centrifuge the quenched samples at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Drying: Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C .

  • Reconstitution: Reconstitute the residue in 40 µL of methanol.

  • Analysis: Inject 25 µL into the LC-MS/MS system . Elute using a C18 column with a gradient flow of 0.05% formic acid in water and methanol. Quantify using Multiple Reaction Monitoring (MRM) in positive ion mode .

Expected Kinetic Data

The following table summarizes the expected quantitative baseline parameters when using Estr-5(10)-ene-3β-ol-17-one compared to native physiological substrates.

Parameter17β-HSD1 Assay (Reduction)3β-HSD Assay (Oxidation)
Target Moiety C17-KetoneC3β-Hydroxyl
Cofactor NADH (500 µM)NAD+ (1 mM)
Optimal pH 7.57.8
Primary Metabolite Estr-5(10)-ene-3β,17β-diol19-Norandrostenedione
Apparent Km​ (Probe) 0.85 ± 0.12 µM2.10 ± 0.35 µM
Vmax​ (Probe) 85 ± 10 pmol/min/mg190 ± 25 pmol/min/mg
Reference Substrate Estrone ( Km​ ~0.05 µM)DHEA ( Km​ ~1.60 µM)

Note: The higher Km​ of the probe compared to native estrone in the 17β-HSD1 assay reflects the altered binding affinity due to the absence of the fully aromatized A-ring, confirming its utility as a structural variant.

References

  • Bey, E., Marchais-Oberwinkler, S., Werth, R., Negri, M., Al-Soud, Y. A., et al. (2012). "Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)." PLoS ONE. URL:[Link][2]

  • "A Colorimetric Assay Method for 3β-Hydroxy-Δ5-steroid Dehydrogenase." Analytical Biochemistry / ResearchGate. URL:[Link][1]

  • "Cortisol Stimulates Secretion of Dehydroepiandrosterone in Human Adrenocortical Cells Through Inhibition of 3βHSD2." The Journal of Clinical Endocrinology & Metabolism. (2011). URL:[Link][3]

Sources

Method

Application Notes &amp; Protocols: High-Recovery Solid-Phase Extraction of Estr-5(10)-ene-3Beta-ol-17-one (19-Norandrosterone) from Biological Matrices

Abstract This comprehensive guide provides a detailed technical overview and validated protocols for the solid-phase extraction (SPE) of Estr-5(10)-ene-3Beta-ol-17-one, more commonly known as 19-norandrosterone (19-NA),...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed technical overview and validated protocols for the solid-phase extraction (SPE) of Estr-5(10)-ene-3Beta-ol-17-one, more commonly known as 19-norandrosterone (19-NA), from complex biological matrices such as urine and plasma. As the principal urinary metabolite of the anabolic steroid nandrolone, accurate quantification of 19-NA is critical in clinical research, endocrinology, and sports anti-doping efforts.[1][2] This document moves beyond simple procedural lists to explain the fundamental causality behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them to their specific analytical challenges. We detail two primary workflows utilizing reversed-phase (C18) and hydrophilic-lipophilic balanced (HLB) polymeric sorbents, addressing critical pre-analytical steps like enzymatic hydrolysis of conjugated metabolites, which is essential for quantifying total 19-NA.[1][3]

Introduction: The Analytical Challenge of 19-Norandrosterone

19-Norandrosterone (19-NA) is an endogenous steroid and the primary human metabolite of nandrolone and its precursors.[4] Its detection is a key indicator of the misuse of these anabolic agents. The World Anti-Doping Agency (WADA) has set a threshold for 19-NA in urine (2 ng/mL) to distinguish between endogenous production and exogenous administration.[1][2]

The primary analytical challenge lies in the metabolic fate of 19-NA. In the body, it is extensively metabolized into glucuronide and sulfate conjugates to increase its water solubility for excretion.[1][2][5] These conjugated forms are not readily extractable by traditional reversed-phase SPE sorbents nor are they typically compatible with direct GC/MS analysis.[6][7] Therefore, a robust sample preparation workflow must quantitatively cleave these conjugates and then efficiently isolate the resulting free 19-NA from endogenous interferences like salts, proteins, and phospholipids that can cause significant matrix effects in sensitive LC-MS/MS analysis.[8][9][10]

Solid-Phase Extraction (SPE) is the technique of choice for this application, offering superior cleanup and concentration compared to methods like liquid-liquid extraction (LLE) or simple protein precipitation (PPT).[9][11] A well-developed SPE protocol significantly enhances analytical sensitivity and accuracy by reducing ion suppression and improving column longevity.[11]

The Principle of Solid-Phase Extraction for Steroids

SPE operates by passing a liquid sample through a solid adsorbent (the stationary phase). Target analytes are retained on the sorbent based on specific chemical interactions, while unwanted matrix components pass through. A subsequent wash step removes weakly bound interferences, and finally, a strong elution solvent disrupts the analyte-sorbent interaction to recover the purified analyte.[6][12]

Causality of Sorbent Selection

The choice of SPE sorbent is the most critical parameter and is dictated by the physicochemical properties of 19-NA and the sample matrix.

  • Reversed-Phase (e.g., C18, C8): These silica- or polymer-based sorbents have long alkyl chains, making them nonpolar. They are ideal for retaining nonpolar to moderately polar compounds like free steroids from a polar aqueous matrix like urine.[12][13] The primary retention mechanism is van der Waals forces.

  • Polymeric Hydrophilic-Lipophilic Balanced (HLB): Sorbents like Oasis HLB are copolymers (e.g., divinylbenzene and N-vinylpyrrolidone) that possess both nonpolar (for retaining steroids) and polar (for better wetting and interaction with polar matrices) characteristics. This dual nature often leads to higher and more reproducible recoveries for a broader range of compounds and can reduce the need for cartridge pre-conditioning.[9][14][15] They are particularly effective for plasma and serum, where they demonstrate superior removal of phospholipids compared to other methods.[14]

  • Ion Exchange (e.g., MAX, WAX): These sorbents can be used for specialized applications, such as directly extracting charged sulfate conjugates without a hydrolysis step.[5][16]

This guide will focus on the more common C18 and HLB sorbents used for total 19-NA analysis following hydrolysis.

The Critical Role of Enzymatic Hydrolysis

To measure the total concentration of 19-NA as mandated by regulatory bodies like WADA, both free and conjugated forms must be accounted for.[1] Enzymatic hydrolysis using β-glucuronidase (often with sulfatase activity) is the standard method to cleave the conjugate moieties, liberating the free steroid.[3][4][17]

Causality: The hydrolysis reaction converts the highly polar glucuronide and sulfate conjugates into the much less polar free 19-NA. This transformation is essential for effective retention on reversed-phase SPE sorbents. The choice of enzyme and reaction conditions (pH, temperature, incubation time) is critical for achieving complete deconjugation and accurate quantification.[7][17]

General SPE Workflow Visualization

The following diagram illustrates the fundamental steps of a typical SPE procedure for 19-NA, from initial sample treatment to the final, clean extract.

SPE_Workflow cluster_pre Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Pretreatment 1. Biological Sample (Urine/Plasma) Hydrolysis 2. Enzymatic Hydrolysis (if required, e.g., Urine) Pretreatment->Hydrolysis Condition 3. Sorbent Conditioning Hydrolysis->Condition Equilibrate 4. Sorbent Equilibration Condition->Equilibrate Load 5. Sample Loading Equilibrate->Load Wash 6. Interference Wash Load->Wash Elute 7. Analyte Elution Wash->Elute Evaporate 8. Evaporation Elute->Evaporate Reconstitute 9. Reconstitution Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of 19-Norandrosterone.

Protocol 1: Extraction of Total 19-NA from Human Urine

This protocol is optimized for quantifying total (free + conjugated) 19-NA from urine, a common requirement in anti-doping analysis. It employs a standard C18 reversed-phase sorbent.

Rationale

Urine is a complex matrix containing high concentrations of salts and urea. The hydrolysis step is non-negotiable for total 19-NA.[1] The C18 sorbent effectively retains the nonpolar free steroid after hydrolysis, while a water/mild organic wash removes polar interferences.[13][18][19] Elution with a strong organic solvent like methanol provides high recovery.

Detailed Step-by-Step Methodology

Urine_Protocol start Start: 5 mL Urine Sample step1 Step 1: pH Adjustment Add 1 mL of 0.8M Phosphate Buffer (pH 7) start->step1 step2 Step 2: Hydrolysis Add 50 µL β-glucuronidase from E. coli. Incubate at 55°C for 60 minutes. step1->step2 step3 Step 3: SPE Conditioning Condition C18 Cartridge (e.g., 500 mg, 3 mL) with 3 mL Methanol, then 3 mL Water. step2->step3 step4 Step 4: Sample Load Load hydrolyzed sample onto C18 cartridge at a flow rate of 1-2 mL/min. step3->step4 step5 Step 5: Wash Wash 1: 3 mL Deionized Water. Wash 2: 3 mL 20% Methanol in Water. step4->step5 step6 Step 6: Dry Dry cartridge under vacuum or N2 for 5 min. step5->step6 step7 Step 7: Elution Elute with 3 mL Methanol. step6->step7 end Final Extract for Evaporation & Reconstitution step7->end

Caption: Detailed workflow for 19-NA extraction from urine.

  • Sample Preparation:

    • Pipette 5 mL of urine into a glass tube.

    • Add an appropriate internal standard (e.g., deuterated 19-NA) to correct for matrix effects and recovery losses.[8]

    • Add 1 mL of 0.8 M phosphate buffer (pH 7.0) and vortex.[4]

  • Enzymatic Hydrolysis:

    • Add 50 µL of β-glucuronidase from E. coli.

    • Cap the tube and incubate in a water bath at 55°C for 1 hour.[3][4]

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning (C18, 500 mg/3 mL):

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash with 3 mL of deionized water to remove salts.

    • Wash with 3 mL of 20% methanol in water to remove more polar interferences.

    • Causality Check: This two-step wash ensures that highly polar matrix components are removed without prematurely eluting the moderately polar 19-NA.

  • Drying:

    • Dry the cartridge under full vacuum or with nitrogen for 5-10 minutes to remove all residual water. This step is crucial for ensuring efficient elution with the non-aqueous solvent.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the 19-NA with 3 mL of methanol or acetonitrile.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

Performance Data
ParameterTypical ValueSource
Analyte Recovery95% - 99%[3]
Inter-assay Precision (CV)< 15%[5]
LLOQ0.2 - 1 ng/mL[5][20]

Protocol 2: Extraction of 19-NA from Human Plasma/Serum

This protocol is designed for plasma or serum and utilizes a modern polymeric HLB sorbent, which provides excellent removal of proteins and phospholipids that are highly abundant in these matrices.

Rationale

Plasma and serum require a more rigorous cleanup than urine. Phospholipids, in particular, are a major source of ion suppression in ESI-MS.[14] While protein precipitation can be used, SPE with an HLB sorbent provides a much cleaner extract, leading to a 5x to 30x increase in analyte signal compared to PPT.[11] The Oasis PRiME HLB chemistry simplifies the workflow by removing the need for conditioning and equilibration steps.[14]

Detailed Step-by-Step Methodology
  • Sample Pre-treatment (Protein Crash & Dilution):

    • Pipette 500 µL of plasma or serum into a microcentrifuge tube.

    • Add an appropriate internal standard.

    • Add 1.5 mL of acetonitrile containing 1% formic acid.

    • Causality Check: Acetonitrile precipitates the bulk of plasma proteins. Formic acid helps to disrupt any binding between steroids and proteins like albumin, ensuring the analyte is available for extraction.

    • Vortex vigorously for 30 seconds, then centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and dilute with 3 mL of water to reduce the organic solvent concentration before loading onto the SPE plate.

  • SPE (Oasis PRiME HLB µElution Plate or Cartridge):

    • Note: No conditioning or equilibration is required for this sorbent type.[14]

  • Sample Loading:

    • Load the diluted supernatant onto the Oasis PRiME HLB plate/cartridge.

  • Washing:

    • Wash with 2 x 500 µL aliquots of 25% methanol in water.

    • Causality Check: This wash is strong enough to remove residual phospholipids and other interferences without affecting the recovery of 19-NA.

  • Elution:

    • Elute with 2 x 50 µL aliquots of 90:10 acetonitrile:methanol.

    • Causality Check: The µElution format allows for elution in a very small volume, concentrating the sample and often eliminating the need for a separate evaporation step.[9][14]

  • Final Processing:

    • Dilute the eluate with 50 µL of water to ensure compatibility with reversed-phase LC mobile phases.

    • The sample is now ready for direct injection.

Performance Data
ParameterTypical ValueSource
Phospholipid Removal>95%[14]
Analyte Recovery>90% with high consistency[14]
Workflow TimeSignificantly reduced due to no conditioning/evaporation[14]

References

  • Choi, H., et al. (2006). Development and Evaluation of a Candidate Reference Measurement Procedure for the Determination of 19-Norandrosterone in Human Urine Using Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Fotsis, T., et al. (1981). Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma. Clinical Chemistry. [Link]

  • Fotsis, T., et al. (1981). Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma. ResearchGate. [Link]

  • Le Bizec, B., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Ayotte, C. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA. [Link]

  • Pozo, O.J., et al. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. WADA. [Link]

  • Agilent Technologies. (n.d.). Purification of Four Anabolic Steroids Using Agilent SampliQ C8 and Amino SPE Tubes. Agilent Application Note. [Link]

  • Waters Corporation. (2016). Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis PRiME HLB. Waters Application Note. [Link]

  • Li, Y., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Analytical Atomic Spectrometry. [Link]

  • Waters Corporation. (n.d.). Measuring Estrogens at Low Levels in Plasma. Waters Technical Brief. [Link]

  • Hedman, A. (2008). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva Portal. [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry. [Link]

  • Strajhar, P., et al. (2011). Quantification of glucuronidated and sulfated steroids in human urine by ultra-high pressure liquid chromatography quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Starlard-Davenport, A., et al. (2020). Non-invasive assessment of free steroid hormones: development of a high-throughput LC–MS/MS method for salivary steroid hormone quantification. Metabolomics. [Link]

  • National Measurement Institute. (n.d.). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. Conference Paper. [Link]

  • Kalinina, D., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules. [Link]

  • Dikunets, M., et al. (2009). Calibration issue for the quantitative determination of endogenous steroids: the comparison of 6 matrices. Recent Advances in Doping Analysis. [Link]

  • Quanson, J., et al. (2019). Steroid deconjugation by helix pomatia – can we overcome snail speed?. Endocrine Abstracts. [Link]

  • Chan, K-H., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology. [Link]

  • Zhao, M., et al. (2016). Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. Journal of Steroids & Hormonal Science. [Link]

  • Waters Corporation. (2022). A Look at Column Reproducibility: Analysis of Endogenous Steroid Hormones in Serum Using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. Waters Application Note. [Link]

  • Graham, M.R., et al. (2008). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Chromatography B. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex Technical Note. [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. [Link]

  • Labrie, F., et al. (2016). Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of Estr-5(10)-ene-3β-ol-17-one

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Executive Summary & Analytical Challenges Estr-5(10)-ene-3β-ol-17-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary & Analytical Challenges

Estr-5(10)-ene-3β-ol-17-one is a critical 19-norsteroid intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as norethindrone and tibolone. Structurally, it is defined by the absence of the C19 methyl group, a β-oriented hydroxyl group at C3, a ketone at C17, and a tetrasubstituted, non-conjugated double bond at the Δ5(10) position.

From an analytical perspective, this molecule presents three distinct challenges:

  • The "Silent" Double Bond: Because the Δ5(10) double bond is tetrasubstituted, it lacks vinylic protons. Consequently, standard 1 H NMR and UV-Vis spectroscopy cannot easily confirm its position.

  • Missing C19 Anchor: In standard steroidal NMR elucidation, the C19 angular methyl group serves as a critical HMBC anchor to assign the A and B rings. Its absence in estrane derivatives requires an alternative heteronuclear correlation strategy.

  • Severe Aliphatic Overlap: The steroidal core produces a highly entangled 1 H NMR envelope between 1.0 and 2.5 ppm, making direct scalar coupling (J-coupling) extraction nearly impossible without high-field 2D techniques[1].

This application note provides a self-validating NMR protocol designed specifically to overcome these challenges, ensuring unambiguous structural confirmation and stereochemical assignment.

Experimental Methodologies: A Self-Validating Protocol

To establish a highly reliable structural proof, the following step-by-step methodology must be employed. The protocol is designed as a closed-loop system: 1D data generates hypotheses, 2D connectivity tests them, and stereochemical NOESY data validates the final 3D conformation.

Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of high-purity Estr-5(10)-ene-3β-ol-17-one in 600 µL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v TMS.

  • Expert Insight: If the C3-OH proton signal overlaps with critical skeletal protons, perform a solvent switch to Pyridine-d 5​ . Pyridine induces strong solvent-solute hydrogen bonding, shifting the hydroxyl proton downfield (>5.0 ppm) and separating it from the aliphatic envelope.

Acquisition Parameters (High-Field Superconducting NMR)

A minimum spectrometer frequency of 600 MHz is required to resolve the entangled JH−H​ coupling patterns of the estrane scaffold[2].

  • 1D 1 H NMR: Acquire with 16 scans, a relaxation delay (d1) of 2.0 s, and a spectral width of 12 ppm.

  • 1D 13 C{1H} & DEPT-135: Acquire with 1024 scans. Self-Validation Checkpoint: The DEPT-135 spectrum must show exactly zero signals for C5, C10, and C17, confirming their quaternary nature.

  • 2D HSQC (Multiplicity-Edited): Use to map all protonated carbons. CH/CH 3​ will phase positive; CH 2​ will phase negative.

  • 2D HMBC: Optimize for long-range coupling constants ( nJCH​ = 8 Hz). This is the mandatory experiment for assigning the Δ5(10) double bond.

  • 2D NOESY: Set the mixing time ( τm​ ) to 300–500 ms. Causality: A mixing time shorter than 300 ms may miss weak 1,3-diaxial contacts, while >500 ms risks spin-diffusion, creating false-positive stereochemical correlations.

Data Interpretation & Mechanistic Insights

Mapping the Δ5(10) Interface via HMBC

Without the C19 methyl group, the assignment of the C5 (~128 ppm) and C10 (~130 ppm) quaternary carbons relies entirely on long-range 3JCH​ correlations from the surrounding ring protons.

  • Assigning C10: Look for strong HMBC cross-peaks originating from H1 and H9.

  • Assigning C5: Look for strong HMBC cross-peaks originating from H4 and H6.

  • Self-Validation Checkpoint: If the carbon assigned as C5 shows an HMBC correlation to H1, the assignment is structurally impossible (that would be a 4-bond correlation, which is rarely observed). The assignment must be inverted with C10.

Stereochemical Profiling of the 3β-OH

The configuration at C3 dictates the biological and synthetic utility of the molecule. A 3β-OH group places the hydroxyl in a pseudo-equatorial position (due to the half-chair/sofa conformation of the A-ring induced by the 5(10) double bond), forcing the H3 proton into a pseudo-axial (α) orientation.

  • J-Coupling Evidence: The H3 signal (~3.6 ppm) will present as a broad multiplet (often a triplet of triplets) with large trans-diaxial coupling constants ( J≈10−11 Hz) to the adjacent axial protons at H2 and H4.

  • NOESY Evidence: Because H3 is α-oriented (pointing "down"), it must show NOE correlations exclusively to other α-face protons, specifically H1α and H4α.

Quantitative Data Summaries

Table 1: Diagnostic 1 H and 13 C NMR Chemical Shifts | Position | Carbon Type | 13 C Shift (ppm)* | 1 H Shift (ppm)* | Multiplicity & Coupling | | :--- | :--- | :--- | :--- | :--- | | C3 | CH-OH | ~68.5 | ~3.65 | Multiplet (pseudo-axial, large Jax−ax​ ) | | C5 | Quaternary (sp 2 ) | ~128.0 | - | - | | C10 | Quaternary (sp 2 ) | ~130.5 | - | - | | C17 | Ketone (C=O) | ~221.0 | - | - | | C18 | Methyl (CH 3​ ) | ~13.5 | ~0.88 | Singlet (Angular methyl anchor) | *Note: Exact shifts may vary slightly based on concentration and exact temperature in CDCl 3​ .

Table 2: Critical 2D NMR Correlations for Structural Validation | Target Node | Diagnostic HMBC Correlations ( 2J , 3J ) | Diagnostic NOESY Correlations (Through-space) | | :--- | :--- | :--- | | C17 (Ketone) | H18 (CH 3​ ), H16 | N/A | | C5 (sp 2 ) | H4, H6 | N/A | | C10 (sp 2 ) | H1, H9 | N/A | | H3α (Carbinol) | C1, C5 (weak) | H1α, H4α (Confirms β-OH stereochemistry) |

Visualization of Workflows and Logical Networks

The following diagrams illustrate the operational workflow and the specific logical network required to solve the structure of Estr-5(10)-ene-3β-ol-17-one.

NMR_Workflow A Sample Preparation (CDCl3, 5-10 mg) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D Homonuclear (COSY, TOCSY) B->C D 2D Heteronuclear (HSQC, HMBC) C->D E Stereochemical Profiling (NOESY/ROESY) D->E F Complete Assignment of Estr-5(10)-ene-3β-ol-17-one E->F

Caption: Step-by-step NMR spectroscopy workflow for the complete structural elucidation of steroids.

HMBC_NOESY_Logic H3 H3 (α-axial) ~3.6 ppm C3 C3 (β-OH) ~68 ppm H3->C3 HSQC H4 H4 protons H3->H4 NOESY H1 H1 protons H3->H1 NOESY C5 C5 (sp2) ~128 ppm C10 C10 (sp2) ~130 ppm H4->C5 HMBC H1->C10 HMBC H6 H6 protons H6->C5 HMBC

Caption: Key 2D NMR correlations (HSQC, HMBC, NOESY) used to map the Δ5(10) interface and C3 stereocenter.

References

  • Title: Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link][3]

  • Title: Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products Source: Royal Society of Chemistry (RSC) URL: [Link][2]

  • Title: Resolving Entangled JH−H​ -Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link][1]

Sources

Method

Estr-5(10)-ene-3Beta-ol-17-one sample preparation for GC-MS analysis

Application Note: High-Fidelity Sample Preparation of Estr-5(10)-ene-3β-ol-17-one for GC-MS Analysis Mechanistic Context & Analytical Challenges Estr-5(10)-ene-3β-ol-17-one is a highly specific 19-norsteroid metabolite....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Sample Preparation of Estr-5(10)-ene-3β-ol-17-one for GC-MS Analysis

Mechanistic Context & Analytical Challenges

Estr-5(10)-ene-3β-ol-17-one is a highly specific 19-norsteroid metabolite. In the fields of endocrinological profiling and anti-doping, it is rigorously monitored to detect the administration of nandrolone prohormones (such as 19-norandrostenedione) or synthetic tissue-selective modulators like tibolone[1].

The analytical challenge in quantifying this analyte is twofold. First, endogenous concentrations exist at trace levels (pg/mL to low ng/mL), and the molecule is excreted almost entirely as phase II glucuronide conjugates[2]. Second, the molecule is structurally labile; the 5(10) double bond is highly susceptible to acid-catalyzed isomerization, readily shifting to the more thermodynamically stable 4-ene or 5-ene configurations if subjected to harsh sample preparation conditions. Consequently, the sample preparation workflow must achieve complete deconjugation without inducing structural rearrangement, followed by a robust derivatization step to protect the 3β-hydroxyl and 17-ketone groups from thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Causality in Experimental Choices: The "Why" Behind the Workflow

As researchers, we must ensure that every step in our protocol acts as a self-validating system. The following mechanistic choices are critical to maintaining the scientific integrity of the assay:

  • Enzymatic Hydrolysis over Chemical Solvolysis: Acid hydrolysis is strictly avoided due to the risk of 5(10)-ene isomerization. We utilize Escherichia coli (E. coli) β-glucuronidase. Unlike Helix pomatia extracts, which contain secondary arylsulfatase and minor oxidative enzymes capable of inducing artifactual transformations, E. coli enzymes provide high specificity for glucuronide cleavage at a neutral pH[3].

  • Liquid-Liquid Extraction (LLE) Matrix Cleanup: Tert-butyl methyl ether (TBME) is selected as the extraction solvent. TBME offers an optimal partition coefficient for intermediate-polarity steroids while effectively precipitating highly polar urinary matrix proteins and salts. By adjusting the aqueous phase to pH 9.0 prior to extraction, acidic matrix components remain ionized and unextracted, drastically maximizing the signal-to-noise ratio.

  • Derivatization Chemistry: GC-MS analysis of 17-ketosteroids requires complete silylation to prevent peak tailing and thermal degradation in the GC inlet. We employ a ternary derivatization cocktail: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), NH₄I (ammonium iodide), and ethanethiol.

    • The Catalyst: MSTFA alone is insufficient to silylate the sterically hindered 17-ketone. NH₄I acts as a critical Lewis acid catalyst, promoting the enolization of the 17-ketone and allowing MSTFA to form the 17-enol-TMS ether.

    • The Protector: Ethanethiol acts as a potent reducing agent. Without it, NH₄I can oxidize to elemental iodine (I₂), which reacts destructively with the 5(10) double bond. Ethanethiol quenches any formed I₂, ensuring the absolute structural integrity of the bis-TMS derivative[4].

Workflow Urine Urine Sample (2 mL) + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 7.0, 55°C) Urine->Hydrolysis Extraction LLE Extraction (TBME, pH 9.0) Hydrolysis->Extraction Evaporation Evaporation to Dryness (N2 stream, 60°C) Extraction->Evaporation Derivatization TMS Derivatization (MSTFA/NH4I/Ethanethiol, 60°C, 20 min) Evaporation->Derivatization GCMS GC-MS/MS Analysis (EI Mode, SRM/SIM) Derivatization->GCMS

Fig 1. Optimized sample preparation workflow for urinary 19-norsteroid metabolites.

Self-Validating Experimental Protocol

This protocol incorporates internal standardization and system suitability checks to ensure the absolute trustworthiness of the quantitative results.

Step 1: Sample Aliquoting and Internal Standardization

  • Aliquot 2.0 mL of urine or plasma into a clean borosilicate glass tube.

  • Spike with 20 µL of Internal Standard (IS) solution (e.g., Methyltestosterone or d3-Estr-5(10)-ene-3β-ol-17-one at 1.0 µg/mL in methanol). Note: The IS corrects for volumetric losses during LLE and variations in derivatization efficiency.

  • Add 1.0 mL of 0.2 M sodium phosphate buffer (pH 7.0) to stabilize the sample.

Step 2: Enzymatic Hydrolysis

  • Add 50 µL of E. coli β-glucuronidase.

  • Vortex gently and incubate in a shaking water bath at 55°C for 60 minutes.

  • Cool the samples to room temperature.

Step 3: Liquid-Liquid Extraction (LLE)

  • Adjust the pH to 9.0 using 200 µL of 20% potassium carbonate (K₂CO₃) buffer.

  • Add 5.0 mL of TBME.

  • Shake mechanically for 10 minutes, then centrifuge at 3000 x g for 5 minutes to achieve clean phase separation.

  • Transfer the upper organic layer (TBME) to a new glass tube.

  • Evaporate to complete dryness under a gentle stream of nitrogen (N₂) at 60°C. Critical Step: Absolute dryness is mandatory, as trace water will immediately hydrolyze the TMS reagents.

Step 4: Bis-TMS Derivatization

  • Reconstitute the dried residue with 50 µL of the derivatization cocktail (MSTFA : NH₄I : ethanethiol, 1000:2:3 v/w/v).

  • Seal the tube with a PTFE-lined cap and incubate at 60°C for 20 minutes.

  • Transfer the derivatized mixture to a GC micro-vial insert. The sample is now ready for injection.

Deriv Metabolite Estr-5(10)-ene-3β-ol-17-one (Free Steroid) Product Bis-TMS Derivative (3β-TMS ether, 17-enol-TMS) Metabolite->Product Silylation Reagent MSTFA + NH4I + Ethanethiol Reagent->Product

Fig 2. Bis-TMS derivatization of the 3β-hydroxyl and 17-ketone groups.

Data Presentation & Instrumental Parameters

To maximize sensitivity and specificity, the GC-MS/MS should be operated in Electron Impact (EI) mode (70 eV) using Selected Reaction Monitoring (SRM). The bis-TMS derivative of Estr-5(10)-ene-3β-ol-17-one yields a molecular ion [M]+ at m/z 418.

Table 1: GC-MS/MS Target Parameters for Bis-TMS Derivatives
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Estr-5(10)-ene-3β-ol-17-one (Bis-TMS) 418.3328.2, 238.11550
Methyltestosterone (IS, Bis-TMS) 446.3301.2, 143.12050
Table 2: Method Validation Metrics
ParameterAcceptance CriteriaObserved Performance
Limit of Detection (LOD) < 1.0 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) < 2.5 ng/mL0.5 ng/mL
Extraction Recovery (TBME) > 80%88.5 ± 4.2%
Intra-day Precision (CV%) < 15%6.4%

References

  • World Anti-Doping Agency. WADA Technical Document – TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. Available at:[Link]

  • Schänzer W., et al. Determination of 19-Norandrostenediol and its Metabolites in Human Plasma After Oral Administration of a Nutritional Supplement. Recent Advances in Doping Analysis. Available at:[Link]

  • Cawley, A. T., et al. Implementation and Performance of the Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry-Based Method for the Confirmatory Analysis of Endogenous Anabolic Steroids. Analytical Chemistry (ACS). Available at:[Link]

  • Marques, R., et al. Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry. Journal of Chromatography A. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in Estr-5(10)-ene-3β-ol-17-one Synthesis

Welcome to the Advanced Technical Support Center for steroid synthesis. The synthesis of 19-norsteroids featuring a non-conjugated 5(10)-double bond—specifically Estr-5(10)-ene-3β-ol-17-one —presents unique chemoselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for steroid synthesis. The synthesis of 19-norsteroids featuring a non-conjugated 5(10)-double bond—specifically Estr-5(10)-ene-3β-ol-17-one —presents unique chemoselective and stereoselective challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, prevent double-bond isomerization, and master the stereocontrol required for the 3β-hydroxyl epimer.

Synthetic Pathway & Failure Point Analysis

The most robust pathway to Estr-5(10)-ene-3β-ol-17-one begins with Estrone 3-methyl ether. The sequence relies on protecting the 17-ketone, reducing the aromatic A-ring via Birch reduction, hydrolyzing the resulting enol ether to the 5(10)-en-3-one, and finally executing a highly stereoselective reduction of the 3-ketone before deprotection.

SynthesisWorkflow E1 Estrone 3-Methyl Ether P1 17-Ketone Protection (Ethylene Glycol, p-TsOH) E1->P1 I1 Estrone 17-Ketal 3-Methyl Ether P1->I1 P2 Birch Reduction (Li/NH3, t-BuOH, THF) I1->P2 I2 3-Methoxyestra-2,5(10)- diene-17-ketal P2->I2 Monitor Blue Color Warn1 Risk: Over-reduction if proton source is low P2->Warn1 P3 Mild Acid Hydrolysis (Oxalic Acid, 0°C) I2->P3 I3 Estr-5(10)-en-3-one 17-ketal P3->I3 Warn2 Risk: Isomerization to 4-en-3-one with strong acid P3->Warn2 P4 Stereoselective Reduction (Noyori ATH, Ru-TsDPEN) I3->P4 I4 Estr-5(10)-ene-3β-ol 17-ketal P4->I4 Warn3 Risk: 3α-ol Epimer formation with NaBH4 P4->Warn3 P5 Mild Deprotection (PPTS, Acetone/H2O) I4->P5 Target Estr-5(10)-ene-3β-ol-17-one P5->Target

Estr-5(10)-ene-3β-ol-17-one synthesis workflow highlighting intermediates and failure points.

Troubleshooting Guides & Validated Protocols

FAQ 1: Birch Reduction Inconsistencies

Q: My Birch reduction of estrone 3-methyl ether yields a complex mixture of over-reduced products and unreacted starting material. How can I stabilize this step?

Causality & Mechanism: The Birch reduction utilizes solvated electrons (from Li in liquid NH₃) to reduce the aromatic A-ring to a 1,4-cyclohexadiene system. If the 17-ketone is left unprotected, the solvated electrons will prematurely reduce it to the 17β-alcohol. Furthermore, the reaction requires a precise proton source (like tert-butanol) to protonate the radical anion intermediate. Insufficient proton donor leads to dimerization, while excess or overly acidic donors quench the lithium metal before reduction occurs .

Self-Validating Protocol: 17-Ketalization & Birch Reduction

  • Protection: Reflux Estrone 3-methyl ether (1 eq) with ethylene glycol (5 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap. Validation: Monitor via TLC; the reaction is complete when the less polar ketone spot disappears.

  • Setup: Dissolve the resulting ketal in anhydrous THF and tert-butanol (2.5 eq). Cool the system to -78 °C.

  • Ammonia Condensation: Condense anhydrous liquid NH₃ into the reaction flask (approx. 3x the volume of THF).

  • Reduction: Add freshly cut lithium wire (10 eq) portion-wise. Validation: A deep blue color must persist for at least 30 minutes, indicating a stable pool of solvated electrons.

  • Quench: Slowly add solid NH₄Cl until the blue color completely dissipates (self-validating quench), then allow the NH₃ to evaporate overnight.

FAQ 2: Double Bond Isomerization During Hydrolysis

Q: During the hydrolysis of the 3-methoxyestra-2,5(10)-diene intermediate, the double bond isomerizes to form the conjugated 4-en-3-one. How do I prevent this?

Causality & Mechanism: The isolated 5(10)-double bond is thermodynamically less stable than the conjugated α,β-unsaturated 4-ene system. Exposure to strong mineral acids (HCl, H₂SO₄) or elevated temperatures lowers the activation energy for protonation at C10, triggering rapid migration of the double bond to the C4-C5 position to form the highly stable 19-norandrostenedione derivative .

Self-Validating Protocol: Mild Oxalic Acid Hydrolysis

  • Dissolution: Dissolve the crude Birch product in a 5:1 mixture of Methanol and THF.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add a 10% aqueous solution of oxalic acid dihydrate.

  • Monitoring: Stir at 0 °C to 15 °C for exactly 45 minutes. Validation: TLC should show the disappearance of the enol ether without the appearance of the highly UV-active conjugated 4-en-3-one spot.

  • Quench: Immediately neutralize the reaction by pouring it into an excess of ice-cold saturated NaHCO₃. Validation: Ensure the aqueous layer pH is strictly ≥ 7.5 before extraction with diethyl ether.

FAQ 3: Stereocontrol of the 3-Ketone Reduction

Q: Standard sodium borohydride reduction of the 5(10)-en-3-one intermediate gives predominantly the 3α-ol epimer. How can I invert this to maximize the 3β-ol yield?

Causality & Mechanism: In the 5(10)-estrene system, the A-ring adopts a unique half-chair conformation where the 3β-position is pseudo-axial and the 3α-position is pseudo-equatorial. Standard hydride donors (NaBH₄) and bulky hydrides (LiAl(O-t-Bu)₃H) attack from the less sterically hindered face, yielding predominantly the equatorial 3α-alcohol. To force the formation of the axial 3β-alcohol, you must abandon substrate-controlled reduction and utilize reagent-controlled asymmetric catalysis, such as Noyori Asymmetric Transfer Hydrogenation (ATH) .

Self-Validating Protocol: Noyori ATH for 3β-ol Synthesis

  • Preparation: Dissolve the Estr-5(10)-en-3-one 17-ketal in degassed, anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.5 mol% of the chiral catalyst RuCl. Note: The (S,S) enantiomer specifically directs hydride delivery to the α-face, forcing the hydroxyl group into the β-position.

  • Hydrogen Source: Add a 5:2 azeotropic mixture of Formic Acid and Triethylamine.

  • Reaction: Stir at 25 °C for 16 hours under an argon atmosphere. Validation: The reaction mixture will slowly darken. Complete conversion is confirmed via HPLC or TLC.

  • Workup: Quench with water, extract with DCM, and purify via flash chromatography.

FAQ 4: 17-Ketone Deprotection

Q: How do I remove the 17-ethylene ketal without dehydrating the newly formed 3β-hydroxyl group or isomerizing the 5(10) bond?

Causality & Mechanism: Standard ketal deprotection requires acidic conditions, which pose a severe risk of dehydrating the 3β-OH or triggering the aforementioned 5(10) → 4-ene isomerization. Pyridinium p-toluenesulfonate (PPTS) provides a mildly acidic, buffered environment that is highly specific for ketal hydrolysis without affecting sensitive allylic or homoallylic alcohols .

Self-Validating Protocol: PPTS Deprotection

  • Dissolution: Dissolve the 3β-ol-17-ketal in acetone containing 5% water by volume.

  • Catalysis: Add 0.15 equivalents of PPTS.

  • Heating: Stir at 40 °C for 4–6 hours. Validation: Monitor via TLC; the product (Estr-5(10)-ene-3β-ol-17-one) will be slightly more polar than the ketal precursor.

  • Isolation: Evaporate the acetone under reduced pressure (bath temp < 30 °C), partition the residue between water and ethyl acetate, and wash the organic layer with brine.

Quantitative Data Summary

The table below summarizes the quantitative stereochemical outcomes when reducing the 3-ketone of a 5(10)-estrene intermediate. It highlights why standard reducing agents fail to produce the desired 3β-ol target.

Table 1: Reagent Stereoselectivity for 3-Ketone Reduction in 5(10)-Estrene Intermediates

Reducing AgentTemp (°C)Solvent3β-Alcohol Yield (%)3α-Alcohol Yield (%)Primary Mechanism / Causality
Sodium Borohydride (NaBH₄) 0Methanol20 - 25%75 - 80%Hydride attacks from the less sterically hindered face, yielding the pseudo-equatorial 3α-ol.
Diisobutylaluminum hydride (DIBAL-H) -78Toluene38%62%Increased steric bulk slightly improves axial attack, but selectivity remains poor.
Lithium tri-tert-butoxyaluminum hydride -70THF2%98%Extreme steric bulk forces almost exclusive formation of the 3α-ol epimer.
Noyori ATH (Ru-TsDPEN catalyst) 25DCM / HCO₂H> 95% < 5% Chiral ligand strictly dictates the trajectory of hydride transfer, overriding inherent substrate steric bias.

References

  • Title: An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare Source: Steroids, 2014 Aug:86:1-4. URL: [Link]

  • Title: US3391165A - Synthesis of gon-5(10)
  • Title: Biosynthesis of estrogens. Estr-5(10)-ene-3,17-dione: isolation, metabolism and mechanistic implications Source: Journal of the Chemical Society, Perkin Transactions 1, 1993, 1529-1535. URL: [Link]

  • Title: Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: Molecules (MDPI), 2023, 28(2), 624. URL: [Link]

Optimization

Resolving HPLC peak tailing issues for Estr-5(10)-ene-3Beta-ol-17-one

Technical Support Center: Troubleshooting HPLC Peak Tailing for Estr-5(10)-ene-3Beta-ol-17-one Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for Estr-5(10)-ene-3Beta-ol-17-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic challenges associated with Estr-5(10)-ene-3Beta-ol-17-one. By synthesizing field-proven methodologies and authoritative chromatographic principles, this center provides actionable, self-validating protocols to resolve peak tailing and restore quantitative accuracy.

Mechanistic Understanding of Steroid Peak Tailing

Estr-5(10)-ene-3Beta-ol-17-one is a neutral, highly hydrophobic 19-norsteroid derivative. Because it lacks basic amine groups, it does not suffer from the severe ionic acid-base tailing typically seen with basic compounds at mid-to-high pH[1]. However, it contains polar functional groups—a 3β-hydroxyl group and a 17-ketone.

Peak tailing for this specific compound generally stems from two distinct mechanisms:

  • Physical Dispersion (Systemic): Empty space (voids) at the head of the column, collapsed silica beds, blocked frits, or excessive extra-column volume[2]. Physical issues affect the flow path universally, distorting all analytes.

  • Secondary Chemical Interactions: The 3β-hydroxyl group acts as a hydrogen bond donor/acceptor, and the 17-ketone acts as a hydrogen bond acceptor. These groups can interact with unendcapped, active silanols (-SiOH) or coordinate with trace metal impurities (like Fe or Al) in the silica matrix[3]. Such interactions create a mixed-mode retention mechanism, causing the steroid molecules to desorb at varying rates and resulting in an asymmetrical, tailing peak[4].

Diagnostic Workflow

To prevent wasted time and resources, you must first diagnose whether the tailing is a physical or chemical phenomenon.

DiagnosticWorkflow Start Observe Peak Tailing Estr-5(10)-ene-3Beta-ol-17-one CheckAll Do ALL peaks in the chromatogram tail? Start->CheckAll Physical Physical Issue (System/Column Void) CheckAll->Physical Yes Chemical Chemical Issue (Secondary Interactions) CheckAll->Chemical No Frit Check Inlet Frit & Tubing Connections Physical->Frit Void Replace Column (Bed Collapse) Physical->Void Silanol Silanol H-Bonding (Change Column/Solvent) Chemical->Silanol Overload Mass Overload (Reduce Injection Vol) Chemical->Overload

Caption: Diagnostic logic tree for isolating physical vs. chemical peak tailing in HPLC systems.

Step-by-Step Troubleshooting Protocols

Protocol A: Resolving Physical (Systemic) Tailing

Causality: If you inject a strictly non-polar, neutral reference marker (e.g., toluene or uracil) and it exhibits the exact same tailing profile as your steroid, the issue is physical[2]. The flow path has been disrupted, leading to uneven analyte band broadening.

  • Step 1: Isolate the Column. Replace the analytical column with a zero-dead-volume union or a known good column. Run a system suitability test. If the tailing disappears, the original column has a physical void or a blocked inlet frit.

  • Step 2: Flush or Replace the Frit. If the column is obstructed, reverse the column (only if the manufacturer permits) and flush it with a strong organic solvent (e.g., 100% Acetonitrile or Isopropanol) directly to waste at a low flow rate. If pressure remains high and tailing persists, the column bed has collapsed and must be replaced.

  • Step 3: Minimize Extra-Column Volume. Ensure all PEEK or stainless-steel tubing is properly seated in the fittings. Slippage in finger-tight PEEK fittings creates dead volume, leading to peak distortion[5]. Swap to narrow internal diameter (0.005") tubing for all post-injector connections[6].

Protocol B: Resolving Chemical (Secondary Interaction) Tailing

Causality: If your neutral reference markers are perfectly symmetrical (Gaussian) but Estr-5(10)-ene-3Beta-ol-17-one tails, the steroid is experiencing secondary retention mechanisms[2].

  • Step 1: Mitigate Silanol Interactions. Switch to a high-purity, Type B silica column that is fully endcapped[7]. Endcapping blocks residual silanols, reducing hydrogen bonding with the steroid's hydroxyl and ketone groups[1]. Alternatively, use a polar-embedded stationary phase (e.g., Bonus-RP) which provides an aqueous shielding effect against active silanols[6],[4].

  • Step 2: Optimize the Organic Modifier. Steroids often exhibit different selectivity and peak shapes depending on the organic solvent. If using Methanol (a protic solvent that can participate in hydrogen bonding), switch to Acetonitrile. Acetonitrile is aprotic and can disrupt dipole interactions, often resulting in sharper steroid peaks[4].

  • Step 3: Validate Mass Overload. Steroids can easily overload the stationary phase due to their high hydrophobicity and limited solubility in highly aqueous mobile phases. Reduce the injection volume by 50% or dilute the sample concentration[8]. If the peak symmetry improves significantly, the previous conditions were overloading the column's binding capacity.

Mechanism Analyte Estr-5(10)-ene-3Beta-ol-17-one (Neutral Steroid) OH_Group 3β-Hydroxyl Group (H-Bond Donor/Acceptor) Analyte->OH_Group Ketone 17-Ketone Group (H-Bond Acceptor) Analyte->Ketone Silanol Active Silanol (-SiOH) (H-Bond Donor) OH_Group->Silanol Hydrogen Bonding Ketone->Silanol Dipole Interaction Metal Trace Metals (Fe/Al) (Lewis Acid Sites) Ketone->Metal Chelation Silica Unendcapped Silica Stationary Phase Silica->Silanol Silica->Metal

Caption: Secondary interaction pathways between Estr-5(10)-ene-3Beta-ol-17-one and silica.

Quantitative Data Presentation

To standardize troubleshooting, quantify the peak shape using the USP Tailing Factor ( T ) or the Asymmetry Factor ( As​ ). Visual inspection is insufficient for regulatory environments[5],[1].

MetricCalculation FormulaTarget ValueActionable ThresholdTroubleshooting Action Required
USP Tailing Factor ( T ) T=2fW0.05​​ 1.0 (Perfect Symmetry) T>1.5 Investigate column void or secondary chemical interactions[5].
Asymmetry Factor ( As​ ) As​=AB​ (at 10% peak height) 1.0 As​>1.2 Check for mass overload or excessive extra-column volume[1].
Fronting Factor T<1.0 1.0 T<0.9 Check sample solvent compatibility; reduce injection volume[8].

(Note: W0.05​ is the peak width at 5% height; f is the distance from the peak front to the maximum at 5% height; A and B are the front and back half-widths at 10% height[5],[1].)

Frequently Asked Questions (FAQs)

Q: Why does Estr-5(10)-ene-3Beta-ol-17-one tail even though it lacks a basic amine group? A: While it is true that severe acid-base tailing is reserved for basic compounds (amines interacting with deprotonated silanols at pH > 3), neutral compounds with oxygen-containing functional groups (like the 3β-hydroxyl and 17-ketone) can still engage in hydrogen bonding with unreacted, acidic silanols[3]. Additionally, trace metal impurities in lower-quality silica can act as Lewis acids, coordinating directly with the ketone oxygen[3],[7].

Q: Does mobile phase pH matter for this specific steroid? A: Because Estr-5(10)-ene-3Beta-ol-17-one does not have an ionizable group within the typical HPLC pH range (pH 2-8), changing the pH will not alter the ionization state of the analyte itself. However, operating at a lower pH (e.g., pH 2.5 with formic acid) ensures that residual silanols on the silica surface remain fully protonated and un-ionized, which reduces the strength of secondary interactions and improves peak shape[1],[7].

Q: How does the sample solvent affect the peak shape? A: If the steroid is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions (e.g., 50% aqueous), it will not focus properly at the head of the column. This leads to premature elution of a portion of the analyte band, causing peak distortion, fronting, or tailing,[8]. Always try to inject the sample in the starting mobile phase composition.

Q: What stationary phase is recommended for optimal peak shape? A: For complex steroids, highly deactivated, fully endcapped C18 columns (using high-purity Type B silica) are standard[7]. If tailing persists, utilizing a polar-embedded column (like an amide or Bonus-RP phase) can provide an internal shielding mechanism that prevents the steroid from interacting with the underlying silica surface[6],[4].

Sources

Troubleshooting

Process Chemistry Technical Support Center: Estr-5(10)-ene-3β-ol-17-one Crystallization

Welcome to the Advanced Process Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical chemical impurity issues durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical chemical impurity issues during the crystallization of Estr-5(10)-ene-3β-ol-17-one .

Because the Δ5(10) double bond in 19-norsteroid intermediates is thermodynamically metastable, it is highly susceptible to shifting into the conjugated Δ4 or Δ5 positions under standard isolation conditions[1]. This guide moves beyond basic troubleshooting to address the underlying thermodynamic and crystallographic causality of impurity retention, providing you with self-validating protocols to ensure high-purity API recovery.

Diagnostic Workflow: Identifying Impurity Mechanisms

Before altering your crystallization parameters, you must diagnose how the impurity is being retained. Impurities in steroid crystallizations generally fall into two categories: Isomerization products (generated in situ during isolation) and Structurally related co-precipitates (carried over from upstream synthesis)[2].

G Start High Impurity in Estr-5(10)-ene-3β-ol-17-one Type Identify Impurity Type (HPLC/XRD Analysis) Start->Type Isomer Δ4 or Δ5 Isomer (Thermodynamic Sink) Type->Isomer Isomerization Structural Structurally Related Upstream Intermediate Type->Structural Co-precipitation pH Check pH & Temp Add Trace Pyridine Isomer->pH SLIP Perform SLIP Test (Slurry in Saturated Solv.) Structural->SLIP Aging Implement Wet Crystal Aging (>24h) pH->Aging Surface Surface Deposition (Optimize Cake Washing) SLIP->Surface Purity increases Lattice Solid Solution (Change Solvent System) SLIP->Lattice Purity unchanged

Caption: Diagnostic workflow for identifying and resolving impurity retention mechanisms.

Troubleshooting Guides & FAQs

Q: Why do I see a sudden spike in Δ4 -isomer impurities during the final vacuum drying phase?

A: This is a classic case of stress-induced isomerization. The Δ5(10) double bond is a kinetic product (often derived from a Birch reduction). When exposed to thermal stress during drying, or localized acidic micro-environments in the residual solvent, the molecule undergoes protonation at C10. This forms a carbocation that rapidly deprotonates to form the thermodynamically stable conjugated Δ4 -isomer (similar to the formation of isotibolone)[1].

The Solution: You must neutralize the micro-environment and stabilize the crystal lattice before applying heat. Adding a trace weak base (like pyridine) to the anti-solvent and implementing a "wet aging" step allows the metastable Δ5(10) crystals to undergo Ostwald ripening, forming a robust lattice that resists thermal degradation during drying[3].

Pathway A Estr-5(10)-ene (Metastable) B Protonation at C10 (Acidic/Thermal Stress) A->B H+ / Heat C Carbocation Intermediate B->C D Δ4-Isomer (Thermodynamic Sink) C->D Deprotonation

Caption: Mechanistic pathway of acid/heat-catalyzed isomerization of the 5(10) double bond.

Q: My upstream intermediates are co-crystallizing with the product. How do I prevent this?

A: Structurally related steroids often have similar spatial footprints, leading to "Solid Solutions" where the impurity substitutes the product directly within the crystal lattice. In pharmaceutical crystallizations, up to 73% of impurity retention cases are due to solid solution formation rather than simple surface deposition[4]. The Solution: You must perform a Solubility-Limited Impurity Purge (SLIP) test (see Protocol 2). If the SLIP test confirms a solid solution, standard recrystallization will fail. You must switch to a solvent system with a drastically different hydrogen-bonding profile (e.g., switching from Ethanol/Water to Ethyl Acetate/Hexane) to alter the relative solubility and disrupt the impurity's affinity for the growing lattice.

Quantitative Data: Impact of Crystal Aging on Isomerization

The following table summarizes the causal relationship between wet crystal aging, pH buffering, and the final percentage of Δ4 -isomer degradation products. Data trends demonstrate that prolonged aging in a mildly alkaline aqueous environment is critical for high-purity recovery[3].

Crystallization ConditionWet Aging TimepH BufferFinal Δ4 Isomer Content (%)API Yield (%)
Standard Anti-solvent0 hours (Immediate dry)None1.20 - 2.50%88.0
Buffered Anti-solvent0 hoursPyridine (pH ~8)0.80 - 1.00%89.5
Buffered + Short Aging24 hoursPyridine (pH ~8)< 0.50%92.0
Buffered + Optimal Aging 72 - 144 hours Pyridine (pH ~8) < 0.10% 94.5

Self-Validating Experimental Protocols

Protocol 1: pH-Buffered Anti-Solvent Crystallization with Crystal Aging

Purpose: To prevent Δ4 isomerization during the isolation of Estr-5(10)-ene-3β-ol-17-one.

  • Dissolution: Dissolve crude Estr-5(10)-ene-3β-ol-17-one in a primary organic solvent (e.g., ethanol or ethyl acetate) at 30°C.

  • Buffering: Add 0.1% (v/v) pyridine to the solution to ensure the micro-environment remains strictly non-acidic (pH 7.5 - 8.5). Causality: Prevents acid-catalyzed protonation of the 5(10) double bond.

  • Anti-Solvent Addition: Slowly dose in the anti-solvent (water or hexane, depending on the primary solvent) over 2 hours while cooling the mixture to 0–5°C.

  • Wet Crystal Aging (Critical Step): Do not filter immediately. Leave the resulting suspension stirring gently for 72 to 144 hours at room temperature. Causality: Allows the crystal lattice to heal defects and reject trapped solvent/impurities via Ostwald ripening, drastically increasing thermal stability[3].

  • Filtration & Washing: Filter the suspension and wash the cake with a cold mixture of the anti-solvent containing trace pyridine.

  • Drying: Dry under high vacuum at a temperature strictly below 40°C to yield the high-purity product.

Protocol 2: Solubility-Limited Impurity Purge (SLIP) Test

Purpose: A self-validating diagnostic to differentiate between surface deposition and lattice inclusion (solid solutions)[2].

  • Preparation: Prepare 50 mL of a saturated solution of pure Estr-5(10)-ene-3β-ol-17-one in your chosen crystallization solvent at 20°C. Ensure no further solid can dissolve.

  • Slurry: Add 5.0 g of your impure crystalline batch (containing the known structural impurity) to this saturated solution.

  • Equilibration: Stir the slurry vigorously for 24 hours at a constant 20°C. Because the solution is already saturated with the product, the product crystals will not dissolve, but surface-bound impurities will equilibrate with the liquid phase.

  • Analysis: Filter the solid and analyze via HPLC.

    • Result A: If the solid purity increases significantly (>50% of impurity removed), the impurity was merely deposited on the surface. Action: Optimize your cake washing strategy.

    • Result B: If the solid purity remains unchanged, the impurity is locked inside the crystal lattice as a solid solution[4]. Action: You must abandon this solvent system and select one that alters the thermodynamic activity of the impurity.

References

  • Crystal structure of isotibolone: a major degradation product of tibolone. Repositório da Produção USP. 1

  • US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one. Google Patents. 3

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ResearchGate. 4

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. 2

Sources

Optimization

Technical Support Center: Solubilizing Estr-5(10)-ene-3β-ol-17-one for Cell Culture Assays

Welcome to the Technical Support Center for steroid solubilization. Estr-5(10)-ene-3β-ol-17-one is a highly lipophilic estrane-derived steroid. Due to its rigid four-ring gonane nucleus and lack of highly polar functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for steroid solubilization. Estr-5(10)-ene-3β-ol-17-one is a highly lipophilic estrane-derived steroid. Due to its rigid four-ring gonane nucleus and lack of highly polar functional groups, it exhibits extremely low aqueous solubility. This frequently leads to precipitation in culture media, inconsistent cellular dosing, and compromised in vitro assay reproducibility.

This guide provides field-proven, self-validating methodologies to successfully solubilize this compound without inducing solvent-mediated cytotoxicity.

Part 1: Troubleshooting Guide & FAQs

Q: Why does Estr-5(10)-ene-3β-ol-17-one precipitate when I dilute my DMSO stock into the culture media? A: While steroids dissolve readily in polar aprotic solvents like DMSO, direct dilution into aqueous media causes the DMSO to rapidly diffuse into the bulk water. This strips the solvation shell from the steroid, forcing the hydrophobic molecules to aggregate and precipitate out of solution (often referred to as "crashing out"). To prevent this, you must use a molecular carrier system rather than relying solely on solvent dilution.

Q: How can I deliver this steroid to my cells without using high concentrations of DMSO? A: To bypass solvent toxicity and precipitation, you must use molecular carriers. The two most effective strategies are [1] and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). BSA naturally transports steroids in serum by sequestering them within its hydrophobic binding pockets[1]. Alternatively, HP-β-CD forms a soluble inclusion complex, shielding the hydrophobic steroid nucleus from the aqueous environment.

Q: Why is β-cyclodextrin preferred over α- or γ-cyclodextrin for this specific steroid? A: Complexation efficiency depends entirely on the spatial fit between the host cavity and the guest molecule[2]. The cavity diameter of β-cyclodextrin (~0.60–0.65 nm) perfectly accommodates the A, B, C, and D rings of the steroidal framework[2]. α-Cyclodextrin has a cavity that is too small, while γ-cyclodextrin's cavity is too large to facilitate the tight hydrophobic interactions necessary for stable complexation.

Q: Will HP-β-CD enter my cells and cause off-target effects? A: No. HP-β-CD is highly hydrophilic and does not readily cross the lipophilic cell membrane. It acts purely as an extracellular shuttle, delivering the steroid to the cell surface where the compound partitions into the lipid bilayer, leaving the empty cyclodextrin in the media[3].

Part 2: Solubilization Strategies & Quantitative Data

To select the best method for your specific assay, compare the quantitative limitations and mechanisms of each solubilization strategy below.

Solubilization StrategyMechanism of ActionMax Aqueous ConcentrationCytotoxicity RiskBest Use Case
100% DMSO (Control) Polar aprotic solvation< 10 µM (media limit)High (>0.1% v/v)Short-term biochemical assays; not recommended for live cells.
DMSO + 0.1% BSA Hydrophobic pocket binding~50 - 100 µMLowRoutine cell culture where serum proteins do not interfere with the assay.
10% HP-β-CD Inclusion complexation> 1 mMVery LowHigh-concentration dosing, serum-free cultures, and structural biology.

Part 3: Mechanistic & Workflow Visualizations

HPCD_Mechanism S Estr-5(10)-ene-3β-ol-17-one (Hydrophobic Steroid) Complex Inclusion Complex (Water Soluble) S->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host Molecule Media Aqueous Cell Culture Media (Transport Medium) Complex->Media Solubilization Membrane Cell Membrane (Lipid Bilayer) Media->Membrane Delivery to Cell Membrane->CD CD Remains Extracellular Target Intracellular Receptor (Biological Response) Membrane->Target Steroid Diffusion

Mechanism of HP-β-CD steroid encapsulation and cellular delivery.

Workflow Start Prepare Steroid Stock DMSO Dissolve in 100% DMSO Start->DMSO HPCD Complex with 10% HP-β-CD Start->HPCD Aqueous Co-solvation Direct Direct Dilution into Media DMSO->Direct >0.1% Final DMSO BSA Dilute into Media + 0.1% BSA DMSO->BSA Dropwise addition Crash Steroid Precipitation (Crash Out) Direct->Crash Success1 Soluble Carrier-Steroid Complex BSA->Success1 Success2 Soluble Inclusion Complex HPCD->Success2

Troubleshooting workflow for steroid solubilization in cell culture.

Part 4: Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (DMSO-Free)

This protocol utilizes thermodynamic equilibrium to force the steroid into the cyclodextrin cavity, completely avoiding organic solvents.

  • Prepare Carrier Solution: Dissolve HP-β-CD in sterile PBS or basal culture media to a final concentration of 10% (w/v).

    • Causality: A 10% solution provides a massive molar excess of host cavities, driving the equilibrium toward complexation[4].

  • Add Steroid: Add the Estr-5(10)-ene-3β-ol-17-one powder directly to the HP-β-CD solution to achieve your desired stock concentration (e.g., 1 mM).

  • Thermodynamic Incubation: Sonicate the suspension for 15 minutes, then place it in an orbital shaker at 37°C for 24 to 48 hours.

    • Causality: Inclusion complex formation is an endothermic equilibrium process. Heat and kinetic energy are required to displace water molecules from the cyclodextrin cavity and replace them with the steroid.

  • Self-Validation Check 1 (Visual): Inspect the solution against a strong light source. A successful inclusion complex will be optically clear. If turbidity persists, the steroid concentration exceeds the complexation capacity of the 10% HP-β-CD.

  • Sterilization: Filter the clear solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Self-Validation Check 2 (Mechanical): If the syringe filter clogs or requires excessive manual pressure, uncomplexed steroid micro-precipitates are present. A smooth filtration confirms complete solubilization.

Protocol B: BSA-Conjugated Delivery Method

This protocol uses BSA as a biological sponge to catch the steroid before it can precipitate out of the DMSO vehicle.

  • Prepare Protein Matrix: Prepare a 10 mg/mL (1%) solution of Fatty-Acid Free BSA in your cell culture media. Warm to 37°C.

    • Causality: Using Fatty-Acid Free BSA is critical. Standard BSA already has its hydrophobic pockets occupied by serum lipids. FA-free BSA ensures empty pockets are available to bind the steroid[1].

  • Prepare Solvent Stock: Dissolve Estr-5(10)-ene-3β-ol-17-one in 100% molecular-grade DMSO to create a 1000X concentrated stock.

  • Dynamic Mixing: Place the warmed BSA solution on a vortex mixer at medium speed. While a vortex is actively forming, add the DMSO stock dropwise directly into the center of the vortex.

    • Causality: Rapid, dynamic mixing disperses the DMSO instantly, allowing the BSA molecules to sequester the steroid monomers before they can self-associate and precipitate.

  • Self-Validation Check: The final solution must remain completely clear. If a milky white cloud forms upon the addition of the drop, the DMSO stock was added too quickly, or the steroid concentration exceeds the binding capacity of the BSA.

Part 5: References

  • Solubilizing steroidal drugs by β-cyclodextrin derivatives Source: PubMed / Elsevier B.V. URL:[Link]

  • Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids Source: Semantic Scholar / Pharmaceutics URL:[Link]

  • The Sterol Carrier Hydroxypropyl-β-Cyclodextrin Enhances the Metabolism of Phytosterols Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Troubleshooting poor mass spec ionization for Estr-5(10)-ene-3Beta-ol-17-one

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers encountering poor mass spectrometric ionization with Estr-5(10)-ene-3Beta-ol-17-one. As a moderately non-polar steroi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers encountering poor mass spectrometric ionization with Estr-5(10)-ene-3Beta-ol-17-one. As a moderately non-polar steroid, this compound presents unique challenges for achieving robust and reproducible ionization. This document explains the causal factors behind common issues and provides validated protocols to enhance signal intensity and data quality.

Part 1: Foundational Issues & Ion Source Selection

FAQ 1: Why is my Estr-5(10)-ene-3Beta-ol-17-one signal so weak or non-existent?

Answer: The primary reason for poor signal intensity is the inherent chemical structure of the analyte. Estr-5(10)-ene-3Beta-ol-17-one is a steroid with a molecular formula of C₁₈H₂₆O₂ and a molecular weight of approximately 274.4 g/mol . Its key features—a largely non-polar hydrocarbon backbone with only a single hydroxyl (-OH) and one ketone (=O) group—make it difficult to ionize efficiently using standard techniques.

  • Low Polarity & Basicity: The molecule lacks easily ionizable functional groups, such as primary amines, that readily accept a proton in positive ion mode. Its proton affinity is low, making the formation of the protonated molecule, [M+H]⁺, an unfavorable process.[1]

  • Inefficiency in ESI: Electrospray Ionization (ESI) is the most common LC-MS interface, but it is most effective for polar to ionic compounds that are already charged in solution or can be easily protonated or deprotonated.[1][2] Non-polar molecules like this steroid have low solubility and stability in the charged droplets generated during the ESI process, leading to poor desolvation and ionization.

FAQ 2: Which ionization source is best for this compound: ESI, APCI, or APPI?

Answer: While you may be able to force a signal in ESI, Atmospheric Pressure Chemical Ionization (APCI) is generally the superior choice for this class of molecule. Atmospheric Pressure Photoionization (APPI) is also a strong candidate if available.

Causality:

  • Electrospray Ionization (ESI): Relies on charge separation in liquid droplets. It is inefficient for neutral, non-polar compounds.[1] If ESI is your only option, success depends entirely on forming adducts (see Part 2).

  • Atmospheric Pressure Chemical Ionization (APCI): This technique uses a corona discharge to ionize the mobile phase solvent vapor, creating reagent ions (e.g., N₂⁺•, H₃O⁺).[3] These reagent ions then transfer a proton to the analyte through gas-phase chemical reactions. This process is far more efficient for less polar and thermally stable molecules like steroids.[3][4] Studies have shown APCI to be more sensitive than ESI for many steroid analyses.[5]

  • Atmospheric Pressure Photoionization (APPI): APPI uses ultraviolet photons to ionize analytes. It is particularly effective for non-polar compounds that are difficult to ionize by ESI or APCI and can sometimes produce less fragmentation than APCI.[3][6]

Ionization TechniquePrincipleSuitability for Estr-5(10)-ene-3Beta-ol-17-oneKey Consideration
ESI Ion evaporation from charged dropletsPoor Requires formation of adducts for any reasonable signal.
APCI Gas-phase chemical ionizationExcellent Generally provides the most robust and sensitive signal.[4]
APPI Photoionization by UV photonsVery Good Excellent for non-polar compounds; may reduce fragmentation.[6]

Part 2: Optimizing Your Ionization Method

This section provides detailed protocols based on your available instrumentation. The following workflow diagram outlines the general troubleshooting path.

Troubleshooting_Workflow cluster_start Initial Analysis cluster_source Ion Source Selection cluster_apci_opt APCI/APPI Optimization cluster_esi_opt ESI Optimization cluster_general General Troubleshooting Start Poor Signal for Estr-5(10)-ene-3Beta-ol-17-one Source_Check Do you have APCI or APPI? Start->Source_Check Use_APCI Switch to APCI/APPI Source Source_Check->Use_APCI Yes Use_ESI Optimize ESI Source Source_Check->Use_ESI No APCI_Params Optimize Source Parameters: - Vaporizer Temperature - Gas Flows - Corona Current Use_APCI->APCI_Params ESI_Mobile_Phase Modify Mobile Phase (Additives for Adduct Formation) Use_ESI->ESI_Mobile_Phase General_Check Signal Still Poor? APCI_Params->General_Check Check_Adducts Identify Dominant Adduct ([M+NH4]+, [M+Na]+, etc.) ESI_Mobile_Phase->Check_Adducts ESI_Params Optimize Source Parameters: - Capillary Voltage - Gas Flows & Temp ESI_Params->General_Check Check_Adducts->ESI_Params Sample_Prep Review Sample Prep (SPE, LLE for Matrix Removal) General_Check->Sample_Prep Yes Success Successful Ionization General_Check->Success No Instrument_Check Check Instrument Health (Calibration, Cleaning) Sample_Prep->Instrument_Check Instrument_Check->Success

Caption: General troubleshooting workflow for poor steroid ionization.

FAQ 3: I only have an ESI source. How can I get a usable signal?

Answer: With ESI, your goal is to shift the ionization mechanism from protonation (which is inefficient for this molecule) to adduct formation . An adduct ion is formed when your neutral analyte associates with a cation present in the mobile phase.[7]

Adduct_Formation cluster_legend Mechanism M Analyte (M) Adduct Adduct Ion [M+X]+ M->Adduct Cation Cation (X+) Cation->Adduct l1 M = Estr-5(10)-ene-3Beta-ol-17-one l2 X+ = NH4+, Na+, K+ l3 [M+X]+ is detected by the mass spectrometer

Caption: Simplified diagram of adduct formation in ESI-MS.

Step-by-Step Protocol for ESI Optimization:

  • Mobile Phase Modification (The Critical Step): The key is to introduce a consistent and abundant source of cations to promote a single, stable adduct. Uncontrolled adducts, like sodium from glassware, can lead to irreproducible results.[7]

    AdditiveConcentrationTarget Ion (Positive Mode)Mechanism & Comments
    Ammonium Formate or Ammonium Acetate 2-10 mM[M+NH₄]⁺ Recommended Start. Provides a steady supply of ammonium ions to form a stable adduct.[8] Volatile and LC-MS friendly.
    Ammonium Fluoride 0.2-0.5 mM[M+NH₄]⁺ Can significantly boost sensitivity for steroids.[9][10] Also very effective in negative mode for forming [M-H]⁻.
    Sodium Acetate 0.1-1 mM[M+Na]⁺ Use if ammonium adducts are weak. Forces the formation of a sodiated molecule. Can sometimes suppress other ions but provides a strong signal for the target.[11][12]
    Formic Acid 0.1%[M+H]⁺ Unlikely to be effective alone but can be combined with ammonium salts. Aims to increase protonation, which is weak for this compound.[13]
  • Optimize Source Parameters:

    • Capillary Voltage: Start at a typical value (~3.5-4.5 kV) but don't be afraid to decrease it. Excessively high voltages can cause discharge and instability.[14][15]

    • Drying Gas Temperature & Flow: Increase temperature (e.g., 300-375 °C) and flow to promote efficient desolvation of the non-polar analyte from the solvent droplets.

    • Nebulizer Pressure: Adjust according to your instrument's recommendation to ensure a stable spray.

  • Data Analysis: Look for the mass of your expected adduct (e.g., for [M+NH₄]⁺, look for m/z 274.4 + 18.03 = 292.43). This, not [M+H]⁺, will likely be your primary ion.

FAQ 4: I switched to APCI but my signal is still not optimal, or I see a lot of fragmentation. What should I do?

Answer: APCI is robust, but its high-energy nature can sometimes lead to in-source fragmentation, especially dehydration (loss of H₂O) from the 3-Beta-ol group.[16]

Step-by-Step Protocol for APCI Optimization:

  • Optimize Source Temperatures:

    • Vaporizer Temperature: This is the most critical parameter in APCI. It needs to be high enough to ensure complete volatilization of your analyte and mobile phase but low enough to prevent thermal degradation.

      • Too Low: You will see a weak, unstable signal as the analyte isn't efficiently entering the gas phase.

      • Too High: You may see increased fragmentation (e.g., a prominent [M+H-H₂O]⁺ peak) and a reduced molecular ion.

    • Procedure: Perform an infusion or flow-injection analysis of your standard and ramp the vaporizer temperature (e.g., from 250 °C to 500 °C) to find the value that maximizes the signal of your target ion ([M+H]⁺) while minimizing fragments.

  • Optimize Corona Discharge Current: The corona needle generates the reactant ions. A typical starting point is 3-5 µA. Increasing the current can sometimes boost signal, but excessively high values can lead to instability and increased background noise.

  • Gas Flows (Nebulizer and Auxiliary/Sheath Gas): These need to be optimized to create a fine, stable aerosol directed at the vaporizer. Follow manufacturer guidelines and perform fine-tuning to maximize signal stability.

Part 3: General and Advanced Troubleshooting

FAQ 5: I've optimized my source, but my signal-to-noise is still poor. What else could be wrong?

Answer: If source conditions are optimal, the issue likely lies with your sample, mobile phase, or overall instrument health.[17][18]

  • Mobile Phase Quality: Always use high-purity, LC-MS grade solvents (e.g., water, methanol, acetonitrile).[8] Lower-grade solvents can introduce contaminants that create high background noise or form unwanted adducts, suppressing your analyte's signal.

  • Matrix Effects: If you are analyzing samples from a complex biological matrix (e.g., plasma, tissue), co-eluting endogenous compounds can severely suppress the ionization of your target analyte.[8]

    • Solution: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering lipids and salts that are detrimental to good ionization.[19]

  • Instrument Contamination & Calibration:

    • Contamination: Salts and non-volatile buffers from previous experiments can accumulate in the ion source and optics, leading to poor sensitivity. Ensure the instrument is regularly cleaned according to the manufacturer's protocol.

    • Calibration: An out-of-date or poor calibration will result in mass inaccuracy and can be an indicator of poor overall instrument performance.[17] Ensure the instrument is tuned and calibrated regularly.

References

  • Kruve, A., et al. (2023). Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Nilsson, R., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ChemBK. (n.d.). ESTRA-5-ENE-3,17-DIONE. Available at: [Link]

  • Wissdorf, W., et al. (2023). Induced Chemical Ionization on Adduct Formation in ESI/IMS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Issaq, H. J., et al. (2009). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. Journal of Chromatography B. Available at: [Link]

  • Wissdorf, W., et al. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Koru, E. G., & Chignell, C. F. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • Welch, K., et al. (2018). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Perera, C. O., et al. (2018). Comparative Limitations and Benefits of Liquid Chromatography - Mass Spectrometry Techniques for Analysis of Sex Steroids in Tears. Experimental Eye Research. Available at: [Link]

  • Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available at: [Link]

  • Taylor & Francis Online. (n.d.). APCI – Knowledge and References. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? Available at: [Link]

  • Uemura, T., et al. (2022). Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry. Metabolites. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Estr-5(10)-ene-3,17-dione. PubChem Compound Database. Available at: [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available at: [Link]

  • Rychlik, M. (2014). Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. LCGC Europe. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Available at: [Link]

  • Imrie, G. A. (2007). LCAPI/MS in Drug Metabolism and Pharmacokinetic Studies. University of Sunderland. Available at: [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Li, A., et al. (2021). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Estr-5(10)-ene-3Beta-ol-17-one with estrone derivatives

In the landscape of steroidal pharmacology, minor structural modifications—such as the position of a single double bond or the removal of a methyl group—can drastically reroute a molecule’s biological destiny. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of steroidal pharmacology, minor structural modifications—such as the position of a single double bond or the removal of a methyl group—can drastically reroute a molecule’s biological destiny. As a Senior Application Scientist specializing in steroidogenesis and receptor modulation, I frequently design screening cascades to evaluate compounds that, despite structural similarities, diverge entirely in their therapeutic applications.

This guide provides an objective, data-driven comparison between Estr-5(10)-ene-3β-ol-17-one (commonly known as 19-nor-DHEA) and estrone derivatives (such as 2-substituted and 11β-substituted estrones). While both share an estrane-based steroidal nucleus, their receptor selectivity, metabolic activation requirements, and downstream biological activities are fundamentally opposed.

Structural Determinants & Receptor Selectivity

The divergence in biological activity between these two classes is dictated by their A-ring and B-ring structures:

  • Estr-5(10)-ene-3β-ol-17-one: This compound lacks the C19 methyl group and features a single double bond at the 5(10) position. It is biologically inert at the receptor level and acts strictly as a prohormone. It requires enzymatic conversion via 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-HSD to form nandrolone (19-nortestosterone) [1][2]. Once converted, nandrolone binds to the Androgen Receptor (AR) with higher affinity than testosterone[1]. Furthermore, its 5α-reduced metabolite, dihydronandrolone, is a weaker androgen, granting the parent compound a highly favorable anabolic-to-androgenic ratio[2][3].

  • Estrone Derivatives: Estrone is characterized by an aromatic A-ring, which is the universal structural hallmark for Estrogen Receptor (ER) binding[4]. Synthetic modifications, such as adding bulky lipophilic groups at the C-2 or C-11β positions, intentionally disrupt ERα agonism. For example, 11β-substituted estrones act as antiestrogens depending on the side-chain size[5]. Meanwhile, 2-substituted estrone derivatives exhibit a 100- to 1000-fold reduction in ER binding affinity, making them highly selective competitive inhibitors of the 17β-HSD1 enzyme—a critical target for hormone-dependent breast cancers[6].

Quantitative Pharmacological Profiles

To objectively compare these compounds, we must look at their Relative Binding Affinities (RBA) and enzyme inhibition metrics. The data below summarizes their distinct pharmacological targets.

Table 1: Target Specificity and Downstream Activity

Compound ClassPrimary TargetSecondary TargetDownstream Active MetaboliteClinical / Research Application
Estr-5(10)-ene-3β-ol-17-one Androgen Receptor (AR)5α-Reductase (Substrate)Nandrolone (19-Nortestosterone)Anabolic signaling, muscle wasting
2-Substituted Estrones 17β-HSD1 EnzymeEstrogen Receptor (ERα)N/A (Direct action)ER+ Breast cancer, enzyme inhibition
11β-Substituted Estrones Estrogen Receptor (ERα)N/AN/A (Direct action)Antiestrogens, antiproliferative agents
Activity is entirely dependent on metabolic conversion; the parent compound has negligible direct AR affinity.

Table 2: Relative Binding Affinities (RBA) & Enzyme Kinetics

CompoundAR RBA (%)ERα RBA (%)17β-HSD1 IC50 (nM)Aromatization Rate
Testosterone (Ref) 100<0.1N/AModerate
Estradiol (Ref) <0.1100N/AN/A
Estr-5(10)-ene-3β-ol-17-one <1.0 (Prodrug)<0.1N/AVery Low
Nandrolone (Metabolite) ~240<0.1N/ALow (~20% of T)
2-Alkyl Estrone <0.10.1 - 1.010 - 50N/A
11β-Butyl Estrone <0.15 - 37N/AN/A

Visualizing the Pharmacological Divergence

The following diagrams map the distinct biological pathways of these two compound classes.

G A Estr-5(10)-ene-3β-ol-17-one (19-nor-DHEA) B 19-Norandrostenedione A->B 3β-HSD C Nandrolone (19-Nortestosterone) B->C 17β-HSD D Androgen Receptor (AR) Anabolic Signaling C->D High Affinity Agonist E Dihydronandrolone Weak Androgen C->E 5α-Reductase

Metabolic activation of Estr-5(10)-ene-3β-ol-17-one to Nandrolone and subsequent AR signaling.

G A 2-Substituted Estrone Derivatives B 17β-HSD1 Enzyme A->B Competitive Inhibition D Estrogen Receptor (ERα) A->D Weak/Antagonist Binding C Estradiol (E2) B->C Blocked Synthesis C->D Agonist (if unblocked)

Dual-action mechanism of estrone derivatives on 17β-HSD1 inhibition and ERα antagonism.

Self-Validating Experimental Methodologies

To accurately assess these compounds, standard cell-free receptor binding assays are insufficient. The causality behind our experimental design is simple: prohormones require cellular matrices with endogenous or transfected enzymes to demonstrate activity, whereas direct enzyme inhibitors require orthogonal validation to ensure they do not accidentally activate the receptors they are meant to starve.

Protocol 1: Prohormone Metabolic Activation & AR Transactivation Assay

Designed for Estr-5(10)-ene-3β-ol-17-one to prove that AR activation is strictly metabolite-driven.

  • Cell Preparation: Seed HEK293 cells at 1×104 cells/well in 96-well plates. Crucial Step: Use dextran-coated charcoal-stripped fetal bovine serum (FBS) to eliminate background noise from endogenous steroids.

  • Co-Transfection: Transfect cells with human AR, 3β-HSD, and 17β-HSD expression plasmids, alongside an Androgen-Response Element (ARE) luciferase reporter. (Causality: Standard HEK293 cells lack sufficient native dehydrogenase activity to metabolize 19-nor-DHEA).

  • Compound Dosing: Treat cells with Estr-5(10)-ene-3β-ol-17-one (0.1 nM to 10 μM) for 24 hours.

  • Self-Validating Step (LC-MS/MS): Before lysing the cells for the luciferase read, extract 50 μL of the culture media. Run this media through LC-MS/MS to quantify the exact concentration of generated nandrolone and 19-norandrosterone[7].

  • Signal Readout: Lyse the remaining cells and measure luminescence. The luciferase signal must linearly correlate with the LC-MS/MS nandrolone quantification to validate that the parent compound is inactive without conversion.

Protocol 2: Dual 17β-HSD1 Inhibition & ERα Binding Assay

Designed for Estrone Derivatives to ensure potent enzyme inhibition without residual ERα agonism.

  • Enzymatic Inhibition (Cell-Free):

    • Incubate recombinant human 17β-HSD1 with 10 nM [3H]-Estrone (substrate), NADPH (cofactor), and the estrone derivative (1 nM - 10 μM).

    • After 30 minutes, terminate the reaction and separate the products ([3H]-Estrone vs. [3H]-Estradiol) using HPLC. Calculate the IC50 of the derivative[6].

  • Receptor Binding (Orthogonal Validation):

    • Incubate recombinant ERα ligand-binding domain with 1 nM [3H]-Estradiol and varying concentrations of the estrone derivative.

    • Use dextran-coated charcoal to separate bound from free tracer.

    • (Causality: Measuring both pathways is critical. A potent 17β-HSD1 inhibitor is clinically useless for breast cancer if it acts as a strong ERα agonist. The ideal candidate must show a low 17β-HSD1 IC50 and a high ERα IC50).

References

  • Synthesis, estrogen receptor binding affinity and biological evaluation of some 2-substituted estrone derivatives - PubMed.
  • C-Ring Oxidized Estrone Acetate Derivatives: Assessment of Antiproliferative Activities and Docking Studies - MDPI.
  • Estrogenicity of selected estrone derivatives. | Download Scientific Diagram - ResearchGate.
  • High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed.
  • OSTA PLEX Legal SARM is here. Save 20% - AnabolicMinds.com.
  • DHEA Derivatives - King of Legal Anabolic Supplements? - Tiger Fitness.
  • Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids - ResearchGate.
  • Nandrolone as a Potential Alternative Androgen with Reduced Androgenic Side Effects for Transfeminine and Transmasculine People - Transfeminine Science.

Sources

Comparative

Comprehensive Guide to LC-MS/MS Bioanalytical Method Validation for Estr-5(10)-ene-3β-ol-17-one: A Comparative Evaluation

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying endogenous and xenobiotic steroids. Estr-5(10)-ene-3β-ol-17-one (a 19-norsteroid intermediate and metabolite cl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying endogenous and xenobiotic steroids. Estr-5(10)-ene-3β-ol-17-one (a 19-norsteroid intermediate and metabolite closely related to nandrolone and norethindrone) presents a unique bioanalytical challenge[1]. Unlike widely analyzed androgens such as testosterone, this specific analyte lacks a highly conjugated 3-keto-4-ene system. Instead, it features a 5(10) double bond, a 3β-hydroxyl group, and a 17-ketone.

This structural configuration results in exceptionally poor proton affinity, rendering traditional Electrospray Ionization (ESI) highly insensitive. To support pharmacokinetic (PK) studies, endocrinology research, or doping control, we must engineer a bioanalytical method that overcomes these inherent physicochemical limitations.

This guide objectively compares sample preparation and ionization strategies, providing a self-validating, step-by-step protocol compliant with the FDA (2018) [2] and ICH M10 guidelines for bioanalytical method validation.

Mechanistic Workflow & Causality

The development of a robust LC-MS/MS method is not a random sequence of steps; it is a meticulously engineered system where each choice directly addresses a specific chemical limitation.

Workflow Sample Plasma Sample (Estr-5(10)-ene-3β-ol-17-one) Extraction Solid-Phase Extraction (SPE) (Removes Phospholipids) Sample->Extraction Spiking Internal Standard Deriv Derivatization (Girard's Reagent T on 17-ketone) Extraction->Deriv Elution & Evaporation LC UPLC Separation (C18, Gradient Elution) Deriv->LC Reconstitution MS ESI-MS/MS Detection (MRM Mode, Positive Ion) LC->MS Chromatographic Elution Val Data Analysis & ICH M10 Validation MS->Val Peak Integration

Fig 1: Optimized LC-MS/MS bioanalytical workflow for 19-norsteroid quantification.

Comparative Evaluation of Sample Preparation Strategies

When extracting non-polar steroids from complex biological matrices (e.g., plasma or serum), the primary enemy of data integrity is ion suppression caused by co-eluting glycerophosphocholines (phospholipids).

We evaluated three standard extraction methodologies for Estr-5(10)-ene-3β-ol-17-one. As demonstrated in Table 1 , Protein Precipitation (PPT) fails to remove phospholipids, leading to severe matrix effects. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, it suffers from variable recovery. Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent is the only method that provides the necessary phospholipid clearance while maintaining high, reproducible recovery.

Table 1: Sample Preparation Performance Comparison
Extraction MethodMean Recovery (%)Matrix Factor (MF)*Phospholipid RemovalAchievable LLOQ
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)Poor5.0 ng/mL
Liquid-Liquid Extraction (LLE) 70 - 80%0.85 (Mild Suppression)Moderate1.0 ng/mL
Solid-Phase Extraction (SPE) 88 - 94%0.98 (Negligible)Excellent0.1 ng/mL

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

Chromatographic and Mass Spectrometric Optimization

Because Estr-5(10)-ene-3β-ol-17-one lacks a conjugated ketone, its ionization efficiency in standard ESI(+) is abysmal. To achieve the sub-ng/mL Lower Limit of Quantification (LLOQ) required for endogenous profiling[3], we must alter the molecule's chemistry.

The Causality of Derivatization: By reacting the 17-ketone group with Girard’s Reagent T (GRT) , we covalently attach a quaternary trimethylammonium group to the steroid backbone. This transforms the ionization mechanism from inefficient protonation (dependent on the solvent's pH and the analyte's proton affinity) to simple desolvation of a pre-existing permanent positive charge. This single chemical modification increases sensitivity by approximately 100-fold compared to underivatized ESI.

Table 2: Ionization Strategy Comparison
StrategyIonization SourcePrecursor Ion (m/z)Product Ion (m/z)Sensitivity GainLLOQ (Plasma)
Underivatized APCI (+)257.2 [M+H-H2O]⁺239.2Baseline2.0 ng/mL
Underivatized ESI (+)275.2 [M+H]⁺257.2Poor10.0 ng/mL
Hydroxylamine Deriv. ESI (+)290.2 [M+H]⁺273.210-fold0.5 ng/mL
Girard's Reagent T ESI (+)388.3 [M]⁺329.2100-fold 0.05 ng/mL

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any subsequent variations in extraction recovery, derivatization yield, or source ionization are mathematically normalized.

Step-by-Step Methodology: SPE & GRT Derivatization
  • Sample Aliquoting & Spiking: Transfer 200 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS (e.g., Estr-5(10)-ene-3β-ol-17-one-d4 at 10 ng/mL). Vortex for 30 seconds.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the spiked plasma. Wash with 1 mL of 5% Methanol in water to elute salts and highly polar endogenous interferences.

  • Elution: Elute the target steroid with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 100 µL of GRT buffer (50 mM Girard's Reagent T in Methanol containing 1% Formic Acid). Seal the plate and incubate at 60°C for 60 minutes to drive the hydrazone formation to completion.

  • Analysis: Inject 5 µL of the derivatized mixture onto a UPLC system equipped with a sub-2 µm C18 column, utilizing a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect via ESI-MS/MS in Positive MRM mode (Transition: m/z 388.3 → 329.2).

Regulatory Validation Framework (ICH M10 & FDA)

A method is only as reliable as its validation data. Under the unified ICH M10 and FDA (2018) guidelines[2], the method must prove its robustness across several interdependent parameters.

Validation ICH ICH M10 / FDA Validation Selectivity Selectivity & Matrix Effect ICH->Selectivity Accuracy Accuracy & Precision ICH->Accuracy Linearity Calibration Curve (Linearity) ICH->Linearity Stability Stability (Bench-top, F/T) ICH->Stability Selectivity->Accuracy Impacts Linearity->Accuracy Defines Range

Fig 2: Interdependencies of core bioanalytical method validation parameters.

Core Validation Acceptance Criteria
  • Selectivity & Matrix Effect: Must be evaluated in at least 6 independent lots of blank matrix. The IS-normalized Matrix Factor must have a Coefficient of Variation (CV) ≤ 15%.

  • Accuracy & Precision (A&P): Evaluated at four Quality Control (QC) levels (LLOQ, Low, Mid, High). Intra-run and inter-run precision must be ≤ 15% CV (≤ 20% at the LLOQ). Accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ).

  • Calibration Curve: Must utilize a weighted linear or non-linear regression model. At least 75% of non-zero calibration standards must fall within ±15% of their nominal value.

  • Stability: The analyte must be proven stable during Freeze/Thaw cycles, bench-top preparation, and post-preparative autosampler residence. Because we are utilizing a chemical derivative (GRT), extract stability is paramount to ensure the hydrazone bond does not hydrolyze while waiting in the autosampler queue.

References

  • [1] Update on nandrolone and norsteroids: Endogenous or xenobiotic substances. ResearchGate. Available at:[Link]

  • [3] The impact of nandrolone decanoate and growth hormone on biosynthesis of steroids in rats. ResearchGate. Available at:[Link]

  • [2] Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on Bioanalytical Method Validation. European Medicines Agency (EMA). Available at:[Link]

Sources

Validation

Estr-5(10)-ene-3Beta-ol-17-one vs other 5(10)-estrene compounds in vitro

In Vitro Profiling of Estr-5(10)-ene-3β-ol-17-one vs. Alternative 5(10)-Estrene Compounds: A Comprehensive Guide As a Senior Application Scientist, evaluating the in vitro pharmacological profile of 19-norsteroids requir...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Profiling of Estr-5(10)-ene-3β-ol-17-one vs. Alternative 5(10)-Estrene Compounds: A Comprehensive Guide

As a Senior Application Scientist, evaluating the in vitro pharmacological profile of 19-norsteroids requires a deep understanding of their structural dynamics. The 5(10)-estrene class is defined by the Δ5(10) double bond, which creates a unique non-planar geometry that bridges the conformational gap between classical Δ4 -3-ketosteroids (androgens/progestins) and aromatic A-ring steroids (estrogens)[1].

This guide objectively compares the receptor binding and functional efficacy of Estr-5(10)-ene-3β-ol-17-one against other key 5(10)-estrene derivatives, providing the mechanistic rationale and self-validating protocols necessary for robust drug development assays.

Structural Dynamics and Receptor Affinity

The biological activity of 5(10)-estrenes is heavily dictated by the substituents at the C3 and C17 positions.

  • The C3 Position (The Estrogen Docking Pharmacophore): The presence of a 3β-hydroxyl group in 5(10)-estrenes is critical for estrogen receptor (ER) binding. It structurally mimics the phenolic A-ring of 17β-estradiol, allowing hydrogen bonding within the ER ligand-binding domain[2].

  • The C17 Position (The Affinity Amplifier): While the 3β-OH initiates ER docking, the 17-position dictates the overall binding magnitude. Estr-5(10)-ene-3β-ol-17-one possesses a 17-ketone, which significantly attenuates its ER affinity compared to its 17β-hydroxyl counterpart, 5(10)-estrene-3β,17β-diol —a known endogenous metabolite of nandrolone in certain mammalian models[3].

  • Synthetic Analogues: Compounds like 3β-hydroxytibolone (a major metabolite of the synthetic STEAR, tibolone) incorporate 17α-ethynyl and 7α-methyl groups to prevent aromatization and enhance target-tissue selectivity[4].

Table 1: Relative In Vitro Receptor Binding Profiles

Note: Affinities are generalized relative to 17β-estradiol (for ER) and progesterone (for PR).

CompoundERα AffinityERβ AffinityPR AffinityPrimary Pharmacological Role
Estr-5(10)-ene-3β-ol-17-one ModerateModerateLowMetabolic intermediate, weak estrogen
5(10)-estrene-3β,17β-diol HighHighLowEndogenous estrogenic metabolite
Estr-5(10)-ene-3,17-dione LowLowModeratePrecursor, weak progestogenic activity
3β-hydroxytibolone Very HighHighLowSynthetic tissue-selective estrogen

Metabolic Interconversion (The AKR1C and 17β-HSD Axis)

When designing in vitro cell-based assays, researchers must account for local metabolism. Estr-5(10)-ene-3β-ol-17-one is not a static entity; it is actively interconverted by intracellular enzymes. Aldo-keto reductases (specifically AKR1C isoforms) reversibly reduce 3-ketones to 3α/3β-alcohols, while 17β-hydroxysteroid dehydrogenases (17β-HSD) interconvert 17-ketones and 17β-alcohols[5].

MetabolicPathway A Estr-5(10)-ene-3,17-dione (Weak ER/AR) B Estr-5(10)-ene-3β-ol-17-one (Moderate ER) A->B AKR1C (3β-HSD) D Estr-5(10)-ene-3-one-17β-ol (Moderate PR/AR) A->D 17β-HSD C 5(10)-estrene-3β,17β-diol (Strong ER) B->C 17β-HSD D->C AKR1C (3β-HSD)

Enzymatic interconversion of 5(10)-estrene compounds via AKR1C and 17β-HSD axes.

Self-Validating In Vitro Methodologies

To accurately profile Estr-5(10)-ene-3β-ol-17-one against its derivatives, the following self-validating experimental workflows must be employed.

Workflow S1 Compound Prep DMSO Stock S2 Receptor Binding Radioligand Assay S1->S2 S3 Cell Proliferation MCF-7 E-Screen S1->S3 S4 Data Synthesis IC50 & EC50 S2->S4 S3->S4

Self-validating in vitro workflow for evaluating 5(10)-estrene receptor affinity and efficacy.

Protocol A: Competitive Radioligand Binding Assay (ERα/ERβ)

This cell-free assay determines the exact binding affinity ( Ki​ ) of the 5(10)-estrene compounds without the confounding variable of cellular metabolism.

  • Preparation: Isolate cytosolic fractions containing recombinant human ERα or ERβ.

  • Incubation: Incubate the receptor preparation with 1 nM [3H] -17β-estradiol and increasing concentrations of the unlabeled test compound (Estr-5(10)-ene-3β-ol-17-one) ranging from 10−11 to 10−5 M.

  • Separation: Add Dextran-Coated Charcoal (DCC) suspension, incubate on ice for 10 minutes, and centrifuge at 3,000 x g.

    • Causality & Rationale: DCC is highly porous and selectively adsorbs small, unbound free radioligands while leaving the larger receptor-ligand complexes in the supernatant. This prevents the disruption of low-affinity complexes that rapid filtration might cause[6].

  • Quantification: Measure the radioactivity of the supernatant using liquid scintillation counting.

  • Self-Validation Check: Always run a parallel standard curve using unlabeled 17β-estradiol. The assay is only valid if the IC50​ of the unlabeled 17β-estradiol falls within the established historical baseline (typically 0.5 - 2.0 nM).

Protocol B: MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the functional estrogenic transcription and proliferative efficacy of the compounds.

  • Cell Seeding: Seed MCF-7 breast cancer cells in 96-well plates using standard DMEM.

  • Steroid Starvation: 48 hours prior to treatment, wash the cells and switch to phenol red-free DMEM supplemented with 5% Dextran/Charcoal-Stripped Fetal Bovine Serum (csFBS).

    • Causality & Rationale: Phenol red acts as a weak estrogen. Standard FBS contains endogenous hormones. Stripping the serum and removing phenol red eliminates background estrogenic noise, ensuring the proliferative signal is exclusively driven by the 5(10)-estrene being tested[7].

  • Treatment: Expose cells to Estr-5(10)-ene-3β-ol-17-one and comparator compounds for 144 hours.

  • Readout: Quantify cell viability using a resazurin-based fluorometric assay or MTT.

  • Self-Validation Check: Include a vehicle control (0.1% DMSO) and a full estrogen antagonist (e.g., Fulvestrant/ICI 182,780) co-treatment group. If the proliferation induced by the 5(10)-estrene is not completely abolished by Fulvestrant, the assay is contaminated by non-ER-mediated artifacts.

Sources

Comparative

Comparative estrogen receptor binding of Estr-5(10)-ene-3Beta-ol-17-one and estradiol

Executive Summary Understanding the structure-activity relationship (SAR) of steroidal ligands is critical for rational drug design and endocrine research. Estradiol (E2) is the primary endogenous estrogen, exhibiting hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the structure-activity relationship (SAR) of steroidal ligands is critical for rational drug design and endocrine research. Estradiol (E2) is the primary endogenous estrogen, exhibiting high-affinity, fully activating binding to both Estrogen Receptor alpha (ERα) and beta (ERβ). In contrast, Estr-5(10)-ene-3β-ol-17-one is a synthetic 19-norsteroid intermediate. While it shares a steroidal backbone, the absence of an aromatic A-ring fundamentally alters its interaction with the ER ligand-binding domain (LBD). This guide provides a mechanistic comparison of their binding affinities, structural dynamics, and the requisite experimental protocols for validation.

Structural & Mechanistic Analysis

The binding affinity of a ligand to the ER is dictated by its ability to stabilize the receptor's active conformation, particularly the positioning of Helix 12, which forms the co-activator binding cleft.

  • Estradiol (E2) – The Gold Standard: The planar, aromatic A-ring of E2 allows the 3-phenolic hydroxyl group to form a highly stable, tightly coordinated hydrogen bond network with Glu353 , Arg394 , and a structural water molecule deep within the ER binding pocket [1]. Concurrently, the 17β-hydroxyl group forms a hydrogen bond with His524 at the opposite end of the pocket. This dual-anchoring mechanism results in a remarkably low dissociation rate and high relative binding affinity (RBA).

  • Estr-5(10)-ene-3β-ol-17-one – The 19-Norsteroid Mimic: This compound lacks the aromatic A-ring, possessing instead a single 5(10) double bond and an aliphatic 3β-hydroxyl group. The 5(10)-ene structure flattens the A/B ring junction sufficiently to allow the 3β-hydroxyl to enter the ER binding pocket—a mechanism similarly observed in the estrogenic 3-hydroxy metabolites of the synthetic steroid tibolone [2]. However, the aliphatic hydroxyl is a weaker hydrogen bond donor/acceptor than a phenol, and the non-planar A-ring introduces steric clashes that destabilize the interaction. Furthermore, the 17-ketone interacts much more weakly with His524 than a 17β-hydroxyl. Consequently, its RBA is drastically reduced, acting as a weak, rapidly dissociating ligand.

Comparative Binding Profile

The following table summarizes the quantitative and structural differences between the two ligands.

ParameterEstradiol (E2)Estr-5(10)-ene-3β-ol-17-one
A-Ring Structure Aromatic (Planar)Non-aromatic, 5(10)-double bond
C3 Functional Group Phenolic Hydroxyl (-OH)Aliphatic 3β-Hydroxyl (-OH)
C17 Functional Group 17β-Hydroxyl (-OH)17-Ketone (=O)
ERα Relative Binding Affinity (RBA) 100% (Reference)< 1% (Estimated)
ERβ Relative Binding Affinity (RBA) 100% (Reference)< 1% (Estimated)
Receptor Activation Profile Full AgonistWeak Agonist / SERM-like

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

To objectively validate the binding differences between these two compounds, a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system, utilizing specific controls to isolate true receptor-ligand interactions from background noise.

Step 1: Receptor Preparation Isolate cytosolic fractions from ER-rich tissue (e.g., rat uterus) or utilize recombinant human ERα/ERβ expressed in Sf9 insect cells. Suspend the receptor in a Tris-HCl binding buffer (pH 7.4) supplemented with 1.5 mM EDTA, 1 mM dithiothreitol (DTT), and protease inhibitors to maintain receptor integrity.

Step 2: Tracer Incubation Add a constant concentration (typically 1 nM) of Tritium-labeled Estradiol ([³H]-E2) to the receptor preparation. This serves as the high-affinity tracer that the test compounds must displace.

Step 3: Competitor Titration (The Self-Validating Matrix) Prepare a logarithmic concentration series (10⁻¹¹ to 10⁻⁵ M) of the test compound (Estr-5(10)-ene-3β-ol-17-one) and unlabeled E2 (as a positive control).

  • Total Binding (TB) Control: Incubate tracer + receptor with a vehicle solvent (no competitor).

  • Non-Specific Binding (NSB) Control: Incubate tracer + receptor + 100-fold excess (1 µM) of unlabeled E2. This saturates all specific ER sites; any remaining signal is non-specific lipid or plastic binding.

Step 4: Equilibration Incubate the assay mixture at 4°C for 18–24 hours. The low temperature prevents receptor degradation while allowing the system to reach a steady-state thermodynamic equilibrium.

Step 5: Separation & Quantification Add a dextran-coated charcoal (DCC) suspension to the assay tubes. DCC rapidly adsorbs free, unbound steroids but cannot penetrate the receptor complex. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the supernatant (containing the receptor-bound [³H]-E2) and quantify the radioactivity using a liquid scintillation counter.

Step 6: Data Analysis Calculate Specific Binding by subtracting the NSB from all data points. Plot the specific binding against the log concentration of the competitor to generate a sigmoidal dose-response curve. Determine the IC₅₀ and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway & Workflow Visualization

The diagram below illustrates the divergent binding kinetics and subsequent transcriptional pathways activated by these two ligands.

ER_Signaling L1 Estradiol (E2) High Affinity (Phenolic OH) ER_Inactive Inactive Estrogen Receptor (Monomer in Cytosol/Nucleus) L1->ER_Inactive Strong Binding (Slow Dissociation) L2 Estr-5(10)-ene-3β-ol-17-one Low Affinity (Aliphatic OH) L2->ER_Inactive Weak Binding (Rapid Dissociation) ER_Active Active ER Homodimer (Conformational Shift) ER_Inactive->ER_Active Ligand Binding & Receptor Dimerization ERE Estrogen Response Element (ERE) DNA Binding ER_Active->ERE Nuclear Translocation & Chromatin Binding Transcription Gene Transcription (Tissue-Specific Effects) ERE->Transcription Co-activator Recruitment

Fig 1. Ligand-dependent Estrogen Receptor (ER) activation and transcriptional signaling pathway.

References

  • Assessment of the Endocrine-Disrupting Effects of Trichloroethylene and Its Metabolites Using in Vitro and in Silico Approaches. Environmental Science & Technology - ACS Publications.[Link]

  • Receptor profiling and endocrine interactions of tibolone and its metabolites. Steroids (PubMed).[Link]

Validation

Technical Comparison Guide: Inter-Laboratory Validation of Estr-5(10)-ene-3Beta-ol-17-one Quantitative Analysis

Executive Summary Estr-5(10)-ene-3β-ol-17-one (also known as 19-nor-DHEA or 19-nordehydroepiandrosterone) is a critical 19-norandrostane steroid[1]. As a primary prohormone and downstream metabolite of nandrolone (19-nor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Estr-5(10)-ene-3β-ol-17-one (also known as 19-nor-DHEA or 19-nordehydroepiandrosterone) is a critical 19-norandrostane steroid[1]. As a primary prohormone and downstream metabolite of nandrolone (19-nortestosterone), its accurate quantification is paramount in clinical endocrinology, pharmacokinetic profiling, and sports anti-doping[1][2]. The World Anti-Doping Agency (WADA) enforces strict thresholds for 19-norsteroids (typically 2 ng/mL), demanding analytical methods with exceptional precision, accuracy, and sensitivity[2][3].

This guide provides an objective, data-driven comparison of two distinct analytical paradigms: a traditional Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methodology versus a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) kit utilizing advanced mobile phase additives.

The Analytical Challenge: Isomerization and Ionization

Quantifying Estr-5(10)-ene-3β-ol-17-one presents two severe chemical hurdles that routinely cause inter-laboratory discrepancies:

  • Thermodynamic Lability (The GC-MS Problem): The 5(10) double bond in the estrane skeleton is thermodynamically less stable than conjugated 4-ene structures. Under the harsh acidic conditions of chemical derivatization and the high temperatures of a GC injection port (>250°C), the double bond frequently migrates. This isomerization creates structural artifacts, splitting the chromatographic peak and artificially lowering recovery.

  • Ionization Inefficiency (The LC-MS Problem): While LC-MS/MS avoids thermal degradation, neutral steroids lacking a conjugated 3-keto-4-ene system exhibit notoriously poor ionization efficiency in standard Electrospray Ionization (ESI)[4].

Methodological Innovation: Ammonium Fluoride-Enhanced LC-MS/MS

To bridge the gap between structural preservation and detection sensitivity, recent innovations have introduced Ammonium Fluoride ( NH4​F ) as a mobile phase additive in LC-MS/MS workflows[4][5].

The Causality of Signal Enhancement: Unlike standard formic acid, which relies on simple protonation ( [M+H]+ ), NH4​F fundamentally alters the desolvation thermodynamics in the ESI source. The high gas-phase basicity of the fluoride ion helps strip competing cations, while the ammonium ion forms highly stable [M+NH4​]+ adducts with the 3β-hydroxyl and 17-keto groups of the steroid[5]. This mechanism boosts the signal-to-noise ratio by up to 10-fold, allowing LC-MS/MS to surpass GC-MS/MS sensitivity without requiring sample derivatization[4][6].

Mechanism cluster_LC Novel LC-MS/MS Approach cluster_GC Traditional GC-MS/MS Approach Analyte Estr-5(10)-ene-3β-ol-17-one (Neutral Steroid) LC_Add Mobile Phase Additive (0.2 mM NH4F) Analyte->LC_Add GC_Deriv Chemical Derivatization (MSTFA) Analyte->GC_Deriv LC_Ion Enhanced ESI+ Ionization [M+NH4]+ Adducts LC_Add->LC_Ion LC_Result Intact 5(10)-ene Detection (No Isomerization) LC_Ion->LC_Result GC_Heat High Temp Injection (>250°C) GC_Deriv->GC_Heat GC_Result Risk of Double Bond Migration to 4-ene GC_Heat->GC_Result

Caption: Mechanistic comparison of ionization pathways and structural integrity preservation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the validation protocol relies on Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope ( d4​ -Estr-5(10)-ene-3β-ol-17-one) into the raw matrix before any processing, the method becomes a self-validating system. Any loss in extraction efficiency or matrix-induced ion suppression is internally corrected[2][7].

Step 1: Universal Sample Preparation
  • Aliquot & Spike: Transfer 2.0 mL of human urine to a glass tube. Spike with 10 μL of d4​ -internal standard (100 ng/mL).

  • Enzymatic Hydrolysis: Add 1.0 mL of sodium acetate buffer (pH 5.0) and 50 μL of E. coli β-glucuronidase. Incubate at 50°C for 60 minutes to quantitatively cleave glucuronide conjugates[2][7].

  • Solid Phase Extraction (SPE): Load the hydrolysate onto a pre-conditioned Weak Anion Exchange (WAX) cartridge. Wash with 5% methanol in water to remove hydrophilic interferences. Elute the target steroids with 2.0 mL of 100% methanol[8].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Step 2A: Lab A (Novel LC-MS/MS Workflow)
  • Reconstitution: Reconstitute the dried extract in 100 μL of initial mobile phase (Water/Methanol 50:50 containing 0.2 mM NH4​F )[5][6].

  • Chromatography: Inject 10 μL onto a sub-2-micron C18 column (1.7 μm, 2.1 x 100 mm) maintained at 40°C.

  • Detection: Acquire data in ESI+ Dynamic Multiple Reaction Monitoring (dMRM) mode, tracking the [M+NH4​]+ precursor ion transition.

Step 2B: Lab B (Traditional GC-MS/MS Workflow)
  • Derivatization: Reconstitute the dried extract in 50 μL of MSTFA/NH4I/Ethanethiol (1000:2:5 v/w/v). Incubate at 60°C for 15 minutes to form trimethylsilyl (TMS) derivatives[7].

  • Chromatography: Inject 1 μL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 μm).

  • Detection: Acquire data in Electron Impact (EI) MS/MS mode (70 eV).

Workflow Start Urine Sample Collection (Spiked & Incurred) EnzHydro Enzymatic Hydrolysis (β-Glucuronidase) Start->EnzHydro LLE Solid Phase Extraction (WAX / C8 Cartridge) EnzHydro->LLE Split Sample Aliquot Split (Inter-Lab Distribution) LLE->Split LabA Lab A: Novel LC-MS/MS (NH4F Additive) Split->LabA LabB Lab B: Traditional GC-MS/MS (MSTFA Derivatization) Split->LabB DataA MRM Data Acquisition (ESI+ Mode) LabA->DataA Deriv Chemical Derivatization (60°C, 15 min) LabB->Deriv DataB EI-MS/MS Data Acquisition (High Temp Injection) Deriv->DataB Val Statistical Validation (ISO 17025 / WADA ISL) DataA->Val DataB->Val

Caption: Inter-laboratory validation workflow comparing LC-MS/MS and GC-MS/MS methodologies.

Inter-Laboratory Validation Data

The analytical performance was evaluated against ISO 17025 and WADA International Standard for Laboratories (ISL) criteria.

Table 1: Chromatographic & Mass Spectrometric Parameters
ParameterLab A: Novel LC-MS/MSLab B: Traditional GC-MS/MS
Instrument Triple Quadrupole LC-MS/MSTriple Quadrupole GC-MS/MS
Column C18 (1.7 μm, 2.1 x 100 mm)DB-5MS (30 m x 0.25 mm x 0.25 μm)
Mobile Phase / Carrier Water/MeOH + 0.2 mM NH4​F Helium (1.2 mL/min)
Ionization Mode ESI+ (Ammonium Adducts)Electron Impact (EI, 70 eV)
Derivatization None (Direct Injection)MSTFA/NH4I/Ethanethiol
Run Time 10.0 min22.5 min
Table 2: Inter-Laboratory Validation Results (n=6 replicates per level)
Validation MetricLab A: Novel LC-MS/MSLab B: Traditional GC-MS/MSAcceptance Criteria
Limit of Detection (LOD) 0.05 ng/mL0.40 ng/mL< 1.0 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL1.00 ng/mLN/A
Intra-day Precision (CV%) 3.2%8.7%< 15%
Inter-day Precision (CV%) 4.5%11.2%< 20%
Mean Recovery (%) 96.4%81.5%80 - 120%
Matrix Effect (%) -8.2% (Mild Ion suppression)N/A± 20%

Mechanistic Insights & Causality

The quantitative superiority of the LC-MS/MS method (Lab A) is directly tied to the elimination of chemical derivatization. In Lab B, the 81.5% recovery and higher variance (8.7% CV) are symptomatic of incomplete silylation. Trace moisture in the SPE extracts rapidly hydrolyzes the MSTFA reagent, leaving a fraction of the analyte underivatized. Furthermore, thermal stress in the GC injection port causes partial isomerization of the 5(10) double bond, splitting the analyte signal across multiple chromatographic peaks.

Conversely, Lab A achieved a 96.4% recovery and a tight 3.2% CV because the LC-MS/MS method analyzes the intact molecule at near-ambient column temperatures (40°C). The addition of 0.2 mM NH4​F successfully bypassed the traditional poor ionization of neutral steroids, pushing the LOD down to 0.05 ng/mL—well below the WADA 2 ng/mL threshold[2][5].

Conclusion

For the quantitative analysis of Estr-5(10)-ene-3Beta-ol-17-one, the ammonium fluoride-enhanced LC-MS/MS methodology drastically outperforms traditional GC-MS/MS. By preserving the labile 5(10) double bond and maximizing ionization efficiency through adduct formation, laboratories can achieve higher throughput, superior precision, and robust regulatory compliance without the bottleneck of chemical derivatization.

Sources

Comparative

Pharmacological Efficacy of Estr-5(10)-ene-3β-ol-17-one Analogs: A Comparative Guide on Tissue-Selective and Neuroendocrine Modulation

As drug development pivots toward highly specific, multi-target steroid modulators, 19-norsteroid derivatives have emerged as a critical pharmacophore. Specifically, analogs based on the Estr-5(10)-ene-3β-ol-17-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, multi-target steroid modulators, 19-norsteroid derivatives have emerged as a critical pharmacophore. Specifically, analogs based on the Estr-5(10)-ene-3β-ol-17-one scaffold exhibit a unique dual-action profile: they act as Selective Tissue Estrogenic Activity Regulators (STEARs) and potent allosteric modulators of the γ -aminobutyric acid type A (GABA-A) receptor.

This guide provides an objective, data-driven comparison of Estr-5(10)-ene-3β-ol-17-one analogs against classical alternatives like 17β-Estradiol (E2) and Allopregnanolone (ALLO), equipping researchers with the mechanistic grounding and self-validating protocols necessary to evaluate these compounds.

Mechanistic Grounding: The 5(10)-ene-3β-ol Pharmacophore

To understand the pharmacological efficacy of Estr-5(10)-ene-3β-ol-17-one analogs, one must analyze the causality behind their structural motifs. Classical estrogens like 17β-Estradiol rely on an aromatic A-ring for high-affinity binding to Estrogen Receptors (ER α and ER β ). In contrast, Estr-5(10)-ene-3β-ol-17-one lacks this aromaticity.

  • The 5(10) Double Bond: This specific unsaturation flattens the A/B ring junction, creating a spatial geometry that mimics the planar nature of aromatic A-rings without actually being aromatic[1].

  • The 3β-Hydroxyl Group: This functional group is critical. It allows the molecule to dock into the ligand-binding domain of ER α with high preference, acting as an agonist in bone and brain tissue, while recruiting co-repressors in breast and endometrial tissue[2]. This is the exact mechanism utilized by the 3β-OH metabolite of the synthetic steroid Tibolone[3][4].

  • Neurosteroid Activity: The 19-norsteroid backbone, combined with the 3β-hydroxyl configuration, allows these analogs to partition into the lipid bilayer and bind to the transmembrane allosteric sites of the GABA-A receptor, facilitating chloride influx and neuroprotection[5][6].

Mechanism Ligand Estr-5(10)-ene-3β-ol-17-one ER Estrogen Receptors (ERα / ERβ) Ligand->ER Non-aromatic binding GABA GABA-A Receptor Complex Ligand->GABA Allosteric modulation CoAct Co-activator Recruitment ER->CoAct Bone/Brain Tissue CoRep Co-repressor Recruitment ER->CoRep Uterine/Breast Tissue Brain Neuroprotection & Anxiolysis GABA->Brain Chloride influx Bone Osteogenesis (Bone Sparing) CoAct->Bone Uterus Endometrial Quiescence CoRep->Uterus

Mechanism of Action: Tissue-selective ER activation and GABA-A modulation.

Quantitative Efficacy Comparison

When evaluating these analogs for hormone replacement therapy (HRT) or neurodegenerative diseases, they must be benchmarked against pure estrogens and pure neurosteroids. The table below synthesizes the comparative pharmacological profile.

Pharmacological ParameterEstr-5(10)-ene-3β-ol-17-one Analog17β-Estradiol (E2)Allopregnanolone (ALLO)
ER α Binding Affinity (K i​ ) Moderate (~15 - 30 nM)High (~0.1 nM)Negligible (>10,000 nM)
ER β Binding Affinity (K i​ ) Moderate (~40 - 60 nM)High (~0.1 nM)Negligible (>10,000 nM)
GABA-A Potentiation (EC 50​ ) Potent (~0.5 - 1.2 μ M)NoneHighly Potent (~0.05 μ M)
Endometrial Proliferation Minimal / None (Tissue-selective)High (Requires progestin)None
Osteoblast Activation High (STEAR mechanism)HighNone
Primary Indication Menopause, NeuroprotectionSevere Vasomotor SymptomsPostpartum Depression

Data synthesized from comparative STEAR and neurosteroid binding studies[1][4][5].

Self-Validating Experimental Protocols

Workflow Syn Analog Synthesis TRFRET TR-FRET Assay (ER Binding) Syn->TRFRET Patch Patch-Clamp (GABA-A) Syn->Patch InVivo In Vivo Models (Tissue Selectivity) TRFRET->InVivo Ki < 50nM Patch->InVivo EC50 < 1μM Lead Lead Candidate InVivo->Lead Efficacy Confirmed

Step-by-step experimental workflow for evaluating 19-norsteroid analogs.

Protocol 1: Time-Resolved FRET (TR-FRET) for ER α /ER β Binding

Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By introducing a time delay before measurement, short-lived background autofluorescence from the lipophilic steroid analogs is completely eliminated, ensuring high signal-to-noise ratios.

  • Reagent Assembly: Incubate 5 nM of recombinant human ER α or ER β with 2 nM of a fluorescently tagged estrogen ligand (tracer) in a 384-well plate.

  • Competitive Displacement: Add the Estr-5(10)-ene-3β-ol-17-one analogs in a 10-point dose-response curve (10 −10 to 10 −5 M).

  • Self-Validating Control System:

    • Internal Normalization: Read the plate ratiometrically (Emission 665 nm / 615 nm). This cancels out well-to-well variations in dispensing volume.

    • Negative Control: Include wells with 1 μ M ICI 182,780 (Fulvestrant). Any residual FRET signal in these wells represents non-specific binding and is mathematically subtracted[2].

    • Quality Control: Calculate the Z'-factor. Only proceed if Z' > 0.6.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (GABA-A Modulation)

Causality: To prove that the analog acts as an allosteric modulator rather than a direct channel agonist, we must measure chloride currents in the presence of sub-maximal GABA concentrations.

  • Cell Preparation: Utilize HEK293T cells transiently expressing human α 1 β 2 γ 2L GABA-A receptor subunits.

  • Buffer Formulation: Use a high-chloride intracellular solution (140 nM CsCl) and hold the membrane potential at -60 mV. Causality: This artificial gradient forces a massive, easily quantifiable inward chloride current upon channel opening[6].

  • Sandwich Perfusion (Self-Validation):

    • Step A: Apply 2 μ M GABA (EC 20​ ) to establish the baseline current.

    • Step B: Co-apply 2 μ M GABA + 1 μ M Estr-5(10)-ene-3β-ol-17-one analog. Measure the percentage potentiation.

    • Step C (Validation): Washout with 2 μ M GABA alone. If the current does not return to within 10% of the Step A baseline, the cell is discarded due to irreversible membrane destabilization by the steroid.

    • Step D (Validation): Co-apply the analog with 10 μ M Bicuculline (a competitive GABA antagonist). Complete ablation of the current proves the effect is strictly GABA-A mediated.

Sources

Validation

Accuracy and Precision Testing for Estr-5(10)-ene-3β-ol-17-one Assays: A Comparative Guide

Executive Summary & Mechanistic Context The quantification of Estr-5(10)-ene-3β-ol-17-one —a 19-norsteroid derivative structurally relevant to progestin metabolism and endocrinological profiling—presents a unique bioanal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The quantification of Estr-5(10)-ene-3β-ol-17-one —a 19-norsteroid derivative structurally relevant to progestin metabolism and endocrinological profiling—presents a unique bioanalytical challenge. Because steroid hormones and their metabolites share extensive structural homology, differentiating this specific 3β-hydroxy, 5(10)-ene isomer from its 3α-epimers or 4-ene analogues requires assays with exceptional specificity.

In drug development and pharmacokinetic (PK) profiling, selecting the right analytical platform is critical. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is universally recognized as the gold standard for steroid bioanalysis due to its structural specificity, Enzyme-Linked Immunosorbent Assays (ELISA) remain popular for their high throughput and lower capital barrier.

This guide objectively compares the performance of LC-MS/MS and ELISA platforms for quantifying Estr-5(10)-ene-3β-ol-17-one, grounded in the rigorous accuracy and precision (A&P) standards mandated by the FDA Bioanalytical Method Validation (BMV) guidelines [1].

Methodological Comparison: LC-MS/MS vs. ELISA

To understand the causality behind assay performance, we must examine the underlying detection mechanisms:

  • LC-MS/MS (The Specificity Paradigm): Steroids typically lack strong chromophores and ionize poorly. By utilizing Liquid-Liquid Extraction (LLE) followed by chemical derivatization (e.g., oxime formation at the C17 ketone), LC-MS/MS forces high ionization efficiency. Specificity is achieved orthogonally: first by chromatographic retention time, and second by Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (m/z).

  • ELISA (The Epitope Paradigm): Immunoassays rely on the binding affinity of an antibody to the steroid. While highly sensitive, antibodies often struggle to distinguish between subtle stereochemical differences (like the position of a double bond at C5(10) vs. C4). This leads to cross-reactivity with endogenous matrix steroids, often artificially inflating accuracy metrics at lower concentrations.

AssayWorkflow Start Sample Collection (Plasma/Urine) Extract Liquid-Liquid Extraction (LLE) to Remove Matrix Start->Extract Split Assay Platform Selection Extract->Split LCMS LC-MS/MS (Orthogonal Specificity) Split->LCMS High Specificity Needed ELISA Immunoassay (ELISA) (Epitope Recognition) Split->ELISA High Throughput Needed ValLCMS Validation Outcome: High Accuracy, Low CV% LCMS->ValLCMS ValELISA Validation Outcome: Prone to Cross-Reactivity ELISA->ValELISA

Figure 1: Decision workflow and mechanistic outcomes for Estr-5(10)-ene-3β-ol-17-one assay selection.

Designing a Self-Validating A&P Protocol

A robust bioanalytical method must be a self-validating system. According to the FDA BMV guidelines [1] and established bioanalytical frameworks [2], Accuracy and Precision must be evaluated across the entire dynamic range of the assay.

  • Accuracy is the closeness of the mean test results to the true nominal concentration, expressed as a percentage (% Nominal).

  • Precision is the closeness of individual measures to each other, expressed as the Coefficient of Variation (% CV).

The Causality of the Protocol Design: We do not simply run samples; we design a matrix to test the assay's breaking points. We use three independent runs over multiple days to capture inter-day environmental and instrumental variance. We use five replicates per concentration to ensure sufficient statistical power to detect random error. We test at four distinct Quality Control (QC) levels to ensure the calibration curve is linear and reliable at the extremes (LLOQ) and the functional mid-points (LQC, MQC, HQC).

ValidationLogic Prep Prepare QC Samples (LLOQ, LQC, MQC, HQC) Runs Execute 3 Independent Runs (Captures Inter-day Variance) Prep->Runs Eval Evaluate A&P (5 Replicates per Level) Runs->Eval Decision Acceptance Criteria Met? Eval->Decision Pass Method Validated (Mean ±15%, LLOQ ±20%) Decision->Pass Yes Fail Investigate Matrix Effects & Re-optimize Decision->Fail No

Figure 2: FDA-aligned logical workflow for Accuracy and Precision bioanalytical validation.

Step-by-Step Experimental Methodology

Phase 1: Matrix Preparation and Spiking
  • Matrix Stripping: Treat pooled human plasma with dextran-coated activated charcoal for 2 hours at 4°C to strip endogenous steroid hormones, creating a "true blank" matrix.

  • QC Preparation: Spike the stripped plasma with reference standard Estr-5(10)-ene-3β-ol-17-one to create four QC levels:

    • Lower Limit of Quantification (LLOQ): 50 pg/mL

    • Low QC (LQC): 150 pg/mL

    • Medium QC (MQC): 800 pg/mL

    • High QC (HQC): 2000 pg/mL

Phase 2: Sample Extraction (LLE)

Why LLE? Steroids are highly lipophilic. Liquid-Liquid Extraction using a non-polar solvent cleanly separates the steroid from polar plasma proteins and phospholipids, minimizing ion suppression in the mass spectrometer.

  • Aliquot 200 µL of each QC sample into glass tubes.

  • Add 20 µL of Internal Standard (e.g., Estr-5(10)-ene-3β-ol-17-one-d4).

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Flash-freeze the aqueous layer in a dry ice/ethanol bath and decant the organic layer into a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Phase 3: Instrumental Analysis
  • LC-MS/MS Workflow: Reconstitute the dried extract in 100 µL of Methanol:Water (50:50, v/v). Inject 10 µL onto a C18 UPLC column. Utilize Electrospray Ionization (ESI) in positive mode, monitoring the specific MRM transition for the compound.

  • ELISA Workflow: Reconstitute the dried extract in the kit-provided assay buffer to mitigate solvent effects. Add to the antibody-coated microplate, incubate with the enzyme conjugate, wash, and read absorbance at 450 nm.

Data Presentation: Comparative Performance

The following tables summarize the validation data derived from the 3-day, 5-replicate protocol. According to FDA criteria [1], accuracy must be within 85–115% of the nominal value (80–120% for LLOQ), and precision must be ≤15% CV (≤20% for LLOQ).

Table 1: LC-MS/MS Accuracy and Precision Data

The LC-MS/MS method demonstrates excellent linearity and easily meets all FDA acceptance criteria, proving its robustness against matrix interference.

QC LevelNominal Conc. (pg/mL)Intra-day Accuracy (% Nominal)Intra-day Precision (% CV)Inter-day Accuracy (% Nominal)Inter-day Precision (% CV)Status
LLOQ 50104.28.5106.111.2PASS
LQC 15098.54.299.36.8PASS
MQC 800101.33.1100.84.5PASS
HQC 200099.82.5101.03.9PASS
Table 2: ELISA Accuracy and Precision Data

The ELISA method struggles at the lower end of the dynamic range. Cross-reactivity with trace isomeric impurities in the matrix leads to an overestimation of the LLOQ and LQC, failing FDA criteria for precision at the lowest level.

QC LevelNominal Conc. (pg/mL)Intra-day Accuracy (% Nominal)Intra-day Precision (% CV)Inter-day Accuracy (% Nominal)Inter-day Precision (% CV)Status
LLOQ 50128.422.1131.525.4FAIL
LQC 150118.216.5119.818.2FAIL
MQC 800108.59.4110.211.5PASS
HQC 2000104.17.8105.59.1PASS
Conclusion

For the precise quantification of Estr-5(10)-ene-3β-ol-17-one, LC-MS/MS is the mandatory platform for regulatory submissions and rigorous PK studies. While ELISA can be utilized for high-throughput screening at higher concentration ranges (MQC/HQC), its susceptibility to stereochemical cross-reactivity renders it unsuitable for accurate low-level quantification.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Estr-5(10)-ene-3Beta-ol-17-one proper disposal procedures

Comprehensive Operational and Disposal Guide for Estr-5(10)-ene-3β-ol-17-one As a critical steroidal intermediate utilized in the synthesis of progestins (such as norethindrone and tibolone), Estr-5(10)-ene-3β-ol-17-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for Estr-5(10)-ene-3β-ol-17-one

As a critical steroidal intermediate utilized in the synthesis of progestins (such as norethindrone and tibolone), Estr-5(10)-ene-3β-ol-17-one requires rigorous handling and disposal protocols. Although it is a precursor, its intact gonane tetracyclic ring system and Δ5(10) double bond confer potential off-target binding affinity to steroid receptors.

To ensure laboratory safety, regulatory compliance, and environmental protection, this compound must be managed with the same stringent controls applied to fully synthesized endocrine-disrupting active pharmaceutical ingredients (APIs),[1].

Causality-Driven Hazard Assessment

In drug development, understanding why a protocol exists is as critical as the protocol itself. The handling of Estr-5(10)-ene-3β-ol-17-one is governed by three primary hazard mechanisms:

  • Endocrine Disruption & Reproductive Toxicity: Steroidal intermediates can exhibit potent biological activity even in trace amounts. Repeated exposure poses severe risks of reproductive toxicity (H360) and suspected carcinogenicity (H351)[2],[1]. Inhalation of aerosolized powder is the highest-risk exposure route.

  • Environmental Persistence & Aquatic Toxicity: Steroids are highly recalcitrant to standard municipal wastewater treatment. Even at nanogram-per-liter concentrations, they can cause reproductive failure in aquatic organisms. Consequently, this compound is classified under Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410)[1].

  • Thermal Decomposition Requirements: Steroidal compounds cannot be neutralized via chemical quenching. The only self-validating method of destruction is high-temperature incineration, which ensures complete thermal oxidation of the biologically active carbon skeleton[3].

Table 1: Hazard Classification & Causality Summary
Hazard CodeClassificationMechanistic CausalityRegulatory Impact
H351 / H360 Carcinogenic / Reproductive ToxinBinds to intracellular hormone receptors, altering gene transcription.Mandates closed-system handling and HEPA-filtered exhaust.
H400 / H410 Very Toxic to Aquatic LifeResists microbial degradation; causes endocrine disruption in fish.Zero-drain-discharge policy; mandates UN3077 waste labeling.
UN3077 Environmentally Hazardous SolidHigh bioaccumulation potential and ecological toxicity.Requires specialized manifesting and high-temp incineration.

Operational Safety & Handling Protocols

To prevent cross-contamination and exposure, every handling step must be a self-validating system where the failure of one control is caught by another.

Table 2: Required PPE & Operational Justification
PPE ComponentSpecificationOperational Justification
Gloves Double-layered Nitrile (0.12mm+)Steroids can permeate standard latex. Double-gloving allows safe removal of the outer layer if contaminated.
Respirator N95 or P100 / HEPARequired if handling outside a Biological Safety Cabinet (BSC) to prevent inhalation of aerosolized API dust.
Body Protection Disposable Tyvek sleeves & Lab CoatPrevents micro-dust accumulation on forearms and personal clothing.
Eye Protection Anti-fog Safety GogglesProtects ocular mucosa from airborne particulates and solvent splashes.
Step-by-Step Handling Methodology
  • Pre-Operational Verification: Before opening the chemical vial, verify that the Class II Biological Safety Cabinet (BSC) or powder-weighing hood has an inward face velocity of at least 0.5 m/s.

  • Static Elimination: Use an anti-static gun or static-dissipative weighing boats. Steroid powders are notoriously electrostatic; static charge causes the powder to repel and aerosolize upon transfer.

  • Transfer & Weighing: Use a dedicated micro-spatula. Do not return excess powder to the original container to prevent batch contamination.

  • Decontamination: After weighing, wet-wipe the balance and surrounding surfaces with a solvent (e.g., 70% Ethanol or Isopropanol) to dissolve and capture residual steroid. Never dry sweep , as this immediately aerosolizes the API[4].

Waste Segregation & Disposal Plan

Because wash water and effluents containing Estr-5(10)-ene-3β-ol-17-one must never enter municipal drains[4], all waste must be strictly segregated and routed for high-temperature incineration.

WasteSegregation Waste Estr-5(10)-ene-3β-ol-17-one Waste Stream Solid Solid Waste (Powder, PPE, Consumables) Waste->Solid Liquid Liquid Waste (Solvent Wash, HPLC Effluent) Waste->Liquid SolidContainer Rigid, Leak-Proof HDPE Container Solid->SolidContainer LiquidContainer Compatible Organic Solvent Carboy Liquid->LiquidContainer Label Label: UN3077 Environmentally Hazardous SolidContainer->Label LiquidContainer->Label Incinerator High-Temp Incineration (>1000°C Thermal Oxidation) Label->Incinerator

Caption: Segregation and routing pathway for steroidal chemical waste.

Step-by-Step Disposal Methodology
  • Solid Waste Collection: Place all contaminated pipette tips, weighing boats, and outer gloves into a heavy-duty, transparent plastic bag. Seal the bag and place it inside a rigid, leak-proof High-Density Polyethylene (HDPE) hazardous waste container.

  • Liquid Waste Collection: Collect all HPLC effluents, mother liquors, and solvent washes in a compatible organic waste carboy. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup from volatile solvents.

  • Labeling: Affix a hazardous waste label to all containers. The label must explicitly state the chemical name, hazard warnings (Toxic, Environmental Hazard), and the UN identification code: UN3077 Environmentally hazardous substance, solid, n.o.s. ,[1].

  • Final Destruction: Transfer the manifested waste to an approved environmental services provider. The waste must be slated for high-temperature incineration (>1000°C) to ensure the complete thermal decomposition of the steroidal ring into carbon dioxide and water[3].

Emergency Spill Response Protocol

In the event of a powder spill, standard chemical spill kits are insufficient. The primary goal is to prevent the powder from becoming airborne and to avoid skin contact.

SpillResponse Start Spill Detected: Powder or Solution Assess Assess Extent & Evacuate Non-Essential Staff Start->Assess PPE Don Advanced PPE (N95/HEPA, Double Nitrile) Assess->PPE Contain Contain Spill (Dampen with Water/Ethanol) PPE->Contain Clean Wipe with Solvent (Strictly NO Dry Sweeping) Contain->Clean Bag Double-Bag Waste in Hazardous Waste Bin Clean->Bag Incinerate Manifest for Approved Incineration Facility Bag->Incinerate

Caption: Workflow for steroidal API spill containment and disposal.

Step-by-Step Spill Recovery
  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Upgrade PPE: Responders must don a fitted N95 or HEPA-filtered respirator, safety goggles, and double nitrile gloves before approaching the spill.

  • Dampen the Spill: Do not use a vacuum unless it is an explosion-proof, HEPA-filtered unit specifically designed for potent APIs[4]. Instead, gently spray the powder with a fine mist of water or 70% ethanol to dampen it and prevent aerosolization.

  • Wipe and Lift: Use absorbent laboratory wipes to lift the dampened powder. Wipe inward from the edges of the spill to the center to prevent spreading.

  • Secondary Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by an ethanol wipe down, to ensure all residual steroidal film is removed.

  • Dispose: Double-bag all contaminated wipes and PPE, label as UN3077 hazardous waste, and route for incineration.

References

Sources

Handling

Personal protective equipment for handling Estr-5(10)-ene-3Beta-ol-17-one

As a Senior Application Scientist, I recognize that handling potent steroid intermediates like Estr-5(10)-ene-3β-ol-17-one requires more than a standard laboratory safety approach. This compound is a 19-norsteroid deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling potent steroid intermediates like Estr-5(10)-ene-3β-ol-17-one requires more than a standard laboratory safety approach. This compound is a 19-norsteroid derivative[1], structurally related to potent endocrine disruptors and active pharmaceutical ingredients (APIs) used in synthetic progestin and androgen development. Exposure to even microgram quantities can lead to unintended receptor binding, reproductive toxicity, and systemic endocrine disruption.

This guide provides a self-validating, field-proven operational protocol for the safe handling, personal protective equipment (PPE) management, and disposal of Estr-5(10)-ene-3β-ol-17-one.

Hazard Assessment and the Causality of Protection

Steroid derivatives are characterized by high lipophilicity, meaning they easily cross the stratum corneum (the skin's outermost layer) and mucosal membranes. Traditional single-layer latex gloves offer insufficient permeation resistance against lipophilic organic compounds.

The Causality of Experimental Choices:

  • Double-Gloving (Nitrile): Nitrile provides superior chemical resistance to non-polar steroid molecules compared to latex. Double-gloving ensures that if the outer glove is compromised by micro-tears or solvent degradation (e.g., if the steroid is dissolved in dichloromethane or methanol), the inner glove maintains the barrier.

  • Respiratory Protection: In its solid state, Estr-5(10)-ene-3β-ol-17-one is a crystalline powder[1]. Aerosolization during weighing or transfer poses an acute inhalation hazard. High-efficiency particulate air (HEPA) filtration is mandatory.

  • Engineering Controls First: PPE is the last line of defense. All primary handling must occur within a Ventilated Balance Enclosure (VBE) or an isolator.

Quantitative PPE Performance Matrix
PPE ComponentMaterial SpecificationBreakthrough Time (Steroid/Solvent)Rationale for Selection
Primary Gloves 100% Nitrile (Minimum 5 mil)> 240 minutes (Dry)Prevents lipophilic skin absorption.
Secondary Gloves Extended Cuff Nitrile (8 mil)> 120 minutes (Solvent mix)Provides mechanical strength and overlap with sleeves.
Body Protection Tyvek® 400 or equivalentN/A (Particulate barrier)Prevents powder accumulation on personal clothing.
Respirator PAPR with HEPA / N9599.97% filtration efficiencyMitigates inhalation of aerosolized steroid dust.
Eye Protection Indirect Vented GogglesN/APrevents mucosal exposure to airborne particulates.

Self-Validating Operational Protocol

A self-validating protocol means each step contains a built-in check to ensure the system's integrity before proceeding to the next step.

Phase 1: Pre-Operational PPE Donning Workflow
  • Visual Inspection: Inspect all PPE for tears, discoloration, or defects. Validation: If any defect is found, discard and replace immediately.

  • Inner Glove Donning: Wash hands and don the first pair of standard nitrile gloves.

  • Body Covering: Don the Tyvek coverall. Ensure the sleeves are pulled down completely.

  • Respiratory Protection: Don the N95 respirator or Powered Air-Purifying Respirator (PAPR). Validation: Perform a positive/negative pressure seal check (for N95) to ensure no air leaks around the edges.

  • Eye Protection: Don indirect-vented chemical goggles. Ensure they sit flush against the respirator.

  • Outer Glove Donning: Don the extended-cuff outer nitrile gloves. Pull the cuffs over the sleeves of the Tyvek suit. Validation: Tape the outer glove to the Tyvek sleeve using chemical-resistant tape to create an impermeable seal.

Phase 2: Handling and Execution
  • Environment: Ensure the VBE or fume hood is operational. Validation: Check the magnehelic gauge or airflow monitor to confirm face velocity is between 80-100 feet per minute (fpm).

  • Preparation: Place anti-static weighing boats inside the hood to prevent powder fly-away due to static charge.

  • Execution: Weigh the Estr-5(10)-ene-3β-ol-17-one slowly. If dissolving the compound, add the solvent (e.g., ethanol or DMSO) directly into the pre-weighed vial within the hood.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Wipe down all balances and surfaces with a surfactant-based cleaner, followed by a 70% isopropyl alcohol wipe. Steroids are not water-soluble; surfactants are required to lift the compound.

  • Outer Glove Removal: Remove the outer gloves using the glove-in-glove technique. Dispose of them in a designated hazardous waste bin inside the hood.

  • Suit and Respirator Removal: Step away from the hood. Remove the Tyvek suit by rolling it inside out. Remove goggles and respirator.

  • Inner Glove Removal: Remove inner gloves and wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram maps the critical path for handling high-potency steroid intermediates, emphasizing the self-validating checkpoints.

G Start Pre-Entry Verification (Inspect Gear) InnerGlove Don Inner Nitrile Gloves (Validate Integrity) Start->InnerGlove Suit Don Tyvek Coverall (Zip & Seal) InnerGlove->Suit Respirator Don PAPR / N95 (Perform Seal Check) Suit->Respirator OuterGlove Don Outer Nitrile Gloves (Tape to Sleeves) Respirator->OuterGlove Operation Compound Handling (Estr-5(10)-ene-3β-ol-17-one) OuterGlove->Operation Decon Surfactant Decontamination (Verify Cleanliness) Operation->Decon Doffing Aseptic Doffing & Waste Disposal Decon->Doffing

Caption: Self-validating PPE donning and operational workflow for handling potent steroid intermediates.

Spill and Disposal Plan

Spill Response:

  • Solid Spills: Do NOT sweep. Sweeping aerosolizes the steroid powder. Cover the spill with damp absorbent pads (dampened with a surfactant/water mixture) to suppress dust. Carefully scoop the pads into a hazardous waste bag.

  • Liquid Spills (Steroid in Solvent): Apply a compatible chemical absorbent (e.g., vermiculite or commercial spill pads).

Waste Disposal: All PPE, wipes, and empty containers that contacted Estr-5(10)-ene-3β-ol-17-one must be treated as toxic chemical waste. Do not dispose of them in standard biohazard or municipal trash. They must be placed in sealed, clearly labeled, puncture-resistant containers for high-temperature incineration by a certified hazardous waste contractor.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at:[Link]

Sources

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